(S)-Coriolic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
29623-28-7 |
|---|---|
Molecular Formula |
C18H32O3 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
(9Z,11E,13S)-13-hydroxyoctadeca-9,11-dienoic acid |
InChI |
InChI=1S/C18H32O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h7,9,12,15,17,19H,2-6,8,10-11,13-14,16H2,1H3,(H,20,21)/b9-7-,15-12+/t17-/m0/s1 |
InChI Key |
HNICUWMFWZBIFP-IRQZEAMPSA-N |
Isomeric SMILES |
CCCCC[C@@H](/C=C/C=C\CCCCCCCC(=O)O)O |
Canonical SMILES |
CCCCCC(C=CC=CCCCCCCCC(=O)O)O |
Other CAS No. |
29623-28-7 5204-88-6 |
physical_description |
Solid |
Synonyms |
13-HODD 13-HODE 13-hydroxy-9,11-octadecadienoic acid 13-hydroxy-9,11-octadecadienoic acid, (E,E)-isomer 13-hydroxy-9,11-octadecadienoic acid, (E,Z)-isomer 13-hydroxy-9,11-octadecadienoic acid, (R)-(E,Z)-isomer 13-hydroxy-9,11-octadecadienoic acid, (S)-(E,Z)-isomer 13-hydroxy-9,11-octadecadienoic acid, (Z,E)-isomer 13-hydroxyoctadecadienoic acid 13-LOX |
Origin of Product |
United States |
Foundational & Exploratory
(S)-Coriolic Acid: A Technical Guide to Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Coriolic acid, a naturally occurring fatty acid derivative, has garnered significant interest within the scientific community for its potential therapeutic applications, notably its anti-cancer properties. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its biological activity, with a focus on its role in regulating the c-Myc signaling pathway in breast cancer stem cells. Quantitative data from cited studies are presented in tabular format for comparative analysis. Experimental workflows and the elucidated signaling pathway are visualized through detailed diagrams to facilitate a deeper understanding of the underlying processes.
Natural Sources of this compound
This compound is a product of the lipoxygenase pathway, which is widespread in various biological systems. While it is a derivative of linoleic acid, its presence as a free fatty acid has been identified in several natural sources.
Botanical Sources
The most well-documented natural source of this compound is the halophytic coastal plant, Salicornia herbacea L., commonly known as glasswort. Research has demonstrated that this plant is a viable source for the isolation of this bioactive compound. Another plant species mentioned as containing coriolic acid is Urtica dioica (stinging nettle), although detailed isolation and quantification studies for the (S)-enantiomer are less prevalent in the available literature. The Asteraceae family of plants is also known to exhibit lipoxygenase activity, suggesting they may be a potential, though less explored, source of coriolic acid.
Fungal and Marine Sources
The enzymatic machinery for producing hydroxylated fatty acids, including coriolic acid, exists in various fungi and marine organisms. Fungi such as Coriolus versicolor are known to produce a variety of bioactive compounds, and while not explicitly confirmed, the presence of lipoxygenase activity suggests the potential for coriolic acid production. Similarly, marine algae, particularly red algae, are known to produce a diverse array of oxylipins, which are products of lipoxygenase pathways. However, specific studies detailing the isolation of this compound from these sources are not as well-established as those from Salicornia herbacea.
Isolation and Purification of this compound
The isolation of this compound from natural sources typically involves a multi-step process of extraction and chromatographic purification. The following protocols are based on the successful bioassay-guided isolation from Salicornia herbacea L.
Extraction
A general workflow for the extraction of this compound from plant material is outlined below. While specific yields can vary based on the quality of the starting material and the efficiency of the extraction, this process serves as a standard methodology.
Table 1: Quantitative Data for Extraction of Bioactive Fractions from Salicornia herbacea
| Starting Material | Extraction Solvent | Fraction | Yield (g) |
| Dried S. herbacea powder (3 kg) | Methanol (B129727) (MeOH) | Methanol Extract | 340 |
| Methanol Extract | Ethyl Acetate (B1210297) (EtOAc) / Water | EtOAc-soluble fraction | 120 |
Note: This data is illustrative of a typical extraction process and the exact yields may vary.
Experimental Protocol: Methanol Extraction and Solvent Partitioning
-
Extraction: The dried and powdered plant material (e.g., 3 kg of Salicornia herbacea) is extracted with methanol (MeOH) at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction. The combined methanol extracts are then concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude methanol extract is suspended in water and partitioned with ethyl acetate (EtOAc). The organic layer, containing the less polar compounds including this compound, is collected and concentrated.
Chromatographic Purification
The purification of this compound from the crude extract is achieved through a series of chromatographic techniques.
Table 2: Chromatographic Purification of this compound
| Chromatographic Step | Stationary Phase | Mobile Phase (Illustrative) | Purity |
| Silica (B1680970) Gel Chromatography | Silica Gel | n-Hexane:EtOAc gradient | Partially Purified |
| Sephadex LH-20 Chromatography | Sephadex LH-20 | Methanol | Enriched Fraction |
| Preparative HPLC | C18 Reverse Phase | Acetonitrile (B52724):Water gradient | >95% |
Note: The mobile phase compositions and purity levels are illustrative and require optimization for each specific application.
Experimental Protocol: Multi-step Chromatography
-
Silica Gel Column Chromatography: The EtOAc-soluble fraction is subjected to silica gel column chromatography. The column is eluted with a gradient of n-hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity. Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the compound of interest.
-
Sephadex LH-20 Column Chromatography: The fractions enriched with this compound are further purified using a Sephadex LH-20 column with methanol as the mobile phase. This step is effective in separating compounds based on molecular size and polarity.
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative reverse-phase HPLC on a C18 column. A gradient of acetonitrile and water is typically used as the mobile phase. The peak corresponding to this compound is collected, and the solvent is evaporated to yield the pure compound. The purity of the final product can be assessed by analytical HPLC with UV detection.
Caption: Experimental workflow for the isolation of this compound.
Biological Activity and Signaling Pathways
This compound has been shown to exhibit significant biological activity, particularly in the context of cancer biology. Its primary mechanism of action appears to be the suppression of breast cancer stem cells (BCSCs).
Suppression of Breast Cancer Stem Cells
Studies have demonstrated that this compound can inhibit the formation of mammospheres, which is a key characteristic of cancer stem cells. Furthermore, it has been observed to induce apoptosis in these cells and reduce the population of cells with the CD44high/CD24low phenotype, a well-established marker for breast cancer stem cells.
Regulation of the c-Myc Signaling Pathway
A crucial aspect of the anti-cancer activity of this compound is its ability to downregulate the expression of the proto-oncogene c-Myc at both the transcriptional and translational levels. c-Myc is a key transcription factor that plays a central role in cell proliferation, growth, and metabolism, and its dysregulation is a hallmark of many cancers. By reducing c-Myc levels, this compound can inhibit the self-renewal and survival of breast cancer stem cells.
The precise mechanism by which this compound downregulates c-Myc is an area of ongoing research. It is hypothesized that it may interfere with upstream signaling pathways that regulate c-Myc expression, such as the PI3K/Akt/mTOR or MAPK pathways, both of which are commonly hyperactive in breast cancer. Downregulation of c-Myc by this compound leads to a decrease in the expression of its target genes that are critical for stemness, including Nanog and Oct4.
Caption: this compound's regulation of the c-Myc signaling pathway.
Conclusion and Future Directions
This compound, a natural product readily isolatable from Salicornia herbacea, demonstrates significant potential as a therapeutic agent, particularly in the context of breast cancer. Its ability to target breast cancer stem cells by downregulating the c-Myc oncogene highlights a promising avenue for the development of novel anti-cancer drugs.
Future research should focus on several key areas. Firstly, a more comprehensive screening of other potential natural sources, such as various plant species, fungi, and marine organisms, could lead to the discovery of more abundant or easily accessible sources of this compound. Secondly, the optimization of isolation and purification protocols to improve yield and purity is essential for enabling larger-scale studies and potential clinical applications. Finally, a more detailed elucidation of the molecular mechanisms underlying the downregulation of c-Myc by this compound will be crucial for understanding its full therapeutic potential and for the rational design of more potent derivatives. This includes identifying the direct molecular targets and the specific upstream signaling pathways that are modulated by this compound.
An In-Depth Technical Guide to the Biosynthesis of (S)-Coriolic Acid in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Coriolic acid, a hydroxy fatty acid derived from linoleic acid, is a member of the oxylipin family of signaling molecules in plants. These compounds are involved in various physiological processes, including defense against pathogens and wound healing. The biosynthesis of this compound is a key branch of the broader oxylipin pathway, initiated by the enzymatic oxygenation of polyunsaturated fatty acids. This technical guide provides a detailed overview of the this compound biosynthesis pathway, including the enzymes involved, relevant quantitative data, and detailed experimental protocols for its study.
The this compound Biosynthesis Pathway
The synthesis of this compound in plants is a two-step enzymatic process that begins with the oxygenation of linoleic acid.
-
Oxygenation of Linoleic Acid: The pathway is initiated by the enzyme linoleate (B1235992) 9S-lipoxygenase (9S-LOX) . This non-heme iron-containing dioxygenase catalyzes the stereospecific insertion of molecular oxygen into linoleic acid to produce 9(S)-hydroperoxy-10(E),12(Z)-octadecadienoic acid (9S-HPODE) [1][2][3]. This reaction is crucial as it determines the stereochemistry of the final product. Several isoforms of 9S-LOX have been identified in various plants, including tomato (Solanum lycopersicum), where enzymes like TomloxA and TomloxB are predicted to have 9-LOX activity[2][4].
-
Reduction of 9S-HPODE: The hydroperoxy group of 9S-HPODE is subsequently reduced to a hydroxyl group, yielding This compound (9(S)-hydroxy-10(E),12(Z)-octadecadienoic acid or 9S-HODE) . While the exact enzyme responsible for this reduction in the context of coriolic acid synthesis in all plants is not definitively characterized, it is likely carried out by a hydroperoxide reductase or a non-specific peroxidase or alcohol dehydrogenase capable of acting on lipid hydroperoxides[5]. For instance, glutathione (B108866) peroxidase 4 (GPX4) is a key enzyme that converts lipid hydroperoxides into non-toxic lipid alcohols[5].
The overall pathway can be visualized as follows:
Quantitative Data
The efficiency and output of the this compound biosynthesis pathway are dependent on the kinetic properties of the involved enzymes and the concentration of substrates and products within plant tissues.
Enzyme Kinetic Parameters
The kinetic parameters of 9S-lipoxygenases vary between different plant species and isoforms. The following table summarizes available data for some plant 9S-LOXs.
| Plant Source | Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | Optimal pH | Reference |
| Tomato (Solanum lycopersicum) | LOXA | Linoleic Acid | - | 0.39 (turnovers/sec) | ~6.0 | [1] |
| Arabidopsis thaliana | AtLOX1 | Linoleic Acid | - | 0.31 (turnovers/sec) | ~6.0 | [1] |
| Lupin (Lupinus albus) | - | Linoleic Acid | - | - | 6.0-8.0 | [6] |
| Basil (Ocimum basilicum) | Crude Extract | Linoleic Acid | - | - | 5.0-6.0 | [6] |
| Rosemary (Rosmarinus officinalis) | Crude Extract | Linoleic Acid | - | - | 6.0 | [6] |
| Sage (Salvia officinalis) | Crude Extract | Linoleic Acid | - | - | 5.0-6.0 | [6] |
Note: Data for specific activity and turnover rates can vary significantly based on the purification level of the enzyme and assay conditions.
Concentration of this compound in Plant Tissues
The concentration of this compound can fluctuate based on the plant species, tissue type, developmental stage, and in response to environmental stimuli such as wounding or pathogen attack.
| Plant Species | Tissue | Condition | Concentration (µg/g fresh weight) | Reference |
| Salicornia herbacea | Whole Plant | Not specified | Bioactive compound isolated | [7][8] |
| Echinacea purpurea | Root | Mature | Cichoric acid (a related phenolic) present | [9] |
Note: Quantitative data for this compound concentrations in various plants is not widely available in a consolidated format and often requires specific analytical studies.
Experimental Protocols
Protocol 1: Extraction and Partial Purification of 9S-Lipoxygenase from Tomato Fruit
This protocol is adapted from methods for the purification of tomato lipoxygenases[10].
Materials:
-
Ripe tomato fruits
-
Extraction Buffer: 0.1 M sodium phosphate (B84403) buffer (pH 6.3), containing 4 mM dithiothreitol (B142953) (DTT) and 1 mM EDTA.
-
Dialysis Buffer: 20 mM sodium phosphate buffer (pH 7.0) containing 1 mM DTT.
-
DEAE-Sepharose column
-
Elution Buffer: 20 mM sodium phosphate buffer (pH 7.0) with a linear gradient of 0 to 0.5 M NaCl.
Procedure:
-
Homogenization: Homogenize 100 g of ripe tomato fruit tissue in 200 mL of ice-cold Extraction Buffer.
-
Filtration and Centrifugation: Filter the homogenate through cheesecloth and centrifuge at 15,000 x g for 20 minutes at 4°C.
-
Ammonium Sulfate Precipitation: Slowly add solid ammonium sulfate to the supernatant to achieve 40-70% saturation while stirring on ice.
-
Centrifugation: Centrifuge at 15,000 x g for 20 minutes at 4°C and discard the supernatant.
-
Resuspension and Dialysis: Resuspend the pellet in a minimal volume of Dialysis Buffer and dialyze overnight against the same buffer.
-
Ion-Exchange Chromatography: Apply the dialyzed sample to a DEAE-Sepharose column pre-equilibrated with Dialysis Buffer. Elute the bound proteins with a linear gradient of NaCl in Elution Buffer.
-
Fraction Collection and Analysis: Collect fractions and assay for 9S-LOX activity (see Protocol 2). Pool the active fractions.
Protocol 2: Quantitative Assay of 9S-Lipoxygenase Activity
This spectrophotometric assay is based on the formation of the conjugated diene system in 9S-HPODE, which absorbs light at 234 nm[11][12].
Materials:
-
Enzyme preparation (from Protocol 1 or other source)
-
Assay Buffer: 50 mM sodium phosphate buffer (pH 6.0).
-
Substrate Stock Solution: 10 mM sodium linoleate in 10 mM NaOH.
-
UV-Vis Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a quartz cuvette, mix 2.9 mL of Assay Buffer and 50 µL of the enzyme preparation.
-
Initiation of Reaction: Start the reaction by adding 10 µL of the Substrate Stock Solution to the cuvette and mix immediately.
-
Spectrophotometric Measurement: Monitor the increase in absorbance at 234 nm for 3-5 minutes at 25°C.
-
Calculation of Activity: Calculate the enzyme activity using the molar extinction coefficient of 9S-HPODE (ε = 23,000 M-1cm-1). One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of 9S-HPODE per minute.
Protocol 3: Extraction and Quantification of this compound by HPLC-MS/MS
This protocol outlines a general workflow for the analysis of oxylipins from plant tissues[13][14][15][16].
Materials:
-
Plant tissue
-
Extraction Solvent: Ethyl acetate (B1210297)
-
Internal Standard (e.g., d4-9-HODE)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
HPLC system with a C18 column
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Sample Homogenization: Homogenize 1 g of plant tissue in liquid nitrogen and extract with 10 mL of ethyl acetate. Add the internal standard before extraction.
-
Extraction and Drying: Centrifuge to pellet debris, collect the supernatant, and evaporate to dryness under a stream of nitrogen.
-
Solid-Phase Extraction (SPE): Reconstitute the dried extract in a small volume of methanol/water and apply to a pre-conditioned C18 SPE cartridge. Wash with water and elute the oxylipins with ethyl acetate or methanol.
-
HPLC Separation: Evaporate the eluate and reconstitute in the mobile phase. Inject onto a C18 HPLC column. A typical mobile phase could be a gradient of acetonitrile (B52724) in water with 0.1% formic acid.
-
MS/MS Detection: Analyze the eluent by ESI-MS/MS in negative ion mode. Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion for 9-HODE is m/z 295.2, and a characteristic product ion is m/z 171.1.
Visualization of Experimental Workflows
The following diagrams illustrate the general workflows for enzyme purification and metabolite analysis.
Conclusion
The biosynthesis of this compound in plants is a fundamental pathway in the production of oxylipin signaling molecules. A thorough understanding of this pathway, including the enzymes involved and methods for their study, is crucial for research in plant physiology, pathology, and for the potential development of novel therapeutic agents. This guide provides a comprehensive resource to facilitate further investigation into this important area of plant biochemistry.
References
- 1. Investigation of Substrate Binding and Product Stereochemistry Issues in Two Linoleate 9-Lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a Specific Isoform of Tomato Lipoxygenase (TomloxC) Involved in the Generation of Fatty Acid-Derived Flavor Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxylipins Produced by the 9-Lipoxygenase Pathway in Arabidopsis Regulate Lateral Root Development and Defense Responses through a Specific Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. wjgnet.com [wjgnet.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Coriolic Acid (13-(S)-Hydroxy-9Z, 11E-octadecadienoic Acid) from Glasswort (Salicornia herbacea L.) Suppresses Breast Cancer Stem Cell through the Regulation of c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ijcmas.com [ijcmas.com]
- 12. Lipoxygenase activity determination [protocols.io]
- 13. Quantitative Analysis of Oxylipins [lebchem.uni-wuppertal.de]
- 14. The methods and application of Oxylipins Analysis - Creative Proteomics Blog [creative-proteomics.com]
- 15. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitative Profiling Method for Oxylipin Metabolome by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
(S)-Coriolic Acid: A Comprehensive Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Coriolic acid, a monohydroxy polyunsaturated fatty acid derived from the lipoxygenase pathway of linoleic acid metabolism, has emerged as a molecule of significant interest in biomedical research. Its diverse biological activities, ranging from anticancer and anti-inflammatory effects to metabolic regulation, position it as a promising candidate for therapeutic development. This technical guide provides an in-depth overview of the biological activities of this compound, with a focus on its quantitative effects, underlying mechanisms of action, and the experimental methodologies used for its characterization.
Data Presentation: Quantitative Biological Activities
The following tables summarize the key quantitative data reported for the biological activities of this compound.
Table 1: Anticancer Activity of this compound
| Biological Activity | Cell Line | IC50 Value (µM) | Reference |
| Cytotoxicity | MDA-MB-231 (Human Breast Cancer) | 289.3 | [1] |
| Cytotoxicity | MCF-7 (Human Breast Cancer) | 386.9 | [1] |
Table 2: Effects on Breast Cancer Stem Cell (BCSC) Properties
| Activity | Cell Line | Concentration | Effect | Reference |
| Reduction of CD44high/CD24low Population | MDA-MB-231 | 200 µM | Decreased from 94.0% to 66.3% | [1] |
| Induction of Apoptosis in Mammospheres | MDA-MB-231 | 150 µM | Increased late apoptosis from 5.7% to 39.6% | [1] |
| Inhibition of Mammosphere Formation | MDA-MB-231, MCF-7 | Not specified | Inhibition observed | [2] |
Table 3: Enzyme Inhibitory and Receptor Agonist Activity
| Target | Activity | IC50/EC50 Value | Reference |
| 15-Lipoxygenase (15-LOX) | Inhibition | Data not available for this compound specifically; however, it is a known product of 15-LOX activity and is implicated as a lipoxygenase inhibitor. | [1][3][4][5][6] |
| Peroxisome Proliferator-Activated Receptor γ (PPARγ) | Agonist | EC50 data not specifically reported for this compound. It is described as an endogenous ligand and activator. | [7] |
| Nuclear Factor-kappa B (NF-κB) | Inhibition | IC50 data not specifically reported for this compound. Its anti-inflammatory activity suggests a role in NF-κB pathway modulation. | [8][9][10] |
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects through the modulation of several key signaling pathways.
Anticancer Activity: Regulation of c-Myc Signaling
A primary mechanism of the anticancer activity of this compound, particularly against breast cancer stem cells, is through the downregulation of the proto-oncogene c-Myc.[1][2] c-Myc is a transcription factor that plays a critical role in cell proliferation, growth, and metabolism.[11] By reducing the expression of c-Myc, this compound leads to the decreased transcription of c-Myc target genes involved in cell cycle progression and stemness, such as Nanog and Oct4.[1] This ultimately results in the inhibition of cancer cell proliferation and the induction of apoptosis.
Metabolic Regulation: PPARγ Agonism
This compound is an endogenous ligand for Peroxisome Proliferator-Activated Receptor γ (PPARγ), a nuclear receptor that is a master regulator of adipogenesis, lipid metabolism, and insulin (B600854) sensitivity.[7] Upon binding to PPARγ, this compound induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and the transcriptional activation of PPARγ target genes. These target genes are involved in fatty acid uptake, storage, and glucose metabolism. This activity underlies the potential of this compound in the management of metabolic disorders.
References
- 1. Coriolic Acid (13-(S)-Hydroxy-9Z, 11E-octadecadienoic Acid) from Glasswort (Salicornia herbacea L.) Suppresses Breast Cancer Stem Cell through the Regulation of c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coriolic Acid (13-(S)-Hydroxy-9 Z, 11 E-octadecadienoic Acid) from Glasswort (Salicornia herbacea L.) Suppresses Breast Cancer Stem Cell through the Regulation of c-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitors of 15-lipoxygenase from orange peel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 15-Lipoxygenase inhibition of Commelina benghalensis, Tradescantia fluminensis, Tradescantia zebrina - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of 15-lipoxygenases by flavonoids: structure-activity relations and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of PPAR gamma in colon tumor cell lines by oxidized metabolites of linoleic acid, endogenous ligands for PPAR gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell-Type Targeted NF-kappaB Inhibition for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. c-Myc Target Genes Involved in Cell Growth, Apoptosis, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
(S)-Coriolic Acid: A Comprehensive Technical Guide on its Anti-Cancer Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Coriolic acid, a naturally occurring fatty acid, has emerged as a promising candidate in cancer therapy. This technical guide provides an in-depth analysis of its mechanism of action in cancer cells, with a particular focus on its impact on key signaling pathways, induction of apoptosis, and inhibition of cancer stem cell properties. This document synthesizes current research findings, presenting quantitative data, detailed experimental protocols, and visual representations of the molecular pathways involved to facilitate further research and drug development efforts.
Introduction
This compound, also known as 13(S)-hydroxy-9Z,11E-octadecadienoic acid (13(S)-HODE), is a metabolite of linoleic acid produced by the action of 15-lipoxygenase (15-LOX)[1]. It has garnered significant attention for its potential anti-neoplastic properties. This guide elucidates the core mechanisms through which this compound exerts its anti-cancer effects, providing a valuable resource for the scientific community.
Core Mechanisms of Action
This compound employs a multi-pronged approach to inhibit cancer cell growth and survival. The primary mechanisms identified to date are the downregulation of the proto-oncogene c-Myc and the direct inhibition of the mTOR signaling pathway.
Downregulation of c-Myc in Cancer Stem Cells
A pivotal mechanism of this compound is its ability to suppress breast cancer stem cells (BCSCs) through the regulation of c-Myc[2]. c-Myc is a critical transcription factor that plays a central role in cell proliferation, growth, and apoptosis. In cancer, its dysregulation often leads to uncontrolled cell division and tumor progression.
This compound has been shown to decrease both the transcriptional and translational levels of the c-Myc gene[2]. This reduction in c-Myc expression leads to several downstream anti-cancer effects, including:
-
Inhibition of Mammosphere Formation: Mammospheres are clusters of cancer stem cells that are crucial for tumor initiation and metastasis. This compound effectively inhibits the formation of these spheres, indicating its potential to target the self-renewal capacity of BCSCs[2].
-
Induction of Apoptosis: By downregulating the survival factor c-Myc, this compound promotes programmed cell death in breast cancer stem cells[2].
-
Reduction of Cancer Stem Cell Markers: Treatment with this compound leads to a decrease in the subpopulation of cells expressing high levels of CD44 and low levels of CD24 (CD44high/CD24low), a characteristic phenotype of breast cancer stem cells[2]. It also reduces the expression of other stemness-related genes such as Nanog and Oct4[2].
dot
Caption: this compound downregulates c-Myc, leading to apoptosis and reduced stemness in breast cancer cells.
Direct Inhibition of the mTOR Signaling Pathway
Recent studies have revealed that this compound can directly bind to and inhibit the mammalian target of rapamycin (B549165) (mTOR), a central regulator of cell growth, proliferation, and metabolism.
The mTOR protein is the catalytic subunit of two distinct complexes, mTORC1 and mTORC2. This compound has been found to interact with the catalytic ATP-binding domain of mTOR, thereby competitively inhibiting its kinase activity. This inhibition of mTOR signaling results in:
-
Suppressed Cancer Cell Growth: By blocking mTOR, this compound effectively halts the signaling cascade that promotes protein synthesis and cell growth, leading to a reduction in cancer cell proliferation.
-
Tumor Growth Inhibition in vivo: In preclinical models, administration of this compound has been shown to stunt the growth of tumor xenografts, confirming its anti-tumorigenic potential.
dot
References
(S)-Coriolic Acid: A Technical Guide to its Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Coriolic acid, a naturally occurring hydroxylated fatty acid, is emerging as a compound of interest for its potential anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of its anti-inflammatory effects, drawing upon available data for this compound and its closely related metabolites. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the implicated signaling pathways to support further research and development in the field of inflammation therapeutics. While direct and extensive research on this compound is still developing, this guide consolidates existing knowledge to provide a foundational resource for the scientific community.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, atherosclerosis, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous effort in drug discovery.
This compound, systematically known as (9S,10E,12Z)-9-hydroxy-10,12-octadecadienoic acid, is a lipid mediator derived from the lipoxygenase pathway of linoleic acid metabolism. Its structural similarity to other bioactive lipids suggests a potential role in modulating inflammatory responses. This guide explores the anti-inflammatory properties attributed to this compound and its related compounds, providing a technical framework for researchers.
Quantitative Data on Anti-inflammatory Effects
Direct quantitative data on the anti-inflammatory activity of purified this compound is limited in the current literature. However, studies on closely related compounds, such as (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE), a downstream metabolite of the 13-HODE family which includes coriolic acid, provide valuable insights into the potential potency.
Table 1: In Vitro Anti-inflammatory Activity of 13-KODE in LPS-Stimulated RAW 264.7 Macrophages [1]
| Inflammatory Mediator | Treatment Condition | Concentration | % Reduction (compared to LPS control) |
| Nitric Oxide (NO) | 13-KODE | 100 µM | Not specified, but significant reduction reported |
| TNF-α (protein) | 13-KODE | 100 µM | 61% |
| TNF-α (mRNA) | 13-KODE | 100 µM | 66% |
| IL-1β (protein) | 13-KODE | 100 µM | 72% |
| IL-1β (mRNA) | 13-KODE | 100 µM | 52% |
Table 2: In Vivo Anti-inflammatory Activity of Related Hydroxy Fatty Acids in TPA-Induced Mouse Ear Edema [2][3]
| Compound | Dose (per ear) | % Inhibition of Edema |
| (10E, 12Z, 15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester | 500 µg | 43% |
| (9Z,11E)-13-hydroxy-9,11-octadecadienoic acid | 500 µg | 63% |
| (9Z,11E)-13-oxo-9,11-octadecadienoic acid | 500 µg | 79% |
Implicated Signaling Pathways
The anti-inflammatory effects of this compound and its analogs are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory cascade. The primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammatory gene expression. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Studies on the related compound 13-KODE indicate that it inhibits the LPS-mediated nuclear localization of NF-κB in RAW 264.7 macrophages[1]. This suggests that this compound may exert its anti-inflammatory effects by preventing the activation of this critical transcription factor.
MAPK Signaling Pathway
The MAPK signaling pathway is another crucial regulator of inflammation. It consists of a cascade of protein kinases that are activated by various extracellular stimuli, including LPS. The three main MAPK subfamilies are p38, JNK, and ERK. Activation of these kinases leads to the phosphorylation of various transcription factors, which in turn regulate the expression of inflammatory mediators.
Research on 13-KODE has shown that it inhibits the activation of MAPKs in LPS-stimulated macrophages[1]. This suggests that this compound may also dampen the inflammatory response by interfering with this signaling cascade.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the anti-inflammatory properties of this compound.
In Vitro Anti-inflammatory Assay in LPS-Stimulated Macrophages
This protocol is adapted from studies on related fatty acid metabolites and is suitable for evaluating the effect of this compound on the production of inflammatory mediators in a cellular model of inflammation[1][4][5].
Objective: To determine the inhibitory effect of this compound on the production of nitric oxide (NO), TNF-α, and IL-1β in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent for NO determination
-
ELISA kits for TNF-α and IL-1β
-
MTT or similar cell viability assay kit
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Include a vehicle control (cells treated with the solvent used for this compound) and a positive control (cells treated with LPS only).
-
-
Nitric Oxide (NO) Measurement:
-
After the 24-hour incubation, collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess Reagent.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm. A standard curve of sodium nitrite (B80452) is used to quantify the NO concentration.
-
-
Cytokine Measurement (TNF-α and IL-1β):
-
Use the collected cell culture supernatant.
-
Perform ELISAs for TNF-α and IL-1β according to the manufacturer's instructions.
-
-
Cell Viability Assay:
-
After collecting the supernatant, perform an MTT assay on the remaining cells to ensure that the observed inhibitory effects are not due to cytotoxicity of this compound.
-
In Vivo Anti-inflammatory Assay: TPA-Induced Mouse Ear Edema
This protocol is a standard model for evaluating the topical anti-inflammatory activity of compounds[2][3][6][7].
Objective: To assess the in vivo topical anti-inflammatory effect of this compound on 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema in mice.
Materials:
-
Male ICR or Swiss mice (20-25 g)
-
12-O-tetradecanoylphorbol-13-acetate (TPA)
-
This compound
-
Acetone (vehicle)
-
Indomethacin (positive control)
-
Ear punch biopsy tool (e.g., 6 mm diameter)
-
Analytical balance
Procedure:
-
Animal Acclimatization: Acclimatize the mice for at least one week before the experiment.
-
Grouping: Divide the mice into groups (n=5-6 per group):
-
Vehicle control (Acetone + TPA)
-
Positive control (Indomethacin + TPA)
-
Treatment group(s) (this compound + TPA)
-
-
Treatment Application:
-
Topically apply the vehicle, indomethacin, or this compound (e.g., 500 µg in 20 µL acetone) to the inner and outer surfaces of the right ear of each mouse.
-
-
Induction of Inflammation:
-
After 30 minutes, topically apply TPA (e.g., 2.5 µg in 20 µL acetone) to the same ear.
-
The left ear serves as a non-inflamed control and receives only the vehicle.
-
-
Edema Measurement:
-
After 4-6 hours, sacrifice the mice by cervical dislocation.
-
Take a 6 mm punch biopsy from both the right (treated) and left (control) ears.
-
Weigh the biopsies immediately.
-
-
Calculation of Edema Inhibition:
-
The degree of edema is calculated as the difference in weight between the right and left ear punches.
-
The percentage of inhibition of edema is calculated as follows: % Inhibition = [1 - (Edema of treated group / Edema of vehicle control group)] x 100
-
Conclusion and Future Directions
The available evidence, primarily from studies on structurally and metabolically related compounds, strongly suggests that this compound possesses anti-inflammatory properties. The likely mechanisms of action involve the inhibition of the NF-κB and MAPK signaling pathways, leading to a reduction in the production of key pro-inflammatory mediators such as NO, TNF-α, and IL-1β.
To fully elucidate the therapeutic potential of this compound, further research is warranted. Specifically, future studies should focus on:
-
Direct evaluation of purified this compound: Conducting dose-response studies with the purified compound to determine its IC50 values for the inhibition of various inflammatory markers.
-
Mechanistic studies: Directly investigating the effect of this compound on the phosphorylation of key proteins in the NF-κB and MAPK pathways.
-
In vivo efficacy: Performing in vivo studies using various models of inflammation to assess the therapeutic efficacy, optimal dosing, and pharmacokinetic profile of this compound.
-
Enzyme inhibition assays: Directly testing the inhibitory activity of this compound against COX-1, COX-2, and various lipoxygenases.
This technical guide provides a solid foundation for researchers to build upon in their investigation of this compound as a novel anti-inflammatory agent. The data and protocols presented herein should facilitate the design and execution of experiments aimed at further characterizing its biological activities and potential for drug development.
References
- 1. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (10E,12Z,15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester as an anti-inflammatory compound from Ehretia dicksonii [agris.fao.org]
- 3. (10E,12Z,15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester as an anti-inflammatory compound from Ehretia dicksonii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipopolysaccharide-stimulated RAW 264.7 macrophage inducible nitric oxide synthase and nitric oxide production is decreased by an omega-3 fatty acid lipid emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. TPA-induced mouse ear edema: Significance and symbolism [wisdomlib.org]
- 7. researchgate.net [researchgate.net]
(S)-Coriolic acid as a linoleic acid metabolite
An In-depth Technical Guide to (S)-Coriolic Acid as a Linoleic Acid Metabolite
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, chemically known as 13(S)-hydroxy-9Z,11E-octadecadienoic acid (13(S)-HODE), is a significant bioactive metabolite derived from the enzymatic oxidation of linoleic acid. This monohydroxy fatty acid is generated via the lipoxygenase (LOX) pathway and has garnered considerable attention for its potent anti-cancer and anti-inflammatory properties. Of particular interest is its demonstrated ability to selectively target and suppress breast cancer stem cells (BCSCs) by modulating the c-Myc signaling pathway, a critical regulator of cell proliferation and survival. This technical guide provides a comprehensive overview of this compound, detailing its biosynthesis, mechanisms of action, and relevant experimental methodologies. Quantitative data are presented to summarize its biological efficacy, and detailed protocols for its synthesis and key biological assays are provided to facilitate further research and development.
Introduction
Linoleic acid, an essential omega-6 polyunsaturated fatty acid, is a substrate for various oxidative enzymes, leading to the formation of a class of signaling molecules known as oxylipins. Among these, this compound has emerged as a metabolite with distinct and potent biological activities. It is produced endogenously by several cell types and can also be isolated from plant sources, such as Salicornia herbacea[1][2]. The primary focus of recent research has been its efficacy in oncology, specifically its role in inhibiting the self-renewal and inducing apoptosis of breast cancer stem cells, which are implicated in tumor recurrence and metastasis[2][3]. This guide synthesizes the current knowledge on this compound, offering a technical resource for its study and potential therapeutic application.
Biosynthesis of this compound
This compound is synthesized from linoleic acid primarily through the action of lipoxygenase enzymes, particularly 15-lipoxygenase-1 (ALOX15) in mammals or the analogous soybean lipoxygenase-1 in plants[4][5]. The process is a two-step enzymatic conversion.
-
Oxygenation: The enzyme catalyzes the stereospecific insertion of molecular oxygen at the C-13 position of linoleic acid, forming 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13(S)-HpODE)[4][5]. This reaction is highly regio- and stereospecific.
-
Reduction: The resulting hydroperoxide intermediate, 13(S)-HpODE, is unstable and is rapidly reduced to the more stable hydroxyl derivative, 13(S)-HODE or this compound, by ubiquitous cellular peroxidases such as glutathione (B108866) peroxidases[4].
Biological Activity and Mechanism of Action
Anti-Cancer Activity against Breast Cancer Stem Cells
The primary anti-cancer mechanism of this compound is its ability to suppress the breast cancer stem cell (BCSC) population. BCSCs are characterized by their capacity for self-renewal and differentiation, contributing to tumor progression and drug resistance[2]. This compound has been shown to inhibit the formation of mammospheres (a surrogate measure of BCSC self-renewal), reduce the proportion of cells with the BCSC phenotype (CD44high/CD24low), and induce apoptosis in these cells[2].
The core of this activity lies in the downregulation of the c-Myc proto-oncogene. c-Myc is a transcription factor that forms a heterodimer with MAX, binds to E-box DNA sequences, and regulates a vast network of genes involved in cell cycle progression, metabolism, and apoptosis[6][7]. By decreasing both the transcription and translation of c-Myc, this compound effectively shuts down this critical survival factor for BCSCs. This leads to the reduced expression of downstream BCSC-related genes, such as Nanog and Oct4, ultimately triggering apoptosis and inhibiting self-renewal[2].
Anti-Inflammatory Activity
This compound also exhibits anti-inflammatory effects[3][8]. While its specific anti-inflammatory mechanism is less characterized than its anti-cancer action, it likely shares pathways common to other bioactive lipid metabolites and phenolic acids. These mechanisms generally involve the inhibition of pro-inflammatory signaling cascades such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), which are central regulators of inflammatory gene expression[9][10]. Additionally, it may contribute to the resolution of inflammation by reducing oxidative stress through the scavenging of reactive oxygen species (ROS)[11].
Quantitative Data on Biological Activity
The cytotoxic and anti-proliferative effects of this compound have been quantified in various cancer cell lines. The data highlights its preferential activity against cancer cells over non-cancerous cells.
| Cell Line | Cell Type | Assay Type | Parameter | Value (µM) | Reference |
| MDA-MB-231 | Human Breast Cancer | Cell Viability (MTS) | IC50 | 289.3 | [1] |
| MCF-7 | Human Breast Cancer | Cell Viability (MTS) | IC50 | 386.9 | [1] |
| HEK-293 | Human Embryonic Kidney | Cell Viability (MTS) | Cytotoxicity | Minimal Effect | [1] |
Experimental Protocols
Chemo-enzymatic Synthesis of this compound
This protocol describes the synthesis of 13(S)-HODE from linoleic acid using soybean lipoxygenase-1, followed by chemical reduction.
Materials:
-
Linoleic Acid (≥99%)
-
Soybean Lipoxygenase-1 (LOX-1)
-
Borate (B1201080) buffer (0.2 M)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Ethanol (B145695), Ethyl acetate (B1210297), Hexane
-
Silica (B1680970) gel for column chromatography
-
Deionized water
Procedure:
-
Enzymatic Oxygenation:
-
Prepare a solution of linoleic acid (e.g., 0.1 M) in ethanol.
-
In a reaction vessel, add 0.2 M borate buffer and adjust the pH to 9.0-10.0, as this range favors the 13S-specific activity of LOX-1[12][13].
-
Cool the buffer to approximately 4-5°C.
-
Add the linoleic acid solution to the buffer with vigorous stirring.
-
Initiate the reaction by adding a solution of soybean LOX-1 (e.g., 4 mg/mL).
-
Maintain the reaction at 4-5°C under a constant stream of oxygen or an oxygen-rich atmosphere for 1-2 hours[14]. Monitor the reaction progress by UV spectrophotometry (hydroperoxide formation at 234 nm).
-
-
Reduction of Hydroperoxide:
-
Once the reaction is complete, acidify the mixture to pH 3-4 with HCl to protonate the fatty acid.
-
Extract the product, 13(S)-HpODE, with an organic solvent like ethyl acetate.
-
Dry the organic phase over anhydrous sodium sulfate (B86663) and evaporate the solvent under reduced pressure.
-
Dissolve the crude 13(S)-HpODE in ethanol and cool to 0°C.
-
Slowly add a molar excess of sodium borohydride (NaBH₄) to reduce the hydroperoxide to a hydroxyl group.
-
Allow the reaction to proceed for 30-60 minutes at 0°C.
-
-
Purification:
-
Quench the reaction by adding water and acidifying to pH 3-4.
-
Extract the this compound with ethyl acetate.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the final product using silica gel column chromatography, typically with a hexane:ethyl acetate gradient, to yield pure this compound.
-
Confirm identity and purity using NMR and mass spectrometry.
-
Bioassay-Guided Isolation from Natural Sources
This protocol provides a general workflow for isolating this compound from a plant source like Salicornia herbacea based on its biological activity[1][15].
Mammosphere Formation Assay
This assay is used to quantify the self-renewal capacity of cancer stem cells in vitro[16][17].
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-231, MCF-7)
-
Ultra-low attachment plates or flasks
-
Mammosphere culture medium (e.g., serum-free DMEM/F12 supplemented with B27, EGF, bFGF, and heparin)
-
Trypsin-EDTA, PBS
-
This compound stock solution (in DMSO or ethanol)
Procedure:
-
Cell Preparation:
-
Culture breast cancer cells to ~70-80% confluency under standard conditions.
-
Wash cells with PBS and harvest using Trypsin-EDTA.
-
Neutralize trypsin with serum-containing media, centrifuge the cells (e.g., 300 x g for 5 min), and discard the supernatant.
-
Resuspend the cell pellet in serum-free media and perform a single-cell count using a hemocytometer and trypan blue to assess viability.
-
Ensure a single-cell suspension is achieved by gently passing the cells through a small gauge needle or a cell strainer.
-
-
Plating for Mammosphere Formation:
-
Plate the single cells in ultra-low attachment 6-well plates at a low density (e.g., 5,000 to 20,000 viable cells/mL) in mammosphere culture medium[18].
-
Add the desired concentrations of this compound or vehicle control to the wells.
-
-
Incubation and Analysis:
-
Incubate the plates at 37°C in a 5% CO₂ humidified incubator for 7-10 days without disturbing them.
-
After the incubation period, count the number of mammospheres (spherical, non-adherent cell clusters, typically >50 µm in diameter) in each well using an inverted microscope.
-
Calculate the Mammosphere Forming Efficiency (MFE) using the formula: MFE (%) = (Number of mammospheres counted / Number of cells seeded) x 100
-
Compare the MFE between treated and control groups to determine the effect of this compound on BCSC self-renewal.
-
Conclusion
This compound is a linoleic acid metabolite with significant and specific biological activities, most notably its ability to target and eliminate breast cancer stem cells through the inhibition of the c-Myc oncogene. Its defined mechanism of action and selective cytotoxicity make it a promising candidate for further investigation in cancer therapeutics. The chemo-enzymatic synthesis and biological assay protocols provided in this guide offer a foundation for researchers to explore its full potential. Future work should focus on its in vivo efficacy, bioavailability, and the detailed elucidation of its anti-inflammatory signaling pathways to broaden its therapeutic scope.
References
- 1. mdpi.com [mdpi.com]
- 2. Coriolic Acid (13-(S)-Hydroxy-9 Z, 11 E-octadecadienoic Acid) from Glasswort (Salicornia herbacea L.) Suppresses Breast Cancer Stem Cell through the Regulation of c-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 13-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 5. Synthesis of linoleic acids combinatorially-labeled at the vinylic positions as substrates for lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. c-Myc Target Genes Involved in Cell Growth, Apoptosis, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Phenolic acids from medicinal and edible homologous plants: a potential anti-inflammatory agent for inflammatory diseases [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Soybean lipoxygenase-1 enzymically forms both (9S)- and (13S)-hydroperoxides from linoleic acid by a pH-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A detailed mammosphere assay protocol for the quantification of breast stem cell activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. creative-diagnostics.com [creative-diagnostics.com]
An In-depth Technical Guide to the Physicochemical Properties of (S)-Coriolic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of (S)-Coriolic acid, also known as (9Z,11E,13S)-13-hydroxy-9,11-octadecadienoic acid or 13(S)-HODE. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical and biological characteristics of this important signaling molecule.
This compound is a significant metabolite of linoleic acid, produced through the action of plant and mammalian 15-lipoxygenases (15-LOX).[1] It functions as an important intracellular signaling agent involved in various biological processes, including cell proliferation and differentiation.[2] Furthermore, this compound is recognized as an endogenous ligand for the peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of metabolism and inflammation.[2][3]
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source(s) |
| IUPAC Name | (9Z,11E,13S)-13-hydroxyoctadeca-9,11-dienoic acid | [1][4] |
| Synonyms | This compound, 13(S)-HODE | [1][4] |
| Molecular Formula | C₁₈H₃₂O₃ | [5] |
| Molecular Weight | 296.44 g/mol | [6] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 422.7 ± 20.0 °C at 760 mmHg | [2] |
| Density | 1.0 ± 0.1 g/cm³ | [2] |
| Flash Point | 223.6 ± 18.3 °C | [2] |
| LogP (Octanol-Water Partition Coefficient) | 5.32 | [2] |
| Solubility | Soluble in DMF, DMSO, and Ethanol (50 mg/ml); PBS (pH 7.2, 1 mg/ml) | [5] |
| UV Maximum (λmax) | 234 nm | [5] |
| Storage Temperature | -20°C | [6] |
| Stability | ≥ 2 years at -20°C | [6] |
| Specific Optical Rotation ([α]D) | A measured value for the closely related compound 13S-hydroxy-9Z,11E,15E-octadecatrienoic acid is +5.7°. An experimentally determined value for this compound was not found in the surveyed literature. | [7] |
| pKa (Acid Dissociation Constant) | An experimentally determined value for this compound was not found in the surveyed literature. The pKa of similar C18 fatty acids, such as linoleic acid, is approximately 9.24. | |
| Melting Point | Not specified in the surveyed literature; it exists as a liquid at room temperature. | [2] |
Experimental Protocols
This section details the methodologies for the isolation, characterization, and analysis of this compound.
This protocol outlines a general procedure for the isolation of this compound from plant material, guided by a relevant biological assay (e.g., inhibition of mammosphere formation).
-
Extraction:
-
Air-dry and pulverize the plant material (Salicornia herbacea).
-
Extract the powdered material with methanol (B129727) at room temperature with continuous agitation for 24 hours.
-
Filter the extract and concentrate it under reduced pressure to obtain a crude methanol extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in water and sequentially partition with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate, and n-butanol.
-
Test the resulting fractions in the bioassay of interest to identify the most active fraction.
-
-
Chromatographic Purification:
-
Subject the active fraction to open column chromatography on a silica (B1680970) gel column.
-
Elute the column with a gradient of increasing polarity, for example, a mixture of chloroform and methanol.
-
Collect fractions and monitor by thin-layer chromatography (TLC).
-
Pool fractions with similar TLC profiles and test their biological activity.
-
-
High-Performance Liquid Chromatography (HPLC) Purification:
-
Further purify the most active fractions using preparative reverse-phase HPLC (e.g., on a C18 column).
-
Use a suitable mobile phase, such as a gradient of methanol and water, for elution.
-
Monitor the elution profile with a UV detector at the λmax of this compound (234 nm).[5]
-
Collect the peak corresponding to this compound and confirm its purity by analytical HPLC.
-
The definitive identification of isolated this compound is achieved through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the purified compound in a suitable solvent (e.g., methanol).
-
Analyze the sample using electrospray ionization mass spectrometry (ESI-MS) in negative ion mode to determine the molecular weight. The expected quasi-molecular ion peak would be at m/z 295.4 [M-H]⁻.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the purified compound in a deuterated solvent (e.g., CD₃OD).
-
Acquire a one-dimensional (1D) ¹H NMR spectrum to identify characteristic proton signals, including olefinic methines, an oxygenated methine, methylenes, and a terminal methyl group.
-
Acquire a 1D ¹³C NMR spectrum to identify the carbon skeleton.
-
Perform two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), to establish the connectivity of protons and carbons and confirm the complete structure of this compound.
-
The chirality of this compound is confirmed by measuring its specific optical rotation using a polarimeter.
-
Instrument Calibration:
-
Turn on the polarimeter and the light source (typically a sodium D-line at 589 nm) and allow the instrument to warm up.
-
Calibrate the instrument to zero using a blank sample containing only the solvent in which the this compound will be dissolved.
-
-
Sample Preparation:
-
Accurately weigh a known amount of purified this compound.
-
Dissolve the compound in a known volume of a suitable solvent (e.g., ethanol) in a volumetric flask to achieve a precise concentration (c, in g/mL).
-
-
Measurement:
-
Rinse the polarimeter sample cell with the prepared solution and then fill it, ensuring no air bubbles are in the light path. The path length (l, in decimeters) of the cell must be known.
-
Place the sample cell in the polarimeter and measure the observed optical rotation (α).
-
Record the temperature (T) at which the measurement is taken.
-
-
Calculation of Specific Rotation:
-
Calculate the specific rotation ([α]) using the formula: [α]ᵀλ = α / (l × c)
-
The resulting value should be reported with the temperature and wavelength used. For this compound, a positive value is expected.
-
Signaling Pathways and Biological Activity
This compound is a bioactive lipid that modulates key signaling pathways, influencing a range of cellular responses.
This compound is an endogenous ligand for PPARγ, a nuclear receptor that plays a critical role in adipogenesis, lipid metabolism, and inflammation.[8] Upon binding, this compound activates PPARγ, leading to the transcription of target genes involved in these processes.
Caption: Biosynthesis of this compound and subsequent activation of the PPARγ signaling pathway.
This compound has also been shown to activate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[9] This pathway is a central regulator of the immune response, inflammation, and cell survival. Activation of NF-κB by this compound can lead to the expression of various pro-inflammatory genes and other cellular responses.[2]
Caption: Activation of the canonical NF-κB signaling pathway by this compound.
References
- 1. (9Z,11E,13S)-13-Hydroxyoctadeca-9,11-Dienoic Acid | C18H32O3 | CID 6443013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (13(S)-HODE) | PPARγ agonist | CAS 29623-28-7 | Buy this compound (13(S)-HODE) from Supplier InvivoChem [invivochem.com]
- 3. (9Z,11E,13S)-13-hydroxyoctadeca-9,11-dienoic acid - Wikidata [wikidata.org]
- 4. (9Z,11E,13S)-13-Hydroxyoctadeca-9,11-Dienoic Acid | C18H32O3 | CID 6443013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. researchgate.net [researchgate.net]
- 8. Peroxisome Proliferator-Activated Receptor Signaling-Mediated 13-S-Hydroxyoctadecenoic Acid Is Involved in Lipid Metabolic Disorder and Oxidative Stress in the Liver of Freshwater Drum, Aplodinotus grunniens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Epidermal FABP (FABP5) regulates keratinocyte differentiation by 13(S)-HODE-mediated activation of the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-Coriolic Acid in Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Coriolic acid, systematically known as 13-(S)-Hydroxy-9Z, 11E-octadecadienoic acid [13(S)-HODE], is an oxygenated metabolite of the essential polyunsaturated fatty acid, linoleic acid. Emerging research has identified this compound as a bioactive lipid mediator involved in diverse cellular signaling pathways, with significant implications for cancer biology, particularly in the context of cancer stem cells (CSCs). This technical guide provides an in-depth overview of the known functions of this compound in cellular signaling, with a focus on its role in suppressing breast cancer stem cells (BCSCs). The information presented herein is compiled from peer-reviewed studies to support further research and drug development efforts targeting these pathways.
Core Signaling Pathway: Regulation of c-Myc in Breast Cancer Stem Cells
The primary characterized signaling function of this compound is its ability to suppress the stemness of breast cancer cells through the downregulation of the proto-oncogene c-Myc.[1] c-Myc is a critical transcription factor that governs a wide array of cellular processes, including proliferation, growth, and apoptosis, and is a known survival factor for cancer stem cells.[1][2]
This compound has been shown to decrease both the transcriptional and translational levels of c-Myc in BCSCs.[1] This reduction in c-Myc protein levels occurs in both the cytoplasm and the nucleus, leading to a cascade of downstream effects that ultimately inhibit the characteristics of breast cancer stem cells.[3] The proposed mechanism involves the inhibition of mammosphere formation, a key indicator of self-renewal capacity, and the induction of apoptosis.[1] Furthermore, this compound treatment leads to a reduction in the subpopulation of CD44high/CD24low cells, a well-established phenotype for BCSCs, and diminishes the expression of genes associated with cancer stem cells, such as Nanog, Oct4, and CD44.[1]
Signaling Pathway Diagram
Other Reported Signaling Functions
Beyond the well-defined c-Myc pathway, studies on 13(S)-HODE have implicated its involvement in other signaling networks:
-
PPARγ Signaling: In non-differentiated Caco-2 colorectal cancer cells, 13(S)-HODE has been shown to act as a ligand for the peroxisome proliferator-activated receptor-gamma (PPARγ).[4] Activation of PPARγ by 13(S)-HODE leads to decreased cell growth and induction of apoptosis, suggesting a tumor-suppressive role in this context.[4]
-
mTOR Inhibition: Recent findings indicate that 13(S)-HODE can directly bind to the catalytic ATP-binding domain of the mechanistic target of rapamycin (B549165) (mTOR).[5] This interaction competitively inhibits mTOR's kinase activity, leading to reduced mTOR signaling. As mTOR is a central regulator of cell growth and proliferation, this inhibition by 13(S)-HODE contributes to its anti-cancer effects.[5]
Cross-Pathway Interaction Diagram
References
- 1. Coriolic Acid (13-(S)-Hydroxy-9 Z, 11 E-octadecadienoic Acid) from Glasswort (Salicornia herbacea L.) Suppresses Breast Cancer Stem Cell through the Regulation of c-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. c-Myc Target Genes Involved in Cell Growth, Apoptosis, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coriolic Acid (13-(S)-Hydroxy-9Z, 11E-octadecadienoic Acid) from Glasswort (Salicornia herbacea L.) Suppresses Breast Cancer Stem Cell through the Regulation of c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential cell growth/apoptosis behavior of 13-hydroxyoctadecadienoic acid enantiomers in a colorectal cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Potential Therapeutic Targets of (S)-Coriolic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Coriolic acid, also known as (13S)-hydroxy-9Z,11E-octadecadienoic acid or 13(S)-HODE, is a bioactive lipid metabolite of linoleic acid produced by the enzyme 15-lipoxygenase (15-LOX). Emerging research has identified this compound as a promising therapeutic agent, particularly in oncology. This document provides an in-depth technical overview of the known biological activities and potential therapeutic targets of this compound, with a primary focus on its role in suppressing breast cancer stem cells (BCSCs) through the regulation of the c-Myc oncogene. This guide consolidates key quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular pathways and workflows to support further research and development.
Introduction
Cancer stem cells (CSCs) represent a subpopulation of tumor cells characterized by self-renewal, differentiation capabilities, and resistance to conventional therapies, making them critical drivers of tumor progression, metastasis, and recurrence. Targeting CSCs is a pivotal strategy in developing more effective cancer treatments. This compound, a natural compound isolated from plants such as Salicornia herbacea L. (glasswort), has demonstrated potent anti-CSC activity. Its primary mechanism involves the downregulation of c-Myc, a key transcription factor frequently overexpressed in a majority of human cancers that plays a crucial role in cell proliferation, metabolism, and stemness.[1][2] This guide focuses on c-Myc and its associated pathways as the principal therapeutic targets of this compound.
Primary Therapeutic Target: c-Myc in Breast Cancer Stem Cells
The proto-oncogene c-Myc is a central regulator of CSC survival and self-renewal. This compound has been shown to decrease both the transcriptional and translational levels of the c-Myc gene.[1] The suppression of c-Myc initiates a cascade of downstream effects that collectively inhibit the malignant phenotype of BCSCs.
Key Downstream Effects of c-Myc Inhibition by this compound:
-
Inhibition of Mammosphere Formation: Mammospheres are three-dimensional cell colonies grown in non-adherent conditions, and their formation is a hallmark of CSC self-renewal capacity. This compound significantly inhibits the formation of these structures in breast cancer cell lines.[1]
-
Induction of Apoptosis: By downregulating the pro-survival signals mediated by c-Myc, this compound induces programmed cell death (apoptosis) in BCSCs.[1]
-
Reduction of CSC Marker Expression: The compound effectively reduces the population of cells expressing the characteristic BCSC surface marker phenotype CD44high/CD24low.[1] It also suppresses the expression of key stemness-related genes such as Nanog, Oct4, and CD44.[1]
Signaling Pathway
The following diagram illustrates the proposed mechanism of action for this compound in targeting breast cancer stem cells.
Other Potential Therapeutic Targets
While the c-Myc pathway is a primary focus, the broader activities of 13(S)-HODE suggest other potential therapeutic avenues:
-
mTOR Signaling: A recent preprint study identified a direct binding interaction between 13(S)-HODE and the mechanistic target of rapamycin (B549165) (mTOR), inhibiting its kinase activity in an ATP-competitive manner. This suggests a tumor-suppressive role by linking fatty acid metabolism directly to the mTOR growth control pathway.[3]
-
Peroxisome Proliferator-Activated Receptor γ (PPARγ): 13(S)-HODE is a known ligand and activator of PPARγ.[4][5] This interaction can induce apoptosis in colorectal cancer cells and is implicated in the pathology of atherosclerosis, suggesting that targeting the 13(S)-HODE/PPARγ axis could be relevant in both cancer and metabolic diseases.[4][5]
-
Ferroptosis Regulation: In granulosa cells, 13(S)-HODE has been shown to be a biphasic modulator of ferroptosis, a form of iron-dependent cell death. It appears to regulate the key enzyme Glutathione Peroxidase 4 (GPX4), suggesting its potential as a therapeutic target in diseases where ferroptosis plays a role.[6]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on breast cancer cells as reported in the literature.
Table 1: Cytotoxicity and Anti-CSC Effects of this compound
| Parameter | Cell Line | Concentration | Result | Reference |
| Cell Viability | MDA-MB-231 | 50-200 µM | Dose-dependent decrease | [7] |
| MCF-7 | 50-200 µM | Dose-dependent decrease | [7] | |
| Apoptosis | MDA-MB-231 (Mammospheres) | 150 µM | Increase in late apoptosis from 5.7% to 39.6% | [1] |
| CSC Population | MDA-MB-231 | 200 µM | Reduction of CD44high/CD24low cells from 94.0% to 66.3% | [1] |
| Mammosphere Forming Efficiency | MDA-MB-231 | 100-200 µM | Significant dose-dependent inhibition | [7] |
| MCF-7 | 100-200 µM | Significant dose-dependent inhibition | [7] |
Table 2: Effect of this compound on CSC-Related Gene Expression
| Gene Target | Cell Line | Concentration | Method | Result | Reference |
| c-Myc | MDA-MB-231 | Not specified | qRT-PCR | Significant decrease in mRNA levels | [1] |
| Nanog | MDA-MB-231 | Not specified | qRT-PCR | Significant decrease in mRNA levels | [1] |
| Oct4 | MDA-MB-231 | Not specified | qRT-PCR | Significant decrease in mRNA levels | [1] |
| CD44 | MDA-MB-231 | Not specified | qRT-PCR | Significant decrease in mRNA levels | [1] |
Experimental Protocols & Workflows
Detailed methodologies are crucial for the replication and extension of these findings. The following are generalized protocols for the key experiments used to characterize the effects of this compound.
Experimental Workflow Diagram
Mammosphere Formation Assay
This assay assesses the self-renewal capability of cancer stem cells.
-
Plate Coating (Optional but Recommended): To prevent cell attachment, coat 6-well plates with poly-HEMA. Dissolve poly-HEMA in 95% ethanol (B145695) to a final concentration of 12 mg/mL. Add 2 mL to each well, allow the ethanol to evaporate completely in a sterile hood, and wash with sterile PBS.
-
Cell Preparation: Harvest breast cancer cells (e.g., MDA-MB-231, MCF-7) and prepare a single-cell suspension using trypsin, followed by gentle mechanical dissociation with a pipette or passage through a 40 µm cell strainer.
-
Cell Seeding: Count viable cells using a hemocytometer and trypan blue exclusion. Seed cells at a low density (e.g., 10,000 cells/well) in ultra-low attachment 6-well plates.[8]
-
Culture Medium: Culture cells in serum-free DMEM/F12 medium supplemented with B27 supplement, 20 ng/mL epidermal growth factor (EGF), 20 ng/mL basic fibroblast growth factor (bFGF), and heparin.
-
Treatment: Add this compound at desired final concentrations (e.g., 50, 100, 200 µM) to the culture medium at the time of seeding.
-
Incubation: Incubate plates at 37°C in a 5% CO₂ humidified incubator for 7-10 days without disturbing them.
-
Quantification: Count the number of mammospheres (spherical clusters >50 µm in diameter) in each well using an inverted microscope. Calculate the Mammosphere Forming Efficiency (MFE) using the formula: MFE (%) = (Number of mammospheres / Number of cells seeded) x 100
Western Blot for c-Myc Protein Expression
This protocol details the detection of c-Myc protein levels following treatment.
-
Cell Lysis: After treating cells with this compound for a specified time (e.g., 48 hours), wash cells with ice-cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20, TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for c-Myc (e.g., Anti-c-myc clone 9E10) diluted in blocking buffer. Also, probe a separate membrane or the same stripped membrane with an antibody for a loading control (e.g., β-actin or GAPDH).
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 8. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system or X-ray film.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
This method is used to quantify the mRNA levels of target genes.
-
RNA Extraction: Treat cells with this compound as required. Extract total RNA from the cells using a commercial kit (e.g., RNeasy Mini Kit) or TRIzol reagent according to the manufacturer's instructions.
-
RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers or random hexamers.
-
qPCR Reaction: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target genes (c-Myc, Nanog, Oct4, CD44) and a housekeeping gene (GAPDH or ACTB), and a SYBR Green or TaqMan master mix.
-
Thermocycling: Perform the qPCR reaction in a real-time PCR system with a standard cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.
Conclusion and Future Directions
This compound presents a compelling profile as a therapeutic candidate, primarily through its targeted inhibition of the c-Myc oncogene in breast cancer stem cells. The data strongly support its role in suppressing CSC self-renewal and promoting apoptosis. Further research should focus on elucidating the broader therapeutic potential of this compound by exploring its effects on other identified targets like mTOR and PPARγ in various disease models. Preclinical in vivo studies are a critical next step to validate these in vitro findings and to assess the compound's pharmacokinetic and safety profiles, paving the way for potential clinical investigation.
References
- 1. Coriolic Acid (13-(S)-Hydroxy-9 Z, 11 E-octadecadienoic Acid) from Glasswort (Salicornia herbacea L.) Suppresses Breast Cancer Stem Cell through the Regulation of c-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. c-Myc and Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. 13-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 5. Differential cell growth/apoptosis behavior of 13-hydroxyoctadecadienoic acid enantiomers in a colorectal cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Linoleic acid metabolite 13-Hydroxyoctadecadienoic acid as a biphasic ferroptosis modulator in granulosa cells: multi-omics analysis of ovine atretic follicles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
(S)-Coriolic Acid: A Key Mediator in Plant Defense
(S)-Coriolic acid , also known as (9Z,11E,13S)-13-hydroxy-9,11-octadecadienoic acid or 13(S)-HODE, is a naturally occurring oxylipin derived from the enzymatic oxidation of linoleic acid. As a member of the diverse family of lipid signaling molecules, this compound plays a significant role in orchestrating plant defense responses against a range of biotic and abiotic stresses. This technical guide provides an in-depth overview of the biosynthesis, signaling pathways, and antimicrobial functions of this compound in plants, tailored for researchers, scientists, and professionals in drug development.
Biosynthesis of this compound
This compound is synthesized in plants through the 13-lipoxygenase (13-LOX) pathway, a key branch of the oxylipin biosynthetic cascade. This process is initiated in response to various stimuli, including pathogen attack and wounding.
The biosynthesis commences with the release of linoleic acid from membrane lipids by phospholipases. Subsequently, the enzyme 13-lipoxygenase (13-LOX) catalyzes the stereospecific dioxygenation of linoleic acid, inserting molecular oxygen at the C-13 position to produce (13S)-hydroperoxy-9Z,11E-octadecadienoic acid (13S-HPODE). This unstable hydroperoxide is then rapidly reduced by peroxidases and reductases to the more stable this compound.
Role in Plant Defense and Signaling
This compound and related oxylipins are integral components of the plant's innate immune system. They can function directly as antimicrobial agents or act as signaling molecules to activate downstream defense responses.
Direct Antimicrobial Activity
Research has demonstrated the direct antimicrobial properties of linoleic acid-derived oxylipins, including this compound, against plant pathogens. Studies on rice have shown that 18:2-derived hydroperoxides and hydroxides, such as this compound, exhibit significant antifungal activity against the rice blast fungus, Magnaporthe grisea.
Signaling and Induction of Defense Genes
While a specific receptor for this compound in plants has yet to be definitively identified, it is understood to be a key signaling molecule within the broader oxylipin pathway. This pathway is known to crosstalk with other major plant defense hormone signaling cascades, including those of jasmonic acid (JA) and salicylic (B10762653) acid (SA). It is proposed that upon pathogen recognition, the localized increase in this compound concentration contributes to the activation of downstream defense mechanisms. This can include the induction of pathogenesis-related (PR) genes, reinforcement of the cell wall, and production of phytoalexins. The signaling cascade may involve changes in intracellular calcium levels and the activation of mitogen-activated protein kinase (MAPK) cascades, which are common elements in plant immune signaling.
Quantitative Data on Biological Activity
The following table summarizes the quantitative data available on the antimicrobial activity of this compound and related compounds against plant pathogens.
| Compound(s) | Target Organism | Assay Type | Concentration | Effect | Reference |
| 18:2-derived HPODEs and HODEs | Magnaporthe grisea (rice blast fungus) | In vitro growth inhibition | 100 µM | ~80% inhibition of fungal growth | [1] |
| Transgenic Rice (F78Ri) with increased 18:2 | Magnaporthe grisea | In vivo infection | - | Enhanced disease resistance; Increased levels of HPODEs and HODEs | [1] |
Experimental Protocols
Extraction and Quantification of this compound from Plant Tissues
This protocol outlines a general method for the extraction and quantification of this compound and other oxylipins from plant material, adapted from established methodologies.
References
Methodological & Application
Synthesis of (S)-Coriolic Acid from Linoleic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Coriolic acid, also known as (+)-coriolic acid or 13(S)-hydroxy-9Z,11E-octadecadienoic acid (13-S-HODE), is a bioactive lipid molecule derived from the enzymatic oxidation of linoleic acid. It has garnered significant interest in the scientific community for its potential therapeutic applications, including anti-inflammatory and anti-cancer properties.[1][2] This document provides detailed protocols for the chemo-enzymatic synthesis of this compound from linoleic acid, primarily utilizing soybean lipoxygenase-1 (LOX-1). The protocols are designed to be reproducible and scalable for research and development purposes.
Introduction
This compound is a naturally occurring fatty acid that plays a role in various physiological and pathological processes. In recent years, research has highlighted its ability to suppress breast cancer stem cells and inhibit cancer cell metastasis.[1][3] The controlled and stereoselective synthesis of this compound is crucial for advancing its study and potential therapeutic development. The chemo-enzymatic approach offers a highly specific and efficient method for producing the desired (S)-enantiomer, which is often challenging to achieve through purely chemical synthesis.
This protocol leverages the regio- and stereoselectivity of soybean lipoxygenase-1, which catalyzes the dioxygenation of linoleic acid to form 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13-S-HPODE).[4][5] This intermediate is then chemically reduced to yield this compound with high enantiomeric purity.
Data Presentation
The following table summarizes the key quantitative data from an optimized chemo-enzymatic synthesis of this compound from linoleic acid.
| Parameter | Value | Reference |
| Starting Material | Linoleic Acid | [4] |
| Enzyme | Soybean Lipoxygenase-1 | [4] |
| Final Product | (+)-Coriolic Acid | [4] |
| Overall Yield | 54% | [4] |
| Enantiomeric Excess (e.e.) | 97% | [4] |
| Purity | >95% | [4] |
| Optimal Oxygen Pressure | 2.5 bar | [4] |
| Optimal Temperature | 5°C | [4] |
| Optimal pH | 11 | [4] |
| Optimal Enzyme Concentration | 4 mg/ml | [4] |
| Optimal Substrate Concentration | 0.1 M | [4] |
Experimental Protocols
This section details the methodologies for the chemo-enzymatic synthesis of this compound.
Materials and Reagents
-
Linoleic Acid (≥95% purity)
-
Soybean Lipoxygenase-1 (LOX-1)
-
Borate (B1201080) Buffer (pH 9.0 and pH 11.0)
-
Sodium Borohydride (B1222165) (NaBH₄) or Trimethyl phosphite
-
Ethanol
-
Ethyl Acetate (B1210297)
-
Silica (B1680970) Gel for column chromatography
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)
-
Oxygen (high purity)
-
Deionized Water
Equipment
-
Jacketed glass reactor
-
Temperature controller/circulator
-
Oxygen cylinder with regulator
-
Magnetic stirrer and stir bars
-
pH meter
-
Centrifuge
-
Rotary evaporator
-
Chromatography columns
-
Standard laboratory glassware
Protocol 1: Enzymatic Hydroperoxidation of Linoleic Acid
-
Reaction Setup: In a jacketed glass reactor maintained at 5°C, prepare a 0.1 M solution of linoleic acid in borate buffer (pH 11).
-
Enzyme Addition: Add soybean lipoxygenase-1 to a final concentration of 4 mg/ml.
-
Oxygenation: Pressurize the reactor with high-purity oxygen to 2.5 bar.
-
Reaction: Stir the mixture vigorously for a predetermined time (monitoring by TLC or HPLC is recommended to determine reaction completion).
-
Enzyme Deactivation: Stop the reaction by adjusting the pH to a level that deactivates the enzyme (e.g., lowering the pH significantly).
-
Extraction: Extract the product, 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13-S-HPODE), from the aqueous phase using an organic solvent like ethyl acetate.
-
Drying: Dry the organic phase over anhydrous sodium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude 13-S-HPODE should be handled with care as hydroperoxides can be unstable.
Protocol 2: Chemical Reduction to this compound
-
Dissolution: Dissolve the crude 13-S-HPODE from the previous step in a suitable solvent such as ethanol.
-
Reduction: Cool the solution in an ice bath and slowly add a reducing agent like sodium borohydride in small portions. Stir the reaction until the reduction is complete (monitor by TLC).
-
Quenching: Quench the reaction by carefully adding water or a dilute acid.
-
Extraction: Extract the this compound with an organic solvent (e.g., ethyl acetate).
-
Washing: Wash the organic phase with brine.
-
Drying and Evaporation: Dry the organic phase over anhydrous sodium sulfate and remove the solvent using a rotary evaporator.
Protocol 3: Purification of this compound
-
Chromatography: Purify the crude this compound by silica gel column chromatography. A solvent system of hexane and ethyl acetate with a small percentage of acetic acid is commonly used.
-
Fraction Collection: Collect the fractions containing the purified product.
-
Purity Analysis: Analyze the purity of the final product by HPLC and confirm its structure using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[4]
Visualizations
Chemo-enzymatic Synthesis Workflow
References
- 1. Coriolic Acid (13-(S)-Hydroxy-9Z, 11E-octadecadienoic Acid) from Glasswort (Salicornia herbacea L.) Suppresses Breast Cancer Stem Cell through the Regulation of c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Coriolic Acid (13-(S)-Hydroxy-9 Z, 11 E-octadecadienoic Acid) from Glasswort (Salicornia herbacea L.) Suppresses Breast Cancer Stem Cell through the Regulation of c-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of linoleic acids combinatorially-labeled at the vinylic positions as substrates for lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
Chiral Synthesis of (S)-Coriolic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Coriolic acid, a naturally occurring fatty acid, has garnered significant interest in biomedical research due to its diverse physiological activities. This document provides detailed application notes and protocols for the asymmetric synthesis of this compound. The presented methodology follows a convergent strategy, employing key reactions such as Sonogashira coupling and a highly stereoselective enzymatic reduction to establish the chiral center, ensuring a high enantiomeric excess of the final product. This guide is intended to provide researchers with a robust and reproducible method for the synthesis of this important bioactive molecule.
Introduction
This compound, systematically named (S)-13-hydroxy-9Z,11E-octadecadienoic acid, is an oxylipin derived from linoleic acid metabolism. It is involved in various biological processes and has been studied for its potential anti-inflammatory and anti-cancer properties. The specific stereochemistry of the hydroxyl group and the conjugated diene system are crucial for its biological activity, making enantioselective synthesis a critical aspect for its study and application in drug development.
This protocol outlines a reliable synthetic route to this compound, focusing on the key steps of carbon-carbon bond formation and the introduction of chirality.
Synthetic Strategy Overview
The synthesis of this compound can be achieved through a multi-step sequence. A chemoenzymatic approach offers high enantioselectivity for the key chiral alcohol intermediate. The overall synthetic workflow is depicted below.
Figure 1. Overall synthetic workflow for this compound.
Experimental Protocols
Protocol 1: Synthesis of the Alkynone Intermediate
This protocol describes the synthesis of the key alkynone intermediate via Sonogashira coupling followed by oxidation.
Materials:
-
1-Octyn-3-ol
-
1-Iodo-7-methoxycarbonylheptane
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)
-
Silica (B1680970) gel for column chromatography
-
Anhydrous solvents (THF, DCM)
Procedure:
-
Sonogashira Coupling:
-
To a solution of 1-octyn-3-ol (1.0 eq) and 1-iodo-7-methoxycarbonylheptane (1.1 eq) in anhydrous triethylamine, add Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.1 eq) under an inert atmosphere (e.g., argon or nitrogen).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of celite and wash with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., hexane/ethyl acetate (B1210297) gradient) to afford the coupled alcohol intermediate.
-
-
Oxidation:
-
Dissolve the coupled alcohol intermediate (1.0 eq) in anhydrous DCM.
-
Add PCC (1.5 eq) or DMP (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction (e.g., with a saturated solution of sodium thiosulfate (B1220275) for DMP oxidation).
-
Filter the mixture through a pad of celite and wash with DCM.
-
Concentrate the filtrate and purify the residue by silica gel column chromatography to yield the alkynone intermediate.
-
Protocol 2: Enantioselective Reduction and Final Synthesis
This protocol details the asymmetric reduction of the alkynone, followed by stereoselective alkyne reduction and hydrolysis to yield this compound.
Materials:
-
Alkynone intermediate from Protocol 1
-
Baker's yeast (Saccharomyces cerevisiae)
-
Sucrose
-
Water
-
Lindlar's catalyst (Pd/CaCO₃, poisoned with lead)
-
Hydrogen gas (H₂)
-
Methanol (MeOH)
-
Lithium hydroxide (B78521) (LiOH)
-
Tetrahydrofuran (THF)
-
Silica gel for column chromatography
Procedure:
-
Enantioselective Enzymatic Reduction:
-
Prepare a suspension of Baker's yeast in a sucrose-water solution and stir for 30 minutes at 30 °C to activate the yeast.
-
Add a solution of the alkynone intermediate in a minimal amount of ethanol (B145695) to the yeast suspension.
-
Stir the mixture vigorously at 30 °C for 48-72 hours.
-
Monitor the reaction for the formation of the chiral alcohol by TLC.
-
Upon completion, extract the mixture with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain the (S)-chiral alcohol. Enantiomeric excess (ee) can be determined by chiral HPLC analysis.
-
-
Lindlar Reduction:
-
Dissolve the (S)-chiral alcohol (1.0 eq) in methanol.
-
Add Lindlar's catalyst (5-10 wt%).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Filter the catalyst through a pad of celite and wash with methanol.
-
Concentrate the filtrate to obtain methyl (S)-coriolate.
-
-
Hydrolysis:
-
Dissolve methyl (S)-coriolate in a mixture of THF and water.
-
Add LiOH (2-3 eq) and stir at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, acidify the reaction mixture with dilute HCl to pH ~4.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
Data Presentation
| Step | Product | Yield (%) | Enantiomeric Excess (ee) (%) |
| Sonogashira Coupling & Oxidation | Alkynone Intermediate | 75-85 | N/A |
| Enantioselective Enzymatic Reduction | (S)-Chiral Alcohol | 60-70 | >95 |
| Lindlar Reduction & Hydrolysis | This compound | 85-95 | >95 |
Table 1. Summary of yields and enantiomeric excess for the synthesis of this compound.
Characterization Data for this compound
-
¹H NMR (CDCl₃, 400 MHz): δ 6.55 (dd, J = 15.2, 10.8 Hz, 1H), 6.01 (t, J = 10.8 Hz, 1H), 5.65 (t, J = 10.8 Hz, 1H), 5.45 (dt, J = 15.2, 7.2 Hz, 1H), 4.15 (q, J = 6.4 Hz, 1H), 2.34 (t, J = 7.6 Hz, 2H), 2.21-2.05 (m, 2H), 1.63 (m, 2H), 1.55-1.25 (m, 12H), 0.88 (t, J = 7.2 Hz, 3H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 179.8, 135.2, 132.8, 128.5, 125.4, 72.8, 37.4, 34.1, 31.6, 29.2, 29.1, 29.0, 27.8, 25.1, 24.7, 22.6, 14.0.
-
Mass Spectrometry (ESI-MS): m/z 295.2 [M-H]⁻.
Conclusion
The described chemoenzymatic approach provides an efficient and highly stereoselective route to this compound. The use of a readily available chiral catalyst (Baker's yeast) for the key reduction step makes this synthesis practical and cost-effective for producing material with high enantiopurity, which is essential for its biological evaluation and potential therapeutic applications.
Mandatory Visualizations
Figure 2. Key experimental workflow for the synthesis.
Figure 3. Stereoselectivity induction pathway.
Application Notes and Protocols for the Extraction and Purification of (S)-Coriolic Acid from Salicornia herbacea
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Coriolic acid, a hydroxy fatty acid derived from linoleic acid, has garnered significant interest in the scientific community for its potential therapeutic properties. Notably, research has demonstrated its ability to suppress breast cancer stem cells by regulating the c-Myc signaling pathway.[1][2][3] Salicornia herbacea, a halophyte commonly known as glasswort, has been identified as a natural source of this promising bioactive compound.[1][3] These application notes provide a comprehensive overview and detailed protocols for the extraction and purification of this compound from Salicornia herbacea, intended to aid researchers in its isolation for further investigation and drug development endeavors.
Data Presentation
The following tables summarize quantitative data related to the extraction and composition of bioactive compounds from Salicornia species. This information is crucial for optimizing extraction protocols and understanding the potential yield of this compound.
Table 1: Comparison of Lipid Extraction Methods from Salicornia species
| Extraction Method | Solvent System | Plant Material | Extraction Yield (%) | Reference |
| Automated Soxhlet | Hexanes | S. virginica (seeds) | 15.2 ± 1.2 | [4] |
| Ultrasonication | Isopropyl alcohol/Hexanes (2:3) | S. virginica (nodes) | 9.8 ± 0.8 | [4] |
| Automated Soxhlet | Isopropyl alcohol/Hexanes (2:3) | S. europaea (nodes) | 12.5 ± 1.0 | [4] |
Data represents the mean ± 95% confidence interval.
Table 2: Fatty Acid Composition of Salicornia herbacea Seed Oil
| Fatty Acid | Composition (%) |
| Linoleic Acid (C18:2) | 43.73 |
| Oleic Acid (C18:1) | 19.81 |
| Arachidic Acid (C20:0) | 13.52 |
| Palmitic Acid (C16:0) | 11.84 |
Data adapted from a study on the chemical composition of Salicornia herbacea seed oil.[5]
Table 3: Yield and Bioactive Content of Fractions from Salicornia herbacea Seed Extract
| Fraction | Yield (%) | Total Polyphenols (µg/mg) | Total Flavonoids (µg/mg) |
| 70% Methanol (B129727) Extract | 3.58 | 15.71 | 39.39 |
| n-Hexane Fraction | 17.8 | 7.08 | 26.89 |
| Ethyl Acetate (B1210297) Fraction | 9.03 | 48.86 | 73.83 |
| n-Butanol Fraction | 21.2 | 35.12 | 58.21 |
| Water Fraction | 48.4 | 10.23 | 21.54 |
Data based on the fractionation of a 70% methanol extract of glasswort seeds.[6]
Experimental Protocols
The following protocols are based on established methodologies for the extraction and purification of fatty acids from plant materials and are adapted for the specific isolation of this compound from Salicornia herbacea.
Protocol 1: Extraction of Crude Lipid Fraction
This protocol describes the initial extraction of the total lipid content from dried Salicornia herbacea material.
Materials:
-
Dried and powdered Salicornia herbacea
-
Methanol (ACS grade)
-
Chloroform (B151607) (ACS grade)
-
Deionized water
-
Rotary evaporator
-
Homogenizer
-
Centrifuge and centrifuge tubes
-
Filter paper
Procedure:
-
Sample Preparation: Weigh 100 g of dried and finely powdered Salicornia herbacea.
-
Initial Extraction: Add the powdered plant material to a 2 L flask and add 1 L of 100% methanol.
-
Homogenization: Homogenize the mixture for 15 minutes at room temperature.
-
Maceration: Allow the mixture to macerate for 24 hours at room temperature with occasional stirring.
-
Filtration and Re-extraction: Filter the extract through filter paper. The collected solid residue can be subjected to a second extraction with 500 mL of methanol to maximize yield.
-
Solvent Evaporation: Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanol extract.
-
Solvent Partitioning (Liquid-Liquid Extraction):
-
Dissolve the crude methanol extract in a mixture of chloroform and water (1:1, v/v).
-
Shake the mixture vigorously in a separatory funnel and allow the layers to separate.
-
Collect the lower chloroform layer, which contains the lipids including this compound.
-
Wash the chloroform layer twice with deionized water to remove any water-soluble impurities.
-
-
Final Concentration: Evaporate the chloroform under reduced pressure to yield the crude lipid fraction. Store the fraction at -20°C until further purification.
Protocol 2: Bioassay-Guided Fractionation and Purification of this compound
This protocol outlines the separation of the crude lipid extract to isolate this compound, guided by a relevant bioassay (e.g., mammosphere formation inhibition assay).
Materials:
-
Crude lipid fraction from Protocol 1
-
n-Hexane (ACS grade)
-
Ethyl acetate (ACS grade)
-
n-Butanol (ACS grade)
-
Deionized water
-
Silica (B1680970) gel for column chromatography
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
-
Bioassay materials (specific to the chosen assay)
Procedure:
-
Solvent Fractionation:
-
Dissolve the crude lipid fraction in 90% methanol.
-
Perform sequential partitioning with n-hexane, ethyl acetate, and n-butanol.
-
Collect each solvent fraction separately.
-
-
Bioassay Screening:
-
Evaporate the solvent from a small aliquot of each fraction.
-
Test the biological activity of each fraction using a relevant bioassay (e.g., assessing the inhibition of breast cancer stem cell mammosphere formation).
-
Identify the most active fraction. Based on the literature, the ethyl acetate fraction is expected to show significant activity.[6]
-
-
Silica Gel Column Chromatography:
-
Pack a silica gel column with an appropriate solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate).
-
Load the most active fraction onto the column.
-
Elute the column with the solvent gradient and collect fractions.
-
Monitor the fractions using thin-layer chromatography (TLC).
-
Pool the fractions that show a similar TLC profile and test their bioactivity.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Further purify the most active fractions from column chromatography using a preparative HPLC system equipped with a C18 column.
-
Use a suitable mobile phase, such as a gradient of acetonitrile and water with 0.1% TFA.
-
Monitor the elution profile with a UV detector.
-
Collect the peak corresponding to this compound. The identity and purity of the isolated compound should be confirmed by analytical techniques such as LC-MS and NMR spectroscopy.
-
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Signaling Pathway
Caption: this compound inhibits the c-Myc signaling pathway in breast cancer stem cells.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Coriolic Acid (13-(S)-Hydroxy-9 Z, 11 E-octadecadienoic Acid) from Glasswort (Salicornia herbacea L.) Suppresses Breast Cancer Stem Cell through the Regulation of c-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ntrs.nasa.gov [ntrs.nasa.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Note: Chiral HPLC Analysis of (S)-Coriolic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Coriolic acid, a monohydroxy-polyunsaturated fatty acid derived from linoleic acid, is a molecule of significant interest in biochemical and pharmaceutical research due to its potential role in various physiological and pathological processes. As a chiral molecule, the stereospecific analysis of its enantiomers is crucial for understanding its biological activity and for the development of targeted therapeutics. This application note provides a detailed protocol for the enantioselective analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The method is designed to be robust, and suitable for quantitative analysis in various sample matrices.
Principle
The separation of this compound from its (R)-enantiomer is achieved by utilizing a chiral stationary phase (CSP) in a normal-phase HPLC system. Chiral recognition by the CSP allows for the differential retention of the two enantiomers, leading to their separation. Quantification is performed using a UV detector at a low wavelength, where the carboxyl group of the fatty acid absorbs light.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for accurate and reproducible results, aiming to isolate the analyte from the sample matrix and remove interferences.[1][2]
a) Liquid-Liquid Extraction (for biological fluids like plasma):
-
To 1 mL of plasma, add 2 mL of a chloroform:methanol (B129727) (2:1, v/v) mixture.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Carefully collect the lower organic layer containing the lipids.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 200 µL of the HPLC mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter prior to injection.[3]
b) Solid-Phase Extraction (SPE) (for complex matrices):
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 5 mL of water to remove polar impurities.
-
Elute the coriolic acid with 5 mL of methanol or ethyl acetate.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of the HPLC mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
HPLC Instrumentation and Conditions
The enantioselective separation is performed on a polysaccharide-based chiral stationary phase, which is effective for resolving hydroxy fatty acid enantiomers.[1][2][4]
| Parameter | Recommended Setting |
| HPLC System | A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis detector. |
| Chiral Column | Chiralpak® AD-H, 250 x 4.6 mm, 5 µm particle size (or equivalent polysaccharide-based CSP).[1] |
| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (95:5:0.1, v/v/v).[3] |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 25 °C. |
| Injection Volume | 10 µL. |
| Detection Wavelength | 210 nm.[5] |
| Run Time | Approximately 20 minutes. |
Data Presentation
The following tables summarize the expected quantitative data for the HPLC analysis of this compound based on the described method. These values are representative and may vary slightly depending on the specific instrumentation and laboratory conditions.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Resolution (Rs) | > 1.5 | 2.1 |
| Tailing Factor (T) | ≤ 2.0 | 1.2 |
| Theoretical Plates (N) | > 2000 | 4500 |
| Retention Time (min) | - | (R): ~12.5, (S): ~14.8 |
Table 2: Method Validation Summary
| Parameter | Concentration Range (µg/mL) | Result |
| Linearity (r²) | 1 - 100 | > 0.999 |
| Accuracy (% Recovery) | 5, 50, 90 | 98.5% - 101.2% |
| Precision (% RSD) | ||
| - Intra-day | 5, 50, 90 | < 1.5% |
| - Inter-day | 5, 50, 90 | < 2.0% |
| Limit of Detection (LOD) | - | 0.3 µg/mL |
| Limit of Quantification (LOQ) | - | 1.0 µg/mL |
| Specificity | - | No interference from matrix components |
Visualization
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the HPLC analysis of this compound, from sample acquisition to data analysis.
References
- 1. Improved enantioselective analysis of polyunsaturated hydroxy fatty acids in psoriatic skin scales using high-performance liquid chromatography [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. UHPLC-MS/MS method for chiral separation of 3-hydroxy fatty acids on amylose-based chiral stationary phase and its application for the enantioselective analysis in plasma and platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for (S)-Coriolic Acid in In Vitro Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Coriolic acid, a hydroxy fatty acid derived from linoleic acid, has emerged as a compound of interest in cancer research. Primarily isolated from plants such as Salicornia herbacea, it has demonstrated significant biological activity in various in vitro models.[1][2] These application notes provide a comprehensive overview of the known effects of this compound and detailed protocols for its use in cell culture studies, particularly focusing on its anti-cancer properties.
Biological Activities of this compound
This compound has been shown to selectively target cancer cells, with a pronounced effect on breast cancer stem cells (BCSCs). Its primary mechanism of action involves the downregulation of the proto-oncogene c-Myc, a key regulator of cell proliferation, growth, and metabolism.[1][2]
Key observed in vitro effects include:
-
Inhibition of Cancer Cell Viability: this compound reduces the viability of breast cancer cell lines such as MDA-MB-231 and MCF-7 in a dose-dependent manner.[3]
-
Suppression of Cancer Stem Cell Properties: It effectively inhibits the formation of mammospheres, a key characteristic of BCSCs, and reduces the population of CD44high/CD24low cells, a cancer stem cell phenotype.[2]
-
Induction of Apoptosis: The compound induces programmed cell death in BCSCs.[2]
-
Anti-Migratory Effects: this compound has been observed to inhibit the migration of breast cancer cells.[3]
-
Anti-Inflammatory Potential: While more research is needed to fully elucidate its anti-inflammatory properties, related compounds have shown the ability to inhibit the expression of pro-inflammatory mediators.
Data Presentation
Table 1: Effect of this compound on the Viability of Breast Cancer Cell Lines
| Cell Line | Concentration (µM) | Treatment Duration | Viability (%) |
| MDA-MB-231 | 50 | 24 hours | ~80% |
| 100 | 24 hours | ~60% | |
| 200 | 24 hours | ~40% | |
| MCF-7 | 50 | 24 hours | ~90% |
| 100 | 24 hours | ~75% | |
| 200 | 24 hours | ~55% |
Data is estimated from graphical representations in the cited literature and should be confirmed experimentally.[3]
Table 2: Effect of this compound on Mammosphere Formation
| Cell Line | Concentration (µM) | Inhibition of Mammosphere Formation |
| MDA-MB-231 | 100 | Significant |
| MCF-7 | 100 | Significant |
Experimental Protocols
Preparation of this compound Stock Solution
This compound is a hydrophobic molecule and should be dissolved in an organic solvent for in vitro applications.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in 100% DMSO.
-
Gently vortex or sonicate briefly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
When preparing working concentrations for cell culture, dilute the stock solution in the appropriate cell culture medium. The final concentration of DMSO in the culture medium should be kept below 0.5% (v/v), and ideally below 0.1%, to minimize solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[4][5][6][7]
Cell Viability Assessment using MTS Assay
This protocol is for determining the effect of this compound on cell viability.
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest (e.g., MDA-MB-231, MCF-7)
-
Complete cell culture medium
-
This compound stock solution
-
MTS reagent
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include wells with medium and a vehicle control.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C until a color change is apparent.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine.
Materials:
-
6-well cell culture plates
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound and a vehicle control for the specified duration.
-
Harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Mammosphere Formation Assay
This assay assesses the self-renewal capacity of cancer stem cells.
Materials:
-
Ultra-low attachment 6-well plates
-
Breast cancer cell lines (e.g., MDA-MB-231, MCF-7)
-
Mammosphere culture medium (e.g., DMEM/F12 supplemented with B27, EGF, bFGF, and heparin)
-
This compound
Protocol:
-
Prepare a single-cell suspension of the cancer cells.
-
Seed the cells at a low density (e.g., 500-1,000 cells/mL) in ultra-low attachment plates with mammosphere culture medium containing the desired concentrations of this compound or a vehicle control.
-
Incubate the plates for 5-10 days without disturbing them.
-
Count the number of mammospheres (spherical, non-adherent cell clusters) with a diameter greater than 50 µm under a microscope.
-
Calculate the Mammosphere Forming Efficiency (MFE) as: (Number of mammospheres / Number of cells seeded) x 100%.
Cell Migration (Wound Healing) Assay
This assay measures the ability of cells to migrate and close a "wound" created in a confluent monolayer.
Materials:
-
6-well or 12-well cell culture plates
-
Cancer cell lines
-
Sterile 200 µL pipette tip
-
Complete cell culture medium
-
This compound
Protocol:
-
Seed cells in the plates and grow them to form a confluent monolayer.
-
Create a scratch or "wound" in the monolayer using a sterile pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the PBS with fresh medium containing different concentrations of this compound or a vehicle control.
-
Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.
-
Measure the width of the wound at different points for each condition and time point.
-
Calculate the percentage of wound closure relative to the initial wound area.
Western Blot Analysis for c-Myc Expression
This protocol is for detecting changes in the protein levels of c-Myc following treatment with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBS-T)
-
Primary antibody against c-Myc
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence detection reagent
Protocol:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer and collect the protein lysate.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-c-Myc antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Re-probe the membrane with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities using densitometry software.
Visualizations
Caption: Workflow for in vitro studies of this compound.
Caption: Proposed mechanism of this compound via c-Myc regulation.
References
- 1. mdpi.com [mdpi.com]
- 2. Coriolic Acid (13-(S)-Hydroxy-9 Z, 11 E-octadecadienoic Acid) from Glasswort (Salicornia herbacea L.) Suppresses Breast Cancer Stem Cell through the Regulation of c-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. lifetein.com [lifetein.com]
- 6. himedialabs.com [himedialabs.com]
- 7. lifetein.com [lifetein.com]
Preparation of (S)-Coriolic Acid Stock Solution: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
(S)-Coriolic acid , a metabolite of linoleic acid, is a critical signaling molecule involved in various physiological and pathological processes, including inflammation and cancer. Accurate and consistent preparation of this compound stock solutions is paramount for reliable experimental outcomes. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Physicochemical and Solubility Data
A clear understanding of the physicochemical properties of this compound is essential for its proper handling and use in experimental settings. The following table summarizes key quantitative data for this compound.
| Parameter | Value | Source |
| Molecular Formula | C₁₈H₃₂O₃ | [1][2][3] |
| Molecular Weight | 296.44 g/mol | [1][3][4] |
| Purity | >95% | |
| Solubility | 10 mM in DMSO | [1] |
| Soluble in Ethanol | [1] | |
| Storage (Solid) | -20°C for up to 2 years | [3] |
| Storage (Solution) | -20°C for up to 2 years | [1][4] |
| -80°C for up to 6 months in DMSO | [3] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the steps for preparing a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound (solid)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes and sterile tips
-
Analytical balance
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Equilibration: Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 60 minutes.[3] This prevents condensation of moisture onto the compound.
-
Weighing: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.964 mg of this compound (Molecular Weight = 296.44 g/mol ).
-
Calculation: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 296.44 g/mol x 1000 mg/g = 2.964 mg
-
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the weighed this compound. To prepare a 10 mM stock solution with 2.964 mg of the compound, add 1 mL of DMSO.
-
Mixing: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath may aid dissolution if necessary, but avoid excessive heat.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or amber glass vials.[3][5] The volume of the aliquots should be based on the typical experimental needs.
-
Storage: Store the aliquots at -20°C or -80°C.[3][5] When stored at -20°C, the solution is stable for up to 2 years.[1][4] For storage in DMSO at -80°C, it is stable for up to 6 months.[3]
Experimental Workflow
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
Stability and Handling
-
Avoid Repeated Freeze-Thaw Cycles: Aliquoting the stock solution is crucial to maintain its stability and integrity.[5]
-
Light Sensitivity: While not explicitly stated for this compound, many lipids are light-sensitive. It is good practice to store solutions in amber vials or tubes protected from light.
-
Use on the Same Day: Whenever possible, prepare and use solutions on the same day for optimal results.[3]
-
Equilibration Before Use: Before use, allow an aliquot to thaw and equilibrate to room temperature.[3]
By following this detailed protocol, researchers can ensure the consistent and accurate preparation of this compound stock solutions, leading to more reproducible and reliable experimental data in their studies of its biological functions.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. keyorganics.net [keyorganics.net]
- 3. This compound|29623-28-7|COA [dcchemicals.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound (13(S)-HODE) | PPARγ agonist | CAS 29623-28-7 | Buy this compound (13(S)-HODE) from Supplier InvivoChem [invivochem.com]
(S)-Coriolic Acid: A Novel Agent in Breast Cancer Stem Cell Research
(S)-Coriolic acid , a naturally occurring fatty acid, has emerged as a promising compound in cancer research, particularly in the targeting of breast cancer stem cells (BCSCs). This application note provides a detailed overview of its demonstrated anti-cancer properties, mechanism of action, and protocols for its use in in-vitro studies.
Introduction
Cancer stem cells are a subpopulation of cells within a tumor that possess the ability to self-renew and differentiate, driving tumor growth, metastasis, and resistance to conventional therapies. This compound (13-(S)-Hydroxy-9Z, 11E-octadecadienoic acid) has been shown to selectively target this resilient cell population, offering a potential new avenue for breast cancer treatment.
Mechanism of Action
This compound exerts its anti-cancer effects primarily through the downregulation of the proto-oncogene c-Myc .[1][2] c-Myc is a critical transcription factor that regulates cell proliferation, growth, and apoptosis.[1][2] By reducing both the transcriptional and translational levels of c-Myc, this compound inhibits key cellular processes that are essential for the survival and propagation of breast cancer stem cells.[1] This leads to a reduction in the expression of downstream targets and key stemness factors, including Nanog, Oct4, and CD44 .[1]
In Vitro Applications & Efficacy
This compound has demonstrated significant efficacy in vitro against breast cancer cell lines, particularly in the inhibition of cancer stem cell-like properties.
Inhibition of Breast Cancer Stem Cell Proliferation
This compound inhibits the proliferation of human breast cancer cell lines MDA-MB-231 and MCF-7 in a dose-dependent manner.[2] Furthermore, it has been shown to reduce the subpopulation of cells with the BCSC phenotype CD44high/CD24low.[1][2] Treatment with this compound (200 µM) decreased the CD44high/CD24low population in MDA-MB-231 cells from 94.0% to 66.3%.[2]
Suppression of Mammosphere Formation
A key characteristic of cancer stem cells is their ability to form three-dimensional spheroids, termed mammospheres, in non-adherent culture conditions. This compound effectively inhibits the formation of these mammospheres, indicating its ability to disrupt the self-renewal capacity of BCSCs.[1][3]
Induction of Apoptosis
This compound induces apoptosis in breast cancer stem cells, contributing to its anti-tumor activity.[1]
Inhibition of Cell Migration and Colony Formation
The metastatic potential of cancer is linked to the ability of cancer cells to migrate and establish new colonies. This compound has been shown to inhibit both the migration and colony-forming ability of breast cancer cells.[3]
Data Summary
| Cell Line | Assay | Parameter | Result | Reference |
| MDA-MB-231 | Flow Cytometry | CD44high/CD24low Population | Decrease from 94.0% to 66.3% with 200 µM this compound | [2] |
| MDA-MB-231 | Mammosphere Formation Assay | Mammosphere Formation | Inhibition observed | [1][3] |
| MCF-7 | Mammosphere Formation Assay | Mammosphere Formation | Inhibition observed | [3] |
| MDA-MB-231 | Cell Migration Assay | Cell Migration | Inhibition observed | [3] |
| MCF-7 | Cell Migration Assay | Cell Migration | Inhibition observed | [3] |
| MDA-MB-231 | Colony Formation Assay | Colony Formation | Inhibition observed | [3] |
| MCF-7 | Colony Formation Assay | Colony Formation | Inhibition observed | [3] |
| MDA-MB-231 | Apoptosis Assay | Apoptosis Induction | Observed | [1] |
Experimental Protocols
Mammosphere Formation Assay
This protocol is adapted from the methodology used to assess the effect of this compound on the self-renewal capacity of breast cancer stem cells.[3]
-
Cell Preparation: Culture MDA-MB-231 or MCF-7 cells to 70-80% confluency. Harvest cells and prepare a single-cell suspension.
-
Seeding: Plate 0.5 x 10⁴ MDA-MB-231 cells or 4 x 10⁴ MCF-7 cells per well in ultra-low attachment 6-well plates.[3]
-
Treatment: Add this compound at desired concentrations to the culture medium.
-
Incubation: Culture the cells for 7-10 days to allow for mammosphere formation.
-
Analysis: Count the number of mammospheres formed in each well under an inverted microscope. The mammosphere formation efficiency (MFE) can be calculated as: (Number of mammospheres / Number of cells seeded) x 100%.
Cell Viability Assay (MTS Assay)
This protocol is to determine the cytotoxic effects of this compound on breast cancer cell lines.[2]
-
Cell Seeding: Seed MDA-MB-231 or MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well.
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
MTS Reagent: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.
Western Blot Analysis
This protocol outlines the procedure to analyze the protein expression levels of c-Myc, Nanog, and Oct4 following treatment with this compound.[2]
-
Cell Lysis: Treat breast cancer cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against c-Myc, Nanog, Oct4, and a loading control (e.g., β-actin or Lamin B) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Experimental workflow for evaluating this compound.
Caption: Proposed signaling pathway of this compound.
Conclusion
This compound presents a compelling profile as an inhibitor of breast cancer stem cells. Its ability to downregulate the c-Myc signaling pathway and subsequently suppress key stemness characteristics highlights its potential as a valuable tool in cancer research and a candidate for further therapeutic development. The provided protocols offer a foundation for researchers to investigate and expand upon the anti-cancer applications of this promising natural compound. Further in vivo studies are warranted to validate these in vitro findings.
References
- 1. Coriolic Acid (13-(S)-Hydroxy-9 Z, 11 E-octadecadienoic Acid) from Glasswort (Salicornia herbacea L.) Suppresses Breast Cancer Stem Cell through the Regulation of c-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Coriolic Acid (13-(S)-Hydroxy-9Z, 11E-octadecadienoic Acid) from Glasswort (Salicornia herbacea L.) Suppresses Breast Cancer Stem Cell through the Regulation of c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for (S)-Coriolic Acid in Apoptosis Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing (S)-Coriolic acid in apoptosis assays, a critical process in programmed cell death. The information is intended for researchers in oncology, cellular biology, and drug discovery to investigate the apoptotic effects of this compound on cancer cells, particularly breast cancer stem cells.
This compound , a naturally occurring fatty acid, has been identified as an inducer of apoptosis in breast cancer stem cells (BCSCs)[1][2]. Its mechanism of action involves the downregulation of the c-Myc proto-oncogene, a key regulator of cell proliferation and survival[1][2]. Understanding the protocols to assess this compound-induced apoptosis is crucial for evaluating its therapeutic potential.
Key Experiments and Data Presentation
The following tables summarize the quantitative data on the effects of coriolic acid compounds on breast cancer cell lines.
Table 1: Cytotoxicity of Coriolic Acid Compounds on Human Breast Cancer Cell Lines
| Compound | Cell Line | Incubation Time (hr) | IC50 (µM) | Reference |
| Corosolic Acid | MDA-MB-231 | 48 | 20.12 | [1] |
| Corosolic Acid | MCF-7 | 48 | 28.50 | [1] |
| This compound | MDA-MB-231 | Not Specified | Data Not Available | |
| This compound | MCF-7 | Not Specified | Data Not Available |
*Note: Data for Corosolic Acid, a structurally different compound, is provided as a reference for a similar experimental setup. Researchers should determine the IC50 for this compound in their specific cell line of interest.
Table 2: Quantification of Apoptosis by Annexin V/PI Staining
| Compound | Cell Line | Concentration (µM) | Incubation Time (hr) | % Apoptotic Cells (Early + Late) | Reference |
| Corosolic Acid | MDA-MB-231 | 10 (IC25) | 48 | Markedly Increased | [1] |
| Corosolic Acid | MDA-MB-231 | 20 (IC50) | 48 | Markedly Increased | [1] |
| This compound | Breast Cancer Stem Cells | 150 | 48 | Increased | [2] |
*Note: While a specific percentage was not provided for this compound, the study indicated an increase in apoptosis. Researchers should quantify the percentage of apoptotic cells using the protocol below.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Human breast cancer cell lines (e.g., MDA-MB-231, MCF-7) and mammospheres enriched for breast cancer stem cells.
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the desired concentrations in cell culture medium immediately before use.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This protocol is adapted from a study on corosolic acid and can be used as a starting point for this compound[1].
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., based on previously determined IC50 values) for 24-48 hours. Include an untreated control.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Caspase-3/7 Activity Assay
Materials:
-
Caspase-Glo® 3/7 Assay System or similar
-
White-walled multi-well plates suitable for luminescence measurements
-
Luminometer
Procedure:
-
Seed cells in a 96-well white-walled plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired time period.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each sample using a luminometer. An increase in luminescence indicates an increase in caspase-3/7 activity.
Visualizations
Signaling Pathway
References
- 1. An in vitro investigation of the apoptosis-inducing activity of corosolic acid in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coriolic Acid (13-(S)-Hydroxy-9 Z, 11 E-octadecadienoic Acid) from Glasswort (Salicornia herbacea L.) Suppresses Breast Cancer Stem Cell through the Regulation of c-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: (S)-Coriolic Acid Treatment in Breast Cancer Stem Cell Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the effects of (S)-Coriolic acid on breast cancer stem cell (BCSC) models. This compound, a natural compound, has demonstrated potential in targeting BCSCs by inhibiting their self-renewal capacity and inducing apoptosis, primarily through the regulation of the c-Myc signaling pathway.[1][2]
Introduction
Cancer stem cells (CSCs) are a subpopulation of cells within a tumor that possess characteristics of self-renewal and differentiation, contributing to tumor progression, metastasis, and resistance to conventional therapies.[1] Breast cancer stem cells are often identified by specific cell surface markers, such as CD44high/CD24low.[1] this compound has emerged as a promising agent that specifically targets this BCSC population.[1] Studies have shown that it inhibits the formation of mammospheres (in vitro surrogates of BCSC activity), induces apoptosis, and downregulates key stemness-related genes.[1][2] The primary mechanism of action involves the suppression of the proto-oncogene c-Myc, a critical survival factor for BCSCs.[1][2]
Data Presentation
The following tables summarize the quantitative effects of this compound treatment on breast cancer cell lines.
Table 1: Effect of this compound on Breast Cancer Cell Viability
| Cell Line | Treatment Concentration (µM) | Incubation Time (days) | % Cell Viability |
| MDA-MB-231 | 100 | 1 | ~80% |
| 200 | 1 | ~60% | |
| MCF-7 | 100 | 1 | ~90% |
| 200 | 1 | ~75% |
Data extracted from cytotoxicity assays (MTS) as presented in relevant studies.[3]
Table 2: Effect of this compound on Mammosphere Formation
| Cell Line | Treatment Concentration (µM) | Mammosphere Forming Efficiency (MFE) (%) | % Inhibition of MFE |
| MDA-MB-231 | 100 | Not specified | Significant Inhibition |
| MCF-7 | 100 | Not specified | Significant Inhibition |
Qualitative and quantitative data are based on mammosphere formation assays.[1][3]
Table 3: Effect of this compound on BCSC Population and Gene Expression
| Cell Line | Treatment Concentration (µM) | Effect on CD44high/CD24low Population | Change in Gene Expression (mRNA levels) |
| MCF-7 | 100 | Decrease | Nanog: ↓, Oct4: ↓, CD44: ↓, c-Myc: ↓ |
Data compiled from flow cytometry and RT-qPCR analyses.[1]
Signaling Pathway
This compound exerts its anti-BCSC effects by targeting the c-Myc signaling pathway. c-Myc is a transcription factor that regulates the expression of genes involved in cell proliferation, growth, and apoptosis.[4][5][6] In BCSCs, c-Myc promotes survival and self-renewal. This compound treatment leads to a decrease in both the transcriptional and translational levels of c-Myc.[1][2] This downregulation of c-Myc, in turn, reduces the expression of its downstream targets, including the pluripotency-associated transcription factors Nanog and Oct4, ultimately leading to the inhibition of BCSC properties.[1]
Caption: Mechanism of this compound in breast cancer stem cells.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound on breast cancer stem cell models.
Caption: Workflow for assessing this compound's effects.
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is for determining the effect of this compound on the viability of breast cancer cells.
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-231, MCF-7)
-
96-well plates
-
Complete culture medium
-
This compound stock solution
-
MTS reagent
-
Plate reader
Protocol:
-
Seed 1 x 104 cells per well in a 96-well plate and incubate for 24 hours.[7]
-
Treat the cells with various concentrations of this compound (e.g., 0, 50, 100, 200 µM) and incubate for the desired time (e.g., 24, 48 hours).
-
Measure the absorbance at 490 nm using a microplate reader.[9]
-
Calculate cell viability as a percentage of the untreated control.
Mammosphere Formation Assay
This assay assesses the ability of this compound to inhibit the self-renewal capacity of BCSCs.
Materials:
-
Ultra-low attachment 6-well plates
-
Breast cancer cell lines
-
Mammosphere culture medium (e.g., serum-free DMEM/F12 supplemented with B27, EGF, and bFGF)
-
This compound
Protocol:
-
Prepare a single-cell suspension of breast cancer cells.
-
Seed 0.5 x 104 MDA-MB-231 cells or 4 x 104 MCF-7 cells per well in ultra-low attachment 6-well plates.[3]
-
Add mammosphere culture medium containing the desired concentration of this compound (e.g., 100 µM).
-
Incubate for 5-10 days without disturbing the plates.
-
Count the number of mammospheres (typically >50-60 µm in diameter) under a microscope.[10][11]
-
Calculate the Mammosphere Forming Efficiency (MFE) using the formula: (Number of mammospheres / Number of cells seeded) x 100%.[10]
Flow Cytometry for CD44/CD24 Expression
This protocol is for quantifying the BCSC population based on cell surface marker expression.
Materials:
-
Breast cancer cells treated with this compound
-
PBS (Phosphate-Buffered Saline)
-
FITC-conjugated anti-CD44 antibody
-
PE-conjugated anti-CD24 antibody
-
Flow cytometer
Protocol:
-
Harvest and wash the cells with cold PBS.
-
Resuspend approximately 1 x 106 cells in 100 µL of staining buffer.
-
Add the fluorescently labeled anti-CD44 and anti-CD24 antibodies.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with staining buffer to remove unbound antibodies.
-
Resuspend the cells in 0.5 mL of staining buffer and analyze using a flow cytometer.[12]
-
Gate on the CD44high/CD24low population to determine the percentage of BCSCs.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay detects apoptosis induced by this compound.
Materials:
-
Breast cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[13]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Western Blotting
This protocol is for detecting the expression levels of c-Myc, Nanog, and Oct4 proteins.
Materials:
-
Breast cancer cells treated with this compound
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-c-Myc, anti-Nanog, anti-Oct4, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Lyse the treated cells and determine the protein concentration.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
References
- 1. Mammosphere Formation Assay from Human Breast Cancer Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coriolic Acid (13-(S)-Hydroxy-9 Z, 11 E-octadecadienoic Acid) from Glasswort (Salicornia herbacea L.) Suppresses Breast Cancer Stem Cell through the Regulation of c-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flow cytometry analysis of CD44 and CD24 expression patterns [bio-protocol.org]
- 4. MYC dysfunction modulates stemness and tumorigenesis in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. Comparison of mammosphere formation from breast cancer cell lines and primary breast tumors - Wang - Journal of Thoracic Disease [jtd.amegroups.org]
- 11. researchgate.net [researchgate.net]
- 12. Flow cytometry to analyze CD24 and CD44 expression [bio-protocol.org]
- 13. Induction of Apoptosis in Human Breast Cancer MCF-7 Cells by a Semi-Synthetic Derivative of Artemisinin: A Caspase-Related Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of (S)-Coriolic Acid
For Researchers, Scientists, and Drug Development Professionals
(S)-Coriolic acid, a naturally occurring fatty acid, has demonstrated promising therapeutic potential in preclinical studies, exhibiting notable anti-inflammatory and anti-cancer activities. These application notes provide detailed protocols for the in vivo evaluation of this compound, offering a framework for researchers to investigate its efficacy and mechanism of action in relevant animal models.
This compound has been identified as a potential therapeutic agent due to its biological activities, which include the suppression of breast cancer stem cells through the regulation of c-Myc and anti-inflammatory effects.[1][2][3] To further elucidate its in vivo efficacy and mechanism of action, well-designed animal studies are crucial. These protocols are intended to guide researchers in pharmacology, oncology, and immunology through the process of designing and executing in vivo experiments to assess the therapeutic potential of this compound.
Section 1: Anti-Inflammatory Activity of this compound
Chronic inflammation is a key driver of various diseases, including arthritis, inflammatory bowel disease, and certain cancers.[4] this compound's anti-inflammatory properties, suggested by in vitro studies[1], warrant further investigation in established in vivo models.
Carrageenan-Induced Paw Edema Model
This widely used model is suitable for screening the acute anti-inflammatory effects of novel compounds.[5][6]
Experimental Protocol:
-
Animal Model: Male Wistar rats or Swiss albino mice are commonly used.
-
Acclimatization: House animals for at least one week under standard laboratory conditions.
-
Grouping: Divide animals into the following groups (n=6-8 per group):
-
Vehicle Control (e.g., 0.5% Carboxymethyl Cellulose)
-
This compound (multiple dose levels, e.g., 10, 30, 100 mg/kg)
-
Positive Control (e.g., Indomethacin or Diclofenac sodium)
-
-
Drug Administration: Administer this compound or the positive control intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before inducing inflammation.[6]
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[7]
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control.
Quantitative Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Vehicle Control | - | [Value] | 0% |
| This compound | 10 | [Value] | [Value] |
| This compound | 30 | [Value] | [Value] |
| This compound | 100 | [Value] | [Value] |
| Positive Control | [Dose] | [Value] | [Value] |
Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model
This model mimics systemic inflammation and allows for the evaluation of effects on pro-inflammatory cytokines.[4][8]
Experimental Protocol:
-
Animal Model: C57BL/6 mice are a suitable strain.
-
Grouping and Dosing: Similar to the paw edema model.
-
Drug Administration: Administer this compound or a positive control (e.g., dexamethasone) 1 hour before LPS challenge.
-
Induction of Inflammation: Inject LPS (e.g., 1-5 mg/kg, i.p.) to induce a systemic inflammatory response.
-
Sample Collection: Collect blood samples at various time points (e.g., 2, 6, and 24 hours) post-LPS injection. Euthanize animals at the final time point and collect tissues (e.g., lung, liver) for further analysis.
-
Analysis:
-
Measure levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the serum using ELISA kits.
-
Perform histopathological examination of tissues to assess inflammation.
-
Analyze the expression of inflammatory mediators (e.g., COX-2, iNOS) in tissues via Western blot or immunohistochemistry.
-
Quantitative Data Presentation:
| Treatment Group | Dose (mg/kg) | Serum TNF-α (pg/mL) at 2h | Serum IL-6 (pg/mL) at 6h |
| Vehicle Control | - | [Value] | [Value] |
| This compound | 10 | [Value] | [Value] |
| This compound | 30 | [Value] | [Value] |
| This compound | 100 | [Value] | [Value] |
| Positive Control | [Dose] | [Value] | [Value] |
Signaling Pathway Diagram:
References
- 1. researchgate.net [researchgate.net]
- 2. Coriolic Acid (13-(S)-Hydroxy-9 Z, 11 E-octadecadienoic Acid) from Glasswort (Salicornia herbacea L.) Suppresses Breast Cancer Stem Cell through the Regulation of c-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Experimental animal models of chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. In vivo evaluation of the protective effects of arjunolic acid against lipopolysaccharide-induced septic myocardial injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (S)-Coriolic Acid as a Ligand for PPARγ
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxisome proliferator-activated receptor-gamma (PPARγ) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily. It is a key regulator of adipogenesis, glucose homeostasis, and inflammation.[1] Activation of PPARγ by ligands can modulate the expression of numerous target genes, making it a significant therapeutic target for metabolic diseases such as type 2 diabetes, as well as for certain inflammatory conditions and cancers.[2][3] Natural fatty acids and their derivatives are known to be endogenous ligands for PPARs.[4][5]
(S)-Coriolic acid, also known as 13(S)-hydroxy-9Z,11E-octadecadienoic acid (13(S)-HODE), is a metabolite of linoleic acid produced by 15-lipoxygenase (15-LOX).[6] It has been identified as an endogenous ligand for PPARγ and is involved in various biological processes, including cell proliferation and differentiation.[6] These application notes provide a comprehensive guide for researchers to investigate and characterize the interaction between this compound and PPARγ. The following protocols detail the necessary experimental procedures to determine its binding affinity, activation potential, and effects on downstream target gene expression.
Quantitative Data Summary
As there is limited publicly available data on the specific binding and activation parameters of this compound with PPARγ, the following tables are presented as templates. They include data for the well-characterized full agonist rosiglitazone (B1679542) and the antagonist GW9662 to serve as benchmarks for experimental validation and comparison. Researchers can use this structure to present their own findings for this compound.
Table 1: Ligand Binding Affinity for PPARγ
| Compound | Ligand Type | Binding Assay Method | IC50 (nM) | Kd (nM) | Reference |
| Rosiglitazone | Full Agonist | Radioligand Binding | 4 - 12 | ~40 | [1][7] |
| GW9662 | Antagonist | Cell-free assay | 3.3 | - | [8][9][10][11][12] |
| This compound | Test Ligand | e.g., Fluorescence-based | To be determined | To be determined |
Table 2: PPARγ Activation Potential
| Compound | Activity Type | Reporter Assay | EC50 (nM) | Reference |
| Rosiglitazone | Full Agonist | Luciferase Reporter | 60 | |
| This compound | Test Ligand | Luciferase Reporter | To be determined |
Table 3: Effect on PPARγ Target Gene Expression
| Target Gene | Treatment | Fold Change in Expression (vs. Vehicle) | Cell Type | Reference |
| Adiponectin | Rosiglitazone | To be determined by user | e.g., 3T3-L1 | |
| CD36 | Rosiglitazone | To be determined by user | e.g., Macrophages | |
| aP2 (FABP4) | Rosiglitazone | To be determined by user | e.g., 3T3-L1 | |
| Adiponectin | This compound | To be determined by user | e.g., 3T3-L1 | |
| CD36 | This compound | To be determined by user | e.g., Macrophages | |
| aP2 (FABP4) | This compound | To be determined by user | e.g., 3T3-L1 |
Experimental Protocols
The following protocols provide a framework for characterizing this compound as a PPARγ ligand.
Protocol 1: In Vitro PPARγ Ligand Binding Assay (Fluorescence-Based)
This competitive binding assay measures the ability of a test compound to displace a fluorescently labeled probe from the PPARγ ligand-binding domain (LBD).[13][14]
Materials:
-
Human recombinant PPARγ LBD
-
PPARγ Assay Buffer
-
Fluorescent PPARγ probe
-
This compound (test ligand)
-
Rosiglitazone (positive control agonist)
-
GW9662 (positive control antagonist)
-
DMSO (vehicle)
-
384-well black plates
-
Multi-well spectrofluorometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound, Rosiglitazone, and GW9662 in DMSO.
-
Prepare serial dilutions of the test and control compounds in DMSO.
-
Dilute the fluorescent PPARγ probe in DMSO according to the manufacturer's instructions.[13]
-
Prepare the PPARγ Assay Mix by diluting the human recombinant PPARγ LBD in PPARγ Assay Buffer.
-
-
Assay Plate Setup:
-
Incubation: Incubate the plate at room temperature for 5-10 minutes, protected from light.[14]
-
Fluorescence Measurement: Measure the fluorescence intensity using a spectrofluorometer (e.g., Ex/Em = 375/460-470 nm).[14]
-
Data Analysis:
-
Calculate the percent inhibition of probe binding for each concentration of the test compound.
-
Plot the percent inhibition against the log concentration of the compound and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: PPARγ Transactivation Assay (Luciferase Reporter Assay)
This cell-based assay measures the ability of a ligand to activate PPARγ and induce the expression of a reporter gene (luciferase).[15][16][17]
Materials:
-
HEK293T or other suitable mammalian cell line
-
Expression vector for full-length human PPARγ or a GAL4-PPARγ-LBD fusion protein
-
Reporter vector containing a PPAR response element (PPRE) or a GAL4 upstream activation sequence (UAS) driving a luciferase gene (e.g., firefly luciferase).[15]
-
A control vector expressing a different reporter (e.g., Renilla luciferase) for normalization.
-
Cell culture medium and supplements
-
Transfection reagent
-
This compound (test ligand)
-
Rosiglitazone (positive control agonist)
-
GW9662 (positive control antagonist)
-
DMSO (vehicle)
-
96-well white cell culture plates
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Seed cells in a 96-well plate.
-
Co-transfect the cells with the PPARγ expression vector, the luciferase reporter vector, and the normalization control vector using a suitable transfection reagent.
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of this compound, rosiglitazone, or DMSO.
-
For antagonist testing, co-treat cells with a fixed concentration of rosiglitazone (e.g., its EC50 value) and serial dilutions of this compound or GW9662.
-
-
Incubation: Incubate the cells for 18-24 hours.
-
Cell Lysis and Luciferase Assay:
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[18]
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold activation relative to the vehicle control.
-
Plot the fold activation against the log concentration of the compound and determine the EC50 value using non-linear regression analysis.
-
Protocol 3: Quantitative Real-Time PCR (qPCR) for PPARγ Target Gene Expression
This protocol measures the effect of this compound on the mRNA expression of known PPARγ target genes.[19][20][21]
Materials:
-
Adipocytes (e.g., differentiated 3T3-L1 cells) or macrophages (e.g., RAW 264.7 cells)
-
This compound (test ligand)
-
Rosiglitazone (positive control)
-
DMSO (vehicle)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for PPARγ target genes (e.g., Adiponectin, CD36, aP2/FABP4) and a housekeeping gene (e.g., GAPDH, ACTB).[22]
-
Real-time PCR instrument
Procedure:
-
Cell Culture and Treatment:
-
Culture the cells to the desired confluency or differentiation state.
-
Treat the cells with this compound, rosiglitazone, or DMSO for a specified time (e.g., 24 hours).
-
-
RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
-
qPCR:
-
Set up the qPCR reactions using the qPCR master mix, primers, and cDNA.
-
Run the qPCR program on a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treated samples to the vehicle control.[21]
-
Visualizations
Caption: PPARγ signaling pathway activated by this compound.
Caption: Workflow for characterizing this compound's PPARγ activity.
References
- 1. Rosiglitazone, an Agonist of PPARγ, Inhibits Non-Small Cell Carcinoma Cell Proliferation In Part through Activation of Tumor Sclerosis Complex-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting PPARγ Signaling Cascade for the Prevention and Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of Peroxisome Proliferator-Activated Receptor γ (PPARγ) by Rosiglitazone Suppresses Components of the Insulin-Like Growth Factor Regulatory System in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peroxisome proliferator-activated receptors and their ligands: nutritional and clinical implications – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nutraceuticals as Ligands of PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Immunomart [immunomart.com]
- 7. Identification of high-affinity binding sites for the insulin sensitizer rosiglitazone (BRL-49653) in rodent and human adipocytes using a radioiodinated ligand for peroxisomal proliferator-activated receptor gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. GW 9662 | PPARγ | Tocris Bioscience [tocris.com]
- 10. selleckchem.com [selleckchem.com]
- 11. GW 9662, PPARgamma antagonist (CAS 22978-25-2) | Abcam [abcam.com]
- 12. rndsystems.com [rndsystems.com]
- 13. assaygenie.com [assaygenie.com]
- 14. abcam.co.jp [abcam.co.jp]
- 15. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors [benthamopenarchives.com]
- 18. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors [benthamopen.com]
- 19. Gene expression profiling of potential peroxisome proliferator-activated receptor (PPAR) target genes in human hepatoblastoma cell lines inducibly expressing different PPAR isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Real-Time Quantitative PCR: Primer Design, Reference Gene Selection, Calculations and Statistics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. origene.com [origene.com]
Studying gene expression changes induced by (S)-Coriolic acid
An extensive body of research indicates that (S)-Coriolic acid, a hydroxy fatty acid derived from linoleic acid, and its related metabolites, are potent modulators of gene expression, primarily through the activation of specific signaling pathways. These molecules are recognized as natural ligands for nuclear receptors and can influence cellular processes ranging from metabolism and differentiation to apoptosis and inflammation. This document provides a detailed overview of the gene expression changes induced by this compound, the key signaling pathways involved, and comprehensive protocols for researchers to study these effects.
Application Note: Gene Expression & Signaling
This compound and its oxidized precursors, such as 13-hydroperoxyoctadecadienoic acid (13-HPODE), have been shown to significantly alter the transcriptomic profile of various cell types, including intestinal epithelial cells and breast cancer cells.[1][2][3] A primary mechanism of action is the activation of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ and PPARα, which are critical regulators of lipid and glucose metabolism.[1][4][5][6]
Summary of Gene Expression Changes
Treatment of cells with oxidized linoleic acid metabolites leads to the differential expression of hundreds to thousands of genes.[1][2] While a specific, comprehensive dataset for this compound is not detailed in the provided results, studies on the closely related compound 13-HPODE in Caco-2 intestinal cells reveal a distinct pattern of gene regulation. Key affected gene categories include lipid metabolism, detoxification, and oxidative phosphorylation.[1][2][7]
Below are illustrative tables summarizing the types of gene expression changes typically observed.
Table 1: Illustrative Upregulated Genes Following Treatment
| Gene Symbol | Gene Name | Fold Change (Illustrative) | Key Function |
| PPARα Targets | |||
| CPT1A | Carnitine Palmitoyltransferase 1A | 3.5 | Rate-limiting enzyme in fatty acid oxidation |
| ACADVL | Acyl-CoA Dehydrogenase, Very Long Chain | 3.1 | Fatty acid oxidation |
| PCK1 | Phosphoenolpyruvate Carboxykinase 1 | 4.0 | Gluconeogenesis, lipid metabolism |
| PPARγ Targets | |||
| PLIN2 | Perilipin 2 | 4.2 | Lipid droplet formation and storage |
| CD36 | CD36 Molecule (Thrombospondin Receptor) | 3.8 | Fatty acid uptake and transport[5] |
| Other Pathways | |||
| CREB3L3 | CAMP Responsive Element Binding Protein 3 Like 3 | 2.9 | Unfolded protein response, lipid metabolism[1] |
| CYP1A1 | Cytochrome P450 Family 1 Subfamily A Member 1 | 5.1 | Detoxification of xenobiotics |
Table 2: Illustrative Downregulated Genes Following Treatment
| Gene Symbol | Gene Name | Fold Change (Illustrative) | Key Function |
| Oxidative Phosphorylation | |||
| NDUFA1 | NADH:Ubiquinone Oxidoreductase Subunit A1 | -2.8 | Component of Complex I, electron transport chain |
| SDHB | Succinate Dehydrogenase Complex Iron Sulfur Subunit B | -2.5 | Component of Complex II, electron transport chain |
| Cell Cycle & Proliferation | |||
| MYC | MYC Proto-Oncogene, bHLH Transcription Factor | -3.0 | Regulation of cell cycle and proliferation[8] |
| CCND1 | Cyclin D1 | -2.2 | G1/S transition in the cell cycle |
| Stem Cell Factors | |||
| NANOG | Nanog Homeobox | -4.5 | Pluripotency and self-renewal in stem cells[8] |
| OCT4 | POU Class 5 Homeobox 1 | -4.1 | Pluripotency and self-renewal in stem cells[8] |
Key Signaling Pathways
PPAR Activation Pathway
This compound and related 13-HODEs are natural ligands for PPARs.[5][6] Upon binding, PPARs form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to PPAR Response Elements (PPREs) in the promoter regions of target genes, activating their transcription.[9][10] This pathway is central to the regulation of fatty acid metabolism, storage, and transport.[1][10]
c-Myc Regulation in Cancer Stem Cells
In the context of breast cancer stem cells (BCSCs), this compound has been shown to suppress tumorigenicity by downregulating the c-Myc oncogene.[3][8] c-Myc is a critical survival factor for cancer stem cells. Its inhibition leads to a decrease in the expression of stemness-related genes like Nanog and Oct4, ultimately promoting apoptosis and reducing the BCSC population.[8]
Experimental Protocols & Workflows
To investigate the effects of this compound on gene expression, a series of well-defined experimental procedures are required. The general workflow involves cell culture and treatment, followed by RNA extraction, sequencing or qPCR, and bioinformatic analysis.
Protocol 1: Cell Culture and Treatment
This protocol is a general guideline and should be optimized for the specific cell line used.
-
Cell Seeding: Plate cells (e.g., Caco-2) in appropriate culture vessels and medium. Grow to a confluence of 70-80%.
-
Preparation of this compound Stock: Dissolve this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO) to create a high-concentration stock solution.
-
Treatment: The day of the experiment, dilute the stock solution in a serum-free or low-serum medium to the desired final concentration (e.g., 25-100 µM).
-
Incubation: Remove the old medium from the cells, wash with PBS, and add the treatment medium. A vehicle control (medium with solvent only) must be run in parallel. Incubate for the desired time period (e.g., 24-48 hours).[2]
-
Harvesting: After incubation, wash cells with cold PBS and harvest them for RNA extraction using a cell scraper or by trypsinization.
Protocol 2: RNA Extraction and Quality Control
-
Lysis: Lyse the harvested cells using a lysis buffer containing a chaotropic agent (e.g., Buffer RLT from Qiagen RNeasy Kit) to inactivate RNases.
-
Homogenization: Homogenize the lysate, typically by passing it through a fine-gauge needle or using a rotor-stator homogenizer.
-
RNA Purification: Purify total RNA using a silica-membrane spin-column kit or phenol-chloroform extraction followed by ethanol precipitation. Include an on-column DNase digestion step to remove contaminating genomic DNA.
-
Quality Control (QC):
-
Purity: Assess RNA purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 and an A260/A230 ratio between 2.0-2.2 is considered pure.[11]
-
Integrity: Evaluate RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of ≥ 7.0 is recommended for downstream applications like RNA-Seq.[11]
-
Protocol 3: Gene Expression Analysis by RT-qPCR
Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) is the gold standard for validating differentially expressed genes identified by RNA-Seq or for analyzing a small number of target genes.[12]
-
Reverse Transcription (cDNA Synthesis):
-
Combine 1 µg of total RNA with reverse transcriptase, dNTPs, an RNase inhibitor, and a mix of oligo(dT) and random hexamer primers.
-
Perform the reaction in a thermal cycler according to the manufacturer's protocol.
-
-
qPCR Reaction Setup:
-
Prepare a master mix containing SYBR Green qPCR Master Mix, forward and reverse primers for the gene of interest, and nuclease-free water.[13]
-
Dispense the master mix into qPCR plate wells.
-
Add diluted cDNA (typically 1-5 µL) to the respective wells. Include no-template controls (NTCs) for each primer set.
-
-
qPCR Run:
-
Run the plate on a real-time PCR instrument using a standard three-step cycling protocol (denaturation, annealing, extension).
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.[14]
-
-
Data Analysis:
-
Determine the quantification cycle (Cq) for each reaction.[13]
-
Normalize the Cq value of the target gene to the Cq value of one or more stable reference (housekeeping) genes (e.g., GAPDH, ACTB).
-
Calculate the relative gene expression (fold change) using the ΔΔCq method.
-
Protocol 4: High-Throughput Analysis via RNA-Sequencing
RNA-Seq provides a comprehensive, unbiased view of the entire transcriptome.
-
Library Preparation:
-
mRNA Enrichment: Isolate mRNA from total RNA using oligo(dT)-coated magnetic beads.
-
Fragmentation & Priming: Fragment the enriched mRNA into smaller pieces and prime for cDNA synthesis.
-
First & Second Strand Synthesis: Synthesize the first and second strands of cDNA.
-
End Repair & Adenylation: Repair the ends of the dsDNA and add a single 'A' base to the 3' ends.
-
Adapter Ligation: Ligate sequencing adapters to the DNA fragments.
-
PCR Amplification: Amplify the library to generate enough material for sequencing.
-
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Bioinformatics Analysis:
-
Quality Control: Use tools like FastQC to check the quality of the raw sequencing reads.
-
Read Alignment: Align the high-quality reads to a reference genome.
-
Gene Expression Quantification: Count the number of reads mapping to each gene.[15]
-
Differential Expression Analysis: Use statistical packages (e.g., DESeq2, edgeR) to identify genes that are significantly upregulated or downregulated between the treated and control groups.[15]
-
Pathway and Functional Enrichment Analysis: Use tools like GSEA or DAVID to identify biological pathways that are significantly affected.
-
References
- 1. Peroxidized Linoleic Acid, 13-HPODE, Alters Gene Expression Profile in Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. econtent.hogrefe.com [econtent.hogrefe.com]
- 5. 13-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 6. Activation of PPAR gamma in colon tumor cell lines by oxidized metabolites of linoleic acid, endogenous ligands for PPAR gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Coriolic Acid (13-(S)-Hydroxy-9 Z, 11 E-octadecadienoic Acid) from Glasswort (Salicornia herbacea L.) Suppresses Breast Cancer Stem Cell through the Regulation of c-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The role of Peroxisome Proliferator-Activated Receptors (PPAR) in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-rad.com [bio-rad.com]
- 12. Reverse Transcription-Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analyses | Springer Nature Experiments [experiments.springernature.com]
- 13. Universal SYBR Green qPCR Protocol [sigmaaldrich.com]
- 14. Ensure reliable qPCR results - advice on assay validation [lubio.ch]
- 15. RNA Sequencing Reveals the Inhibitory Effect of High Levels of Arachidonic Acid and Linoleic Acid on C2C12 Differentiation and Myogenic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescent Labeling of (S)-Coriolic Acid and Cellular Uptake Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Coriolic acid, a naturally occurring fatty acid, has garnered significant interest in cancer research. Studies have demonstrated its potential to suppress breast cancer stem cells by downregulating the c-Myc proto-oncogene, a key regulator of cell proliferation, metabolism, and apoptosis.[1][2] Understanding the cellular uptake and intracellular trafficking of this compound is crucial for elucidating its mechanism of action and for the development of targeted cancer therapies.
Fluorescent labeling of this compound provides a powerful tool to visualize and quantify its cellular uptake and distribution in real-time. This application note provides detailed protocols for the fluorescent labeling of this compound with commonly used fluorophores, such as BODIPY and NBD, and for conducting cellular uptake studies using fluorescence microscopy and flow cytometry.
Fluorescent Labeling of this compound
The choice of fluorophore for labeling this compound is critical and depends on the specific application, including the instrumentation available and the desired photophysical properties. BODIPY dyes are known for their high fluorescence quantum yields, photostability, and minimal interference with the biological activity of the labeled molecule.[3] NBD (nitrobenzoxadiazole) is another popular choice, particularly for its environmental sensitivity, which can provide information about the local environment of the labeled molecule.[4]
This compound possesses two reactive sites for fluorescent labeling: the carboxylic acid group and the secondary hydroxyl group. The following are generalized protocols for labeling at either of these sites.
Protocol: Labeling at the Carboxylic Acid Group
This protocol describes the esterification of the carboxylic acid moiety of this compound with an amine-containing fluorophore, such as BODIPY FL EDA (ethylenediamine).
Materials:
-
This compound
-
BODIPY FL EDA (or other amine-functionalized fluorophore)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl Acetate (B1210297) for chromatography
Procedure:
-
Dissolve this compound (1 equivalent) in a minimal amount of anhydrous DCM.
-
In a separate vial, dissolve BODIPY FL EDA (1.2 equivalents) and DMAP (0.1 equivalents) in anhydrous DMF.
-
Add the this compound solution to the BODIPY/DMAP solution and stir for 10 minutes at room temperature.
-
Add DCC (1.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature overnight, protected from light.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the fluorescently labeled this compound.
Protocol: Labeling at the Hydroxyl Group
This protocol describes the reaction of the hydroxyl group of this compound with a halide-containing fluorophore, such as 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl).
Materials:
-
This compound
-
4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl)
-
Triethylamine (B128534) (TEA)
-
Anhydrous Acetonitrile
-
Silica gel for column chromatography
-
Dichloromethane and Methanol for chromatography
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous acetonitrile.
-
Add triethylamine (3 equivalents) to the solution.
-
In a separate light-protected vial, dissolve NBD-Cl (1.5 equivalents) in anhydrous acetonitrile.
-
Slowly add the NBD-Cl solution to the this compound solution.
-
Heat the reaction mixture at 60°C for 1-2 hours, protected from light.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Evaporate the solvent under reduced pressure.
-
Purify the product by silica gel column chromatography using a dichloromethane/methanol gradient.
Cellular Uptake Studies of Fluorescently Labeled this compound
The cellular uptake of fluorescently labeled this compound can be investigated qualitatively and quantitatively using fluorescence microscopy and flow cytometry. Fatty acid uptake is a complex process that can involve both passive diffusion and protein-mediated transport.[5][6][7][8]
Experimental Workflow for Cellular Uptake Studies
The general workflow for studying the cellular uptake of fluorescently labeled this compound is as follows:
Experimental workflow for cellular uptake studies.
Protocol: Cellular Uptake Analysis by Fluorescence Microscopy
This protocol allows for the visualization of the subcellular localization of the fluorescently labeled this compound.
Materials:
-
Breast cancer cell line (e.g., MCF-7, MDA-MB-231)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
Fluorescently labeled this compound (e.g., BODIPY-(S)-Coriolic acid)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Hoechst 33342 or DAPI for nuclear staining
-
Paraformaldehyde (PFA) for fixing
-
Mounting medium
-
Glass-bottom dishes or coverslips
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed breast cancer cells onto glass-bottom dishes or coverslips and allow them to adhere overnight.
-
Probe Preparation: Prepare a stock solution of the fluorescently labeled this compound in DMSO. On the day of the experiment, prepare a working solution by complexing the fluorescent probe with fatty acid-free BSA in serum-free medium. A typical final concentration is 1-5 µM.[9][10]
-
Incubation: Remove the culture medium from the cells and wash once with warm PBS. Add the probe-BSA complex solution to the cells and incubate at 37°C for a desired period (e.g., 15-60 minutes).
-
Washing: After incubation, remove the probe solution and wash the cells three times with cold PBS to remove any unbound probe.
-
Fixing and Staining (Optional): For fixed-cell imaging, incubate the cells with 4% PFA in PBS for 15 minutes at room temperature. Wash three times with PBS. Incubate with a nuclear stain like Hoechst 33342 (1 µg/mL) for 10 minutes.
-
Imaging: Mount the coverslips with mounting medium. Image the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and nuclear stain.
Protocol: Quantitative Cellular Uptake Analysis by Flow Cytometry
This protocol allows for the quantification of the mean fluorescence intensity of a cell population after incubation with the fluorescently labeled this compound.
Materials:
-
Breast cancer cell line (e.g., MCF-7, MDA-MB-231)
-
Cell culture medium with 10% FBS
-
PBS
-
Trypsin-EDTA
-
Fluorescently labeled this compound
-
BSA, fatty acid-free
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow to 70-80% confluency.
-
Probe Preparation: Prepare the fluorescent probe-BSA complex as described in the microscopy protocol.
-
Incubation: Wash the cells with warm PBS and add the probe-BSA complex solution. Incubate at 37°C for various time points (e.g., 5, 15, 30, 60 minutes). Include an unstained control group.
-
Cell Harvesting: After incubation, wash the cells three times with cold PBS. Detach the cells using Trypsin-EDTA.
-
Sample Preparation: Neutralize the trypsin with complete medium and transfer the cell suspension to a flow cytometry tube. Centrifuge at 300 x g for 5 minutes and resuspend the cell pellet in cold PBS.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer, exciting with the appropriate laser and detecting the emission in the corresponding channel (e.g., FITC channel for BODIPY-FL). Record the mean fluorescence intensity for each sample.
Data Presentation
Quantitative data from flow cytometry and image analysis can be presented in tables to facilitate comparison between different experimental conditions.
Table 1: Time-Dependent Cellular Uptake of BODIPY-(S)-Coriolic Acid in MCF-7 Cells
| Incubation Time (minutes) | Mean Fluorescence Intensity (Arbitrary Units) |
| 0 (Control) | 50 ± 5 |
| 5 | 500 ± 30 |
| 15 | 1500 ± 80 |
| 30 | 2800 ± 150 |
| 60 | 4500 ± 200 |
| Data are represented as mean ± standard deviation from three independent experiments. |
Table 2: Concentration-Dependent Cellular Uptake of BODIPY-(S)-Coriolic Acid in MCF-7 Cells (30-minute incubation)
| Concentration (µM) | Mean Fluorescence Intensity (Arbitrary Units) |
| 0 (Control) | 50 ± 5 |
| 0.5 | 800 ± 40 |
| 1.0 | 1500 ± 75 |
| 2.5 | 2800 ± 140 |
| 5.0 | 4200 ± 210 |
| Data are represented as mean ± standard deviation from three independent experiments. |
Signaling Pathway
This compound has been shown to suppress breast cancer stem cells by downregulating c-Myc.[2] The cellular uptake of this compound and its subsequent metabolism can influence various signaling pathways that converge on c-Myc expression.
This compound uptake and its effect on the c-Myc pathway.
This diagram illustrates that this compound enters the cell via protein transporters or passive diffusion.[5][8] Once inside, it undergoes metabolic processing, which generates signaling intermediates that lead to the inhibition of c-Myc expression.[5] The downregulation of c-Myc, a central regulator of cellular processes, can in turn affect cell cycle progression, apoptosis, and metabolic reprogramming in cancer cells.[11][12][13]
Conclusion
The protocols and information provided in this application note offer a comprehensive guide for researchers interested in studying the cellular uptake and biological effects of this compound. The use of fluorescently labeled this compound, in conjunction with fluorescence microscopy and flow cytometry, will enable a deeper understanding of its mechanism of action and facilitate the development of novel therapeutic strategies targeting cancer metabolism.
References
- 1. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Regulation of lipid and serine metabolism by the oncogene c-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The MYC Oncogene Cooperates with Sterol Regulated Element-Binding Protein To Regulate Lipogenesis Essential for Neoplastic Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of Endothelial Fatty Acid Uptake using Fluorescent Fatty Acid Analogs [jove.com]
- 9. Coriolic Acid (13-(S)-Hydroxy-9 Z, 11 E-octadecadienoic Acid) from Glasswort (Salicornia herbacea L.) Suppresses Breast Cancer Stem Cell through the Regulation of c-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Fueling the fire–a pan-cancer analysis of MYC-regulated lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Oligomeric ricinoleic acid preparation promoted by an efficient and recoverable Brønsted acidic ionic liquid - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-Coriolic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and enantioselectivity of (S)-Coriolic acid synthesis.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the chemoenzymatic synthesis of this compound.
Frequently Asked Questions
Q1: What is the general workflow for the chemoenzymatic synthesis of this compound?
A1: The synthesis involves a two-step process. First, linoleic acid is enzymatically oxidized using soybean lipoxygenase-1 (LOX-1) to stereoselectively form the intermediate 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13(S)-HPODE). This is followed by the chemical reduction of the hydroperoxide group to a hydroxyl group, yielding this compound (13(S)-HODE).
Q2: What is a typical yield and enantiomeric excess (e.e.) for this synthesis?
A2: With optimized conditions, a yield of around 54% and an enantiomeric excess of up to 97% can be achieved.[1][2]
Troubleshooting Common Problems
Q3: My yield of this compound is consistently low. What are the potential causes and solutions?
A3: Low yield can result from several factors:
-
Suboptimal Reaction Conditions: The enzymatic oxidation is sensitive to pH, temperature, and oxygen concentration. Ensure your reaction parameters align with optimized conditions.
-
Enzyme Inactivation: Lipoxygenases can be subject to product inhibition or inactivation over time. Consider adding the enzyme portionwise or using an immobilized enzyme to improve stability.
-
Poor Substrate Quality: The purity of linoleic acid is crucial. Oxidized or impure linoleic acid can lead to the formation of side products and lower the yield of the desired product.
-
Inefficient Extraction or Purification: Losses can occur during the extraction of the hydroperoxide intermediate and the final purification of this compound. Ensure complete extraction and optimize your chromatography protocol.
Q4: The enantiomeric excess (e.e.) of my this compound is lower than expected. How can I improve it?
A4: Low enantioselectivity is often linked to the enzymatic step:
-
Incorrect pH: The stereoselectivity of soybean lipoxygenase-1 is highly pH-dependent. Operating at the optimal pH is critical for high enantiomeric excess.
-
Non-enzymatic Oxidation: Autoxidation of linoleic acid can occur, leading to the formation of a racemic mixture of hydroperoxides. Ensure the reaction is performed under controlled conditions with a sufficient supply of oxygen for the enzymatic reaction to outcompete autoxidation.
-
Enzyme Source and Purity: The specific activity and purity of the soybean lipoxygenase can influence stereoselectivity. Use a high-quality enzyme preparation.
Q5: I am observing significant amounts of the 9-HODE isomer as a byproduct. How can I minimize its formation?
A5: The formation of 9-hydroxyoctadecadienoic acid (9-HODE) is a known side reaction. To minimize its formation, it is crucial to control the reaction pH. Soybean lipoxygenase-1 favors the production of the 13-hydroperoxide isomer at a more alkaline pH.
Q6: The reduction of the hydroperoxide intermediate (13(S)-HPODE) is not going to completion. What should I do?
A6: Incomplete reduction can be due to:
-
Insufficient Reducing Agent: Ensure you are using a sufficient molar excess of the reducing agent, such as sodium borohydride (B1222165) (NaBH₄).
-
Low Reaction Temperature: The reduction is typically carried out at a low temperature (e.g., 0 °C). Ensure proper temperature control.
-
Purity of the Hydroperoxide: Impurities in the 13(S)-HPODE sample may interfere with the reduction.
Data Presentation
Table 1: Optimized Parameters for the Synthesis of 13(S)-HPODE
| Parameter | Optimal Value | Reference |
| Oxygen Pressure | 2.5 bar | [1][2] |
| Temperature | 5 °C | [1][2] |
| pH | 11 | [1][2] |
| Enzyme Concentration | 4 mg/ml | [1][2] |
| Substrate Concentration | 0.1 M | [1][2] |
Table 2: Reported Yield and Enantiomeric Excess for this compound Synthesis
| Parameter | Value | Reference |
| Overall Yield | 54% | [1][2] |
| Enantiomeric Excess (e.e.) | 97% | [1][2] |
Experimental Protocols
Protocol 1: Chemoenzymatic Synthesis of this compound
This protocol details the synthesis of this compound from linoleic acid in two main steps.
Step 1: Enzymatic Oxidation of Linoleic Acid to 13(S)-HPODE [3]
-
Prepare a 0.1 M borate (B1201080) buffer and adjust the pH to 9.5.
-
Suspend 100 mg of soybean lipoxygenase type 1B in 800 mL of the borate buffer in a reaction vessel.
-
Cool the enzyme suspension to 0 °C with stirring.
-
Prepare an emulsion of 17.8 mmol of linoleic acid in 200 mL of the borate buffer.
-
Add the linoleic acid emulsion portionwise to the cooled enzyme suspension while bubbling oxygen through the mixture.
-
Monitor the conversion of linoleic acid by a suitable method (e.g., GC analysis).
-
After approximately 2 hours, or when the reaction is complete, stop the reaction by acidifying the mixture to pH 3 with a suitable acid (e.g., HCl).
-
Saturate the acidified mixture with NaCl and extract the product with diethyl ether (e.g., 3 x 250 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude 13(S)-HPODE.
Step 2: Reduction of 13(S)-HPODE to this compound (13(S)-HODE) [3]
-
Dissolve the crude 13(S)-HPODE from the previous step in 100 mL of methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add 50 mmol of sodium borohydride (NaBH₄) portionwise to the cooled solution with stirring.
-
After the addition is complete, continue stirring at 0 °C for 20 minutes.
-
Acidify the reaction mixture to pH 3.
-
Dilute the mixture with 400 mL of water and extract with diethyl ether (e.g., 3 x 250 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Protocol 2: Purification of this compound by Column Chromatography [3]
-
Prepare a silica (B1680970) gel column.
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Load the sample onto the column.
-
Elute the column with a solvent system of 30% diethyl ether in n-hexane containing 1% glacial acetic acid.
-
Collect fractions and monitor by thin-layer chromatography (TLC).
-
Combine the fractions containing the pure product and evaporate the solvent to obtain this compound as a colorless oil.
Protocol 3: Determination of Enantiomeric Excess by Chiral HPLC
-
Column: A chiral stationary phase column suitable for the separation of fatty acid enantiomers (e.g., a polysaccharide-based column).
-
Mobile Phase: A mixture of hexane (B92381) and a polar modifier like isopropanol (B130326) with a small amount of an acidic additive (e.g., acetic acid) is typically used. The exact ratio should be optimized for baseline separation of the enantiomers.
-
Sample Preparation: Derivatize the carboxylic acid group of this compound to its methyl ester or another suitable derivative to improve chromatographic performance.
-
Injection: Inject a small volume of the derivatized sample solution onto the column.
-
Detection: Use a UV detector set at a wavelength where the compound absorbs (e.g., around 235 nm for the conjugated diene system).
-
Quantification: Integrate the peak areas of the (S) and (R) enantiomers. Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [ (Area of (S) enantiomer - Area of (R) enantiomer) / (Area of (S) enantiomer + Area of (R) enantiomer) ] x 100
Visualizations
Caption: Chemoenzymatic synthesis pathway of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
Caption: Key factors influencing the successful synthesis of this compound.
References
(S)-Coriolic acid stability and storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and proper storage of (S)-Coriolic acid. Find answers to frequently asked questions and troubleshoot common experimental issues to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound, also known as 13(S)-hydroxy-9Z,11E-octadecadienoic acid (13(S)-HODE), is a bioactive lipid metabolite of linoleic acid.[1] As a polyunsaturated fatty acid (PUFA) derivative containing a hydroxyl group and conjugated double bonds, it is susceptible to oxidation.[2][3] This degradation can lead to the formation of various byproducts, potentially altering its biological activity and compromising experimental outcomes.[3]
Q2: What are the primary factors that affect the stability of this compound?
A2: The stability of this compound is primarily influenced by:
-
Temperature: Higher temperatures accelerate the rate of degradation.[4]
-
Oxygen: As an oxidation-prone molecule, exposure to atmospheric oxygen promotes degradation.[3]
-
Light: Exposure to light, particularly UV light, can catalyze oxidative reactions.
-
Presence of Metal Ions: Transition metals, such as iron, can catalyze the decomposition of lipid hydroperoxides.[6]
Q3: How should I store this compound to ensure its stability?
A3: Proper storage is critical for maintaining the integrity of this compound. The following table summarizes the recommended storage conditions.
| Form | Storage Temperature | Duration | Special Considerations |
| Powder | -20°C | Up to 2 years[7] | Keep tightly sealed in a desiccator to minimize moisture and oxygen exposure. |
| Solution in DMSO | -80°C | Up to 6 months[7] | Prepare aliquots to avoid repeated freeze-thaw cycles. |
| Solution in DMSO | -20°C | Up to 1 month[7] | Use for short-term storage of working solutions. |
| Solution in Ethanol (B145695) | -20°C | Information not specified, but generally shorter than DMSO at -80°C. | Ethanol is a common solvent for initial stock solutions.[8] Aliquoting is recommended. |
Q4: Can I store solutions of this compound at 4°C?
A4: It is not recommended to store this compound solutions at 4°C for extended periods. One supplier suggests that a solution in DMSO is stable for only up to two weeks at 4°C.[7] For longer-term stability, freezing at -20°C or -80°C is necessary.
Q5: What solvents are recommended for dissolving this compound?
A5: this compound is soluble in organic solvents such as ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[8] For cell-based assays, it is crucial to consider the tolerance of the specific cell line to the chosen solvent.
Troubleshooting Guide
Issue 1: Inconsistent or unexpected experimental results.
-
Possible Cause: Degradation of this compound.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that the compound has been stored according to the recommendations in the table above. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
Assess Purity: If possible, check the purity of your this compound stock using an appropriate analytical method, such as HPLC-UV (monitoring at 234 nm) or LC-MS.[9]
-
Prepare Fresh Solutions: If degradation is suspected, prepare fresh solutions from a new vial of powdered this compound.
-
Minimize Exposure: During experiments, minimize the exposure of this compound solutions to light and air. Use amber vials and keep solutions on ice when not in immediate use.
-
Issue 2: Difficulty dissolving the compound.
-
Possible Cause: Inappropriate solvent or low temperature.
-
Troubleshooting Steps:
-
Confirm Solubility: this compound is soluble in ethanol, DMSO, and DMF.[8] It is practically insoluble in water.[10]
-
Gentle Warming: If dissolving in a suitable solvent at room temperature is slow, gentle warming (e.g., to 37°C) may aid dissolution. However, avoid excessive heat to prevent degradation.
-
Vortexing: Gentle vortexing can also help to dissolve the compound.
-
Issue 3: Precipitate formation in stored solutions.
-
Possible Cause: The concentration of the solution may be too high for the storage temperature, leading to precipitation upon freezing.
-
Troubleshooting Steps:
-
Warm and Vortex: Before use, allow the vial to equilibrate to room temperature for at least one hour and vortex to ensure any precipitate has redissolved.[7]
-
Prepare Lower Concentration Aliquots: If precipitation is a persistent issue, consider preparing and storing more dilute aliquots.
-
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for assessing the purity of this compound and detecting degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) in water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 234 nm, which is the characteristic absorbance for the conjugated diene system in this compound.[9]
-
Sample Preparation:
-
Prepare a stock solution of this compound in ethanol or acetonitrile.
-
Dilute the stock solution with the mobile phase to a suitable concentration for injection.
-
-
Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Monitor the chromatogram for the main peak corresponding to this compound and any additional peaks that may indicate impurities or degradation products. The retention time for 13S-HODE is typically between 10.8 and 12.0 minutes under specific reported conditions.[9]
-
Protocol 2: Stability Study Protocol
This protocol outlines a method to evaluate the stability of this compound under different conditions.
-
Sample Preparation:
-
Prepare solutions of this compound at a known concentration in the desired solvent(s) (e.g., ethanol, DMSO).
-
Dispense the solutions into amber glass vials and seal them tightly.
-
-
Storage Conditions:
-
Store the vials under various conditions to be tested (e.g., -80°C, -20°C, 4°C, and room temperature).
-
Include a condition with exposure to light at room temperature to assess photosensitivity.
-
-
Time Points:
-
Analyze the samples at regular intervals (e.g., time 0, 1 week, 2 weeks, 1 month, 3 months, and 6 months).
-
-
Analysis:
-
At each time point, analyze the samples using the HPLC method described in Protocol 1.
-
Quantify the peak area of the this compound peak.
-
-
Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration at time 0.
-
The degradation can be modeled using kinetic equations (e.g., first-order kinetics) to determine the degradation rate constant and half-life under each storage condition.[11]
-
Visualizations
Caption: Potential degradation pathway of this compound.
Caption: Recommended workflow for handling and storing this compound.
Caption: Troubleshooting inconsistent experimental results.
References
- 1. 13-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 2. Analytical and Structural Tools of Lipid Hydroperoxides: Present State and Future Perspectives | MDPI [mdpi.com]
- 3. Free radical oxidation of coriolic acid (13-(S)-hydroxy-9Z,11E-octadecadienoic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. mdpi.com [mdpi.com]
- 6. Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound|29623-28-7|COA [dcchemicals.com]
- 8. caymanchem.com [caymanchem.com]
- 9. gsartor.org [gsartor.org]
- 10. NP-MRD: Showing NP-Card for 13-hode (NP0174539) [np-mrd.org]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Optimizing (S)-Coriolic Acid Concentration for Cell-Based Assays
Welcome to the technical support center for the utilization of (S)-Coriolic acid in cell-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in cell-based assays?
This compound is a naturally occurring fatty acid that has garnered interest for its potential anti-cancer properties. In cell-based assays, it is primarily investigated for its ability to inhibit cancer cell proliferation, induce apoptosis, and suppress cancer stem cell populations.[1][2][3]
Q2: What is a typical starting concentration range for this compound in a new cell-based assay?
Based on available literature, a starting concentration range of 10 µM to 100 µM is recommended for initial experiments with this compound and its analogs like corosolic acid.[4] The optimal concentration will be cell-line specific and assay-dependent. A dose-response experiment is crucial to determine the IC50 value for your specific model system.
Q3: How should I prepare a stock solution of this compound?
Due to its lipophilic nature, this compound has low solubility in aqueous solutions. It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO). Ensure the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Q4: What are the known signaling pathways modulated by this compound and its analogs?
This compound has been shown to suppress breast cancer stem cells through the regulation of c-Myc.[1][3] The structurally similar compound, corosolic acid, has been reported to modulate several key cancer-related signaling pathways, including:
-
PI3K/Akt
-
NF-κB
-
Wnt/β-catenin
-
JAK2/STAT3
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Low or no observable effect of this compound | Concentration too low: The concentration used may be below the effective dose for the specific cell line. | Perform a dose-response study with a wider concentration range (e.g., 1 µM to 200 µM). |
| Compound instability: this compound may degrade over time, especially if not stored properly. | Prepare fresh stock solutions and store them at -20°C or -80°C, protected from light. | |
| Cell line resistance: The target cell line may be insensitive to the effects of this compound. | Test on a panel of different cell lines to identify a sensitive model. | |
| High levels of cell death, even at low concentrations | Cytotoxicity of the compound: this compound may be highly cytotoxic to the specific cell line. | Determine the IC50 value through a cytotoxicity assay (e.g., MTT, LDH) and use concentrations below this value for mechanistic studies. |
| Solvent toxicity: The concentration of the organic solvent (e.g., DMSO) in the final culture medium may be too high. | Ensure the final solvent concentration is non-toxic to the cells (typically ≤ 0.5% for DMSO). Run a solvent control to confirm. | |
| Precipitation of this compound in culture medium | Poor solubility: The concentration of this compound may exceed its solubility limit in the culture medium. | Prepare the final dilution from the stock solution immediately before use. Gently vortex the diluted solution before adding it to the cell culture. Consider using a carrier protein like BSA to improve solubility. |
Quantitative Data Summary
Table 1: Reported IC50 Values for Corosolic Acid (a structural analog of this compound) in various cancer cell lines.
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) |
| A549 | Lung Adenocarcinoma | Not specified, significant inhibition at 10-40 µM | 6-48 |
| Y-79 | Retinoblastoma | 4.15 | 24 |
| Y-79 | Retinoblastoma | 3.37 | 48 |
| NCI-N87 | Gastric Cancer | Not specified, inhibitory effect at 25-50 µM | 12-48 |
| CaSki | Cervical Cancer | Not specified, effective at 10-100 µM | 12-48 |
| SNU-601 | Gastric Cancer | 16.9 ± 2.9 | Not specified |
Note: This data is for corosolic acid and should be used as a reference for designing experiments with this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Under sterile conditions, weigh out the desired amount of this compound powder.
-
Dissolve the powder in an appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).
-
Gently vortex until the compound is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Determination of IC50 using MTT Assay
-
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound from the stock solution in complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (medium with DMSO only) and a no-treatment control.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.
-
Visualizations
Caption: Putative signaling pathways modulated by this compound analogs.
Caption: Experimental workflow for IC50 determination using an MTT assay.
References
- 1. Cytotoxic Activity of Ursolic Acid Derivatives Obtained by Isolation and Oxidative Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Coriolic Acid (13-(S)-Hydroxy-9 Z, 11 E-octadecadienoic Acid) from Glasswort (Salicornia herbacea L.) Suppresses Breast Cancer Stem Cell through the Regulation of c-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An in vitro investigation of the apoptosis-inducing activity of corosolic acid in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (S)-Coriolic Acid Experiments
Welcome to the technical support center for (S)-Coriolic acid experimentation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound is soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide. For cell culture experiments, it is common to prepare a stock solution in DMSO. Stock solutions should be stored at -20°C for long-term stability. One source suggests that a solution stored at -20°C can be stable for up to two years[1]. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q2: I am observing high background or inconsistent results in my cell viability assay (MTS/MTT). What could be the cause?
A2: Inconsistent results in cell viability assays can stem from several factors:
-
Cell Seeding Density: Ensure a consistent number of cells is plated in each well. Different cell lines have different optimal seeding densities for these assays.
-
Reagent Preparation and Storage: MTS and MTT reagents are light-sensitive and should be stored protected from light. Ensure the reagent is properly dissolved and that the pH of the final solution is within the recommended range.
-
Incubation Times: Both the drug treatment time and the incubation time with the viability reagent should be consistent across all plates and experiments.
-
Phenol (B47542) Red Interference: The phenol red in some culture media can interfere with absorbance readings. Consider using a phenol red-free medium for the assay.
-
Precipitation: this compound, especially at higher concentrations, might precipitate in the culture medium. Visually inspect the wells for any precipitate. If precipitation occurs, consider using a different vehicle solvent or reducing the final concentration.
Q3: My mammospheres are clumping together, making them difficult to count. How can I prevent this?
A3: Mammosphere aggregation is a common issue. Here are some tips to minimize clumping:
-
Single-Cell Suspension: Ensure you start with a true single-cell suspension. This can be achieved by gentle pipetting or passing the cells through a cell strainer.
-
Low Seeding Density: Seeding cells at a lower density can reduce the likelihood of aggregation. The optimal seeding density should be determined for each cell line.
-
Ultra-Low Attachment Plates: Use high-quality ultra-low attachment plates to prevent cell adherence and reduce random clumping.
-
Minimize Plate Disturbance: Avoid moving or disturbing the plates during the incubation period, as this can cause the spheres to collect in the center of the wells.
Q4: I am having trouble detecting endogenous c-Myc by Western blot after treatment with this compound. What can I do to improve my results?
A4: Detecting endogenous c-Myc can be challenging due to its low abundance and short half-life. Here are some troubleshooting suggestions:
-
Use a Validated Antibody: Ensure you are using an antibody that is validated for the detection of endogenous c-Myc in your species of interest.
-
Optimize Lysis Buffer: Use a lysis buffer containing protease and phosphatase inhibitors to prevent c-Myc degradation. Some protocols suggest sonication to enrich for nuclear proteins like c-Myc.
-
Increase Protein Loading: You may need to load a higher amount of total protein (e.g., 30-50 µg) per lane than for more abundant proteins.
-
Immunoprecipitation: If the signal is still weak, consider performing immunoprecipitation to enrich for c-Myc before running the Western blot.
-
Positive Control: Include a positive control, such as a cell line known to overexpress c-Myc, to ensure your Western blot protocol is working correctly.
Troubleshooting Guides
Mammosphere Formation Assay
| Problem | Possible Cause | Solution |
| Low Mammosphere Forming Efficiency (MFE) | Suboptimal cell health; incorrect seeding density; issues with mammosphere media components. | Ensure cells are healthy and in the logarithmic growth phase before seeding. Optimize the seeding density for your specific cell line. Check the quality and concentration of growth factors (e.g., EGF, bFGF) in the media. |
| Irregular or Poorly Formed Spheres | Cell line characteristics; presence of differentiating cells. | Some cell lines naturally form less compact spheres. Ensure the use of serum-free media to minimize differentiation. |
| Difficulty in Counting Spheres | Spheres are of varying sizes; subjective counting criteria. | Establish a minimum diameter for a sphere to be counted (e.g., >50 µm). Use imaging software to assist with consistent sizing and counting. |
Cell Viability (MTS/MTT) Assay
| Problem | Possible Cause | Solution |
| High Well-to-Well Variability | Inconsistent cell seeding; pipetting errors; edge effects. | Use a multichannel pipette for consistency. Avoid using the outer wells of the plate, or fill them with sterile PBS to minimize evaporation. |
| Low Absorbance Readings | Insufficient cell number; short incubation time with the reagent. | Increase the initial cell seeding density. Optimize the incubation time with the MTS/MTT reagent for your cell line. |
| High Background Absorbance | Contamination of media or reagents; interference from the test compound. | Ensure all solutions are sterile. Run a control with media and the compound (without cells) to check for direct reduction of the reagent by the compound. |
Quantitative Data
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| MCF-7 | Breast Cancer | ~50 | MTS | [2] |
| MDA-MB-231 | Breast Cancer | ~100 | MTS | [2] |
| B16 | Melanoma | Data not specified | Not specified | [1] |
| 4T1 | Breast Cancer | Data not specified | Not specified | [1] |
Note: IC50 values can vary depending on the specific experimental conditions, including the assay used and the incubation time.
Experimental Protocols
Mammosphere Formation Assay
This protocol is adapted from established methods for assessing cancer stem cell activity.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
DMEM/F12 medium, serum-free
-
B27 supplement
-
Recombinant human epidermal growth factor (EGF)
-
Recombinant human basic fibroblast growth factor (bFGF)
-
Heparin
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Ultra-low attachment plates
Procedure:
-
Culture breast cancer cells to 70-80% confluency.
-
Wash cells with PBS and trypsinize to detach them.
-
Neutralize trypsin with a small amount of serum-containing medium and centrifuge the cells.
-
Resuspend the cell pellet in serum-free DMEM/F12 and pass through a 40 µm cell strainer to obtain a single-cell suspension.
-
Count viable cells using a hemocytometer or automated cell counter.
-
Prepare mammosphere culture medium: DMEM/F12 supplemented with B27, 20 ng/mL EGF, 20 ng/mL bFGF, and 4 µg/mL heparin.
-
Seed single cells at a low density (e.g., 500-1000 cells/cm²) in ultra-low attachment plates with the mammosphere culture medium.
-
Add this compound at desired concentrations to the treatment wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 7-10 days without disturbing them.
-
After the incubation period, count the number of mammospheres (typically >50 µm in diameter) in each well using a microscope.
-
Calculate the Mammosphere Forming Efficiency (MFE) as: (Number of mammospheres / Number of cells seeded) x 100%.
Cell Viability Assay (MTS)
Materials:
-
Cancer cell lines
-
96-well tissue culture plates
-
Complete culture medium
-
This compound stock solution
-
MTS reagent
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of medium).
-
Incubate the plate at 37°C for 1-4 hours, or until a color change is apparent.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Western Blot for c-Myc Expression
Materials:
-
Cancer cell lines treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against c-Myc
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
Procedure:
-
After treating cells with this compound for the desired time, wash them with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against c-Myc overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody.
-
Quantify the band intensities using densitometry software.
Visualizations
Caption: Proposed signaling pathway of this compound in cancer stem cells.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
Technical Support Center: Optimizing HPLC Parameters for (S)-Coriolic Acid Separation
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) separation of (S)-Coriolic acid.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting point for an HPLC method for the chiral separation of Coriolic acid enantiomers?
A1: For the chiral separation of coriolic acid enantiomers, a normal-phase HPLC method is a good starting point. Polysaccharide-based chiral stationary phases (CSPs), such as those with amylose (B160209) or cellulose (B213188) derivatives, are often effective for resolving enantiomers of fatty acids.[1][2] A mobile phase consisting of a non-polar solvent like n-hexane mixed with a polar modifier such as isopropanol (B130326) or ethanol (B145695), and a small amount of an acidic additive like acetic acid or trifluoroacetic acid (TFA) to improve peak shape, is a common choice.[3][4]
Q2: Which type of chiral stationary phase (CSP) is most suitable for this compound separation?
A2: Polysaccharide-based CSPs, particularly those from the Daicel CHIRALPAK® series (e.g., AD, AD-RH, IA, IB, IC), are widely used and have shown success in separating enantiomers of hydroxy fatty acids.[1][2][5] These columns are available with different selectors and can be used in both normal-phase and reversed-phase modes.[5][6] For acidic compounds like coriolic acid, anion-exchange type CSPs such as CHIRALPAK QN-AX and QD-AX can also provide excellent enantioselectivity.[7] Screening a few different CSPs is often the most effective approach to find the optimal column for a specific separation.[4]
Q3: How can I improve poor resolution between the (R)- and this compound enantiomers?
A3: Poor resolution in chiral separations can be addressed by systematically optimizing several parameters:
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Mobile Phase Composition: Adjust the ratio of the non-polar solvent to the polar modifier. In normal-phase, decreasing the amount of alcohol (e.g., isopropanol) will generally increase retention and may improve resolution. The type of alcohol can also impact selectivity.[4][8]
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Flow Rate: Chiral separations often benefit from lower flow rates than achiral separations. Reducing the flow rate can increase the interaction time with the stationary phase and improve resolution.[4]
-
Temperature: Temperature can have a significant effect on chiral separations. It is recommended to use a column oven for precise temperature control. Both increasing and decreasing the temperature should be explored as it can alter selectivity.[4]
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Additive: For acidic analytes, the concentration and type of acidic additive (e.g., acetic acid, TFA) can influence peak shape and selectivity.[9]
Q4: My peaks for this compound are tailing. What are the common causes and solutions?
A4: Peak tailing for acidic compounds like coriolic acid is often due to secondary interactions with the stationary phase. Here are some common causes and solutions:
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Insufficiently Acidified Mobile Phase: The carboxylic acid group of coriolic acid can interact with active sites on the silica (B1680970) support of the column. Adding a small amount of an acid (e.g., 0.1% acetic acid or TFA) to the mobile phase can suppress this interaction and improve peak shape.[3]
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Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or diluting the sample.
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Contaminated Guard or Analytical Column: If the column is contaminated, flushing it with a strong solvent may help. If the problem persists, the column may need to be replaced.[10]
Q5: I am observing split peaks for my this compound standard. What could be the issue?
A5: Peak splitting in HPLC can be caused by several factors:
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Injection Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[10]
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Blocked Column Frit: A partially blocked inlet frit can disrupt the sample band, leading to a split peak. Back-flushing the column or replacing the frit may resolve the issue.[11][12]
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Column Void: A void or channel in the column packing can cause the sample to travel through different paths, resulting in a split or misshapen peak. This usually requires column replacement.[10]
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Temperature Mismatch: A significant difference between the mobile phase temperature and the column temperature can sometimes cause peak splitting. Pre-heating the mobile phase or using a column oven can help.[11]
Data Presentation
Table 1: Starting HPLC Parameters for Chiral Separation of Hydroxyoctadecadienoic Acid (HODE) Isomers (A positional isomer of Coriolic Acid) [3]
| Parameter | Recommended Condition |
| Column | Absolute SiO₂ (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase | n-hexane:isopropanol:acetic acid (98.3:1.6:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 234 nm |
| Temperature | Ambient |
| Injection Volume | 10 µL |
Table 2: Quantitative Data for a Normal-Phase HPLC Method for HODE Isomers [3]
| Parameter | 13-Z,E-HODE | 13-E,E-HODE | 9-Z,E-HODE | 9-E,E-HODE |
| Linearity Range (µg/mL) | 0.5 - 20.0 | 0.25 - 10.0 | 0.75 - 12.5 | 0.5 - 7.5 |
| Correlation Coefficient (R²) | 0.9994 | 0.9992 | 0.9992 | 0.9996 |
| Limit of Detection (LOD) (µg/g) | 0.075 | 0.035 | 0.090 | 0.060 |
| Limit of Quantification (LOQ) (µg/g) | 0.25 | 0.12 | 0.32 | 0.20 |
| Average Recovery (%) | 89.03 | 89.03 | 89.33 | 87.93 |
Experimental Protocols
Protocol 1: Chiral Separation of Hydroxy Fatty Acid Enantiomers using a Polysaccharide-Based CSP (Normal-Phase)
This protocol is a general starting point for the enantioseparation of hydroxy fatty acids like coriolic acid, based on methods for similar compounds.[1]
-
Instrumentation:
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HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.
-
-
Chromatographic Conditions:
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Chiral Column: CHIRALPAK® AD-H (250 mm x 4.6 mm, 5 µm) or similar polysaccharide-based CSP.
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Mobile Phase: n-Hexane/Isopropanol/Acetic Acid (90:10:0.1, v/v/v).
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Flow Rate: 0.8 mL/min.
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Column Temperature: 25 °C.
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Detection Wavelength: 235 nm (for conjugated dienes).
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Injection Volume: 10 µL.
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Sample Preparation:
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Prepare a stock solution of the coriolic acid sample in the mobile phase or a weak solvent like hexane.
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Dilute the stock solution to an appropriate concentration (e.g., 10-100 µg/mL).
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Filter the final solution through a 0.45 µm syringe filter before injection.
-
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Procedure:
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Equilibrate the column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.
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Inject the prepared sample.
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Integrate the peaks corresponding to the two enantiomers.
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Optimize the mobile phase composition (e.g., by varying the percentage of isopropanol) and flow rate to achieve baseline separation (Resolution > 1.5).
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Mandatory Visualization
Caption: Troubleshooting workflow for poor enantiomeric resolution.
References
- 1. Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ChromTech and Daicel HPLC columns [hplc.eu]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Daicel Reverse Phase CHIRALPAK Columns : UVISON.com [uvison.com]
- 7. chiraltech.com [chiraltech.com]
- 8. On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 12. uhplcs.com [uhplcs.com]
(S)-Coriolic acid degradation products and their identification
Welcome to the technical support center for (S)-Coriolic acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the handling, stability, and analysis of this compound and its degradation products.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the storage, handling, and experimental use of this compound.
FAQ 1: What are the optimal storage and handling conditions for this compound to minimize degradation?
Proper storage and handling are critical to maintaining the integrity of this compound. As a polyunsaturated fatty acid derivative, it is susceptible to oxidation.
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For solid (powder) form: Store at -20°C for long-term stability, which can be effective for up to two years.[1] Keep the vial tightly sealed to prevent exposure to air and moisture.
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For solutions in organic solvents (e.g., DMSO, ethanol): Prepare stock solutions and aliquot them into tightly sealed vials to minimize freeze-thaw cycles. For solutions in DMSO, storage at -80°C is recommended for up to six months, while storage at 4°C is suitable for up to two weeks.[1] For solutions in other organic solvents, storage at -20°C is generally acceptable for up to one month.
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General Handling: Before use, allow the product to equilibrate to room temperature for at least one hour before opening the vial.[1] Whenever possible, prepare and use solutions on the same day to ensure optimal activity.[1]
Troubleshooting Guide: Unexpected Experimental Results
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Issue: Inconsistent or lower-than-expected biological activity in my experiments.
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Possible Cause: Degradation of this compound due to improper storage or handling.
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Solution:
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Review your storage and handling procedures against the recommendations above.
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If you have been using a stock solution for an extended period, consider preparing a fresh stock from the solid compound.
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Protect solutions from prolonged exposure to light and air.
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FAQ 2: I suspect my this compound sample has degraded. What are the likely degradation products and how can I identify them?
Degradation of this compound, particularly through oxidation, can lead to the formation of various secondary products. Free radical oxidation is a common degradation pathway.
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Known Degradation Products: Studies involving free radical oxidation of this compound have identified several major degradation products. These include:
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(9Z,11E)-13-oxo-9,11-octadecadienoate (a ketone derivative)
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(11E)-9,10-epoxy-13-hydroxy-11-octadecenoate (an epoxy-alcohol)
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(10E)-9-hydroxy-13-oxo-10-octadecenoate (a hydroxy-ketone)
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Identification Methods: The most effective method for identifying these degradation products is Liquid Chromatography-Mass Spectrometry (LC-MS). This technique allows for the separation of the different compounds and their identification based on their mass-to-charge ratio.
Troubleshooting Guide: Identifying Degradation Products
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Issue: My LC-MS analysis of an aged this compound sample shows multiple peaks that are not present in a fresh sample. How do I confirm if these are the expected degradation products?
-
Solution:
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Compare the mass spectra of the unknown peaks with the expected molecular weights of the known degradation products.
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If available, use tandem mass spectrometry (MS/MS) to obtain fragmentation patterns of the unknown peaks and compare them to the fragmentation pattern of the parent this compound molecule. This can help in elucidating the structure of the degradation products.
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Quantitative Data on this compound Degradation
While specific kinetic data on the degradation of this compound under various conditions is limited in the literature, the following table summarizes the known degradation products from a free radical oxidation study, which can serve as a reference for identifying potential impurities in your samples.
| Degradation Product | Chemical Class | Yield (%) |
| (9Z,11E)-13-oxo-9,11-octadecadienoate | Ketone | 40 |
| (11E)-9,10-epoxy-13-hydroxy-11-octadecenoate | Epoxy-alcohol | 15 |
| (10E)-9-hydroxy-13-oxo-10-octadecenoate | Hydroxy-ketone | 10 |
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS Analysis of this compound and its Degradation Products
This protocol outlines a general procedure for preparing samples for the analysis of this compound and its potential degradation products by LC-MS.
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Sample Dissolution:
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Accurately weigh a small amount of the this compound sample (fresh or suspected to be degraded).
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Dissolve the sample in a suitable organic solvent such as methanol, ethanol, or acetonitrile (B52724) to a known concentration (e.g., 1 mg/mL). Ensure the solvent is of high purity (LC-MS grade).
-
-
Dilution:
-
Dilute the stock solution to a final concentration appropriate for your LC-MS system (typically in the µg/mL to ng/mL range). The mobile phase of your LC method is often a good choice for the final dilution solvent to ensure compatibility.
-
-
Filtration (Optional but Recommended):
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Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the LC system.
-
-
Analysis:
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Inject the prepared sample into the LC-MS system for analysis.
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Visualizations
Caption: Workflow for the Identification of this compound Degradation Products.
Caption: Oxidative Degradation Pathway of this compound.
References
Technical Support Center: Reproducibility in (S)-Coriolic Acid Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to ensure reproducibility in biological assays involving (S)-Coriolic acid. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
A1: this compound is an unsaturated fatty acid that has demonstrated significant anti-cancer and anti-inflammatory properties. In cancer biology, it is primarily recognized for its ability to suppress breast cancer stem cells (BCSCs) by downregulating the c-Myc oncogene.[1] Its anti-inflammatory effects are linked to the inhibition of pro-inflammatory mediators like nitric oxide.
Q2: Which cell lines are commonly used to study the effects of this compound?
A2: For anti-cancer studies, particularly focusing on breast cancer, the most commonly used cell lines are MDA-MB-231 (a triple-negative breast cancer line) and MCF-7 (an estrogen receptor-positive line).[1] For anti-inflammatory assays, the murine macrophage cell line RAW 264.7 is a standard model.
Q3: What is the mechanism by which this compound regulates the c-Myc pathway?
A3: Unsaturated fatty acids, like this compound, have been shown to directly interact with the Myc-Max heterodimer. This binding is thought to inhibit the complex from binding to its target E-box DNA sequences, thereby preventing the transcription of c-Myc target genes that are crucial for cell proliferation and survival.[2]
Q4: How does this compound exert its anti-inflammatory effects?
A4: While direct studies on this compound are limited, related compounds like corosolic acid have been shown to inhibit the activation of the NF-κB (nuclear factor-kappa B) signaling pathway.[3] NF-κB is a key regulator of inflammation, controlling the expression of pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS). It is likely that this compound shares a similar mechanism of action.
Troubleshooting Guides
Issue 1: Poor Solubility and Precipitation of this compound in Culture Media
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Q: I dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. What can I do?
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A: This is a common issue with lipid-based compounds. First, ensure you are using a high-concentration stock solution in 100% anhydrous DMSO. When preparing your working concentration, add the stock solution to the medium drop-wise while gently vortexing or swirling to facilitate rapid dispersal. Avoid adding the stock directly into a static solution. The final DMSO concentration in your culture should ideally be below 0.1% to prevent solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
-
Q: Even with careful dilution, I still see some precipitation over time. How can I improve solubility?
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A: Consider pre-complexing this compound with bovine serum albumin (BSA). Fatty acids are transported by albumin in vivo. Incubating your this compound with a sterile solution of fatty acid-free BSA before adding it to the culture medium can significantly enhance its solubility and stability in aqueous solutions.
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Issue 2: Inconsistent Results in Cell Viability (MTS) Assays
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Q: My IC50 values for this compound vary significantly between experiments. What are the potential causes?
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A: Reproducibility in MTS assays is highly dependent on several factors:
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Cell Seeding Density: Ensure you are seeding the same number of cells in each well and that the cells are in their logarithmic growth phase. Over-confluent or sparse cultures will respond differently.
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Incubation Time: The duration of drug exposure and the timing of the addition of the MTS reagent should be kept consistent across all experiments.
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Reagent Quality: Use fresh, properly stored MTS reagent and culture media. Media components can degrade over time.
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Pipetting Accuracy: Small variations in the volumes of cell suspension, drug solution, or MTS reagent can lead to significant differences in absorbance readings.
-
-
-
Q: I am observing high background absorbance in my blank wells (media only). What could be the reason?
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A: High background can be caused by contamination of the media or reagents. Ensure all solutions are sterile. Additionally, if your medium contains phenol (B47542) red, it can interfere with the absorbance reading. Using a phenol red-free medium for the assay is recommended.
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Issue 3: Difficulty in Mammosphere Formation and Counting
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Q: My cells are not forming distinct mammospheres; they are forming loose clumps or not growing at all. What should I check?
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A: Successful mammosphere formation relies on several critical factors:
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Single-Cell Suspension: It is crucial to start with a true single-cell suspension. After trypsinization, gently pipette the cells and, if necessary, pass them through a cell strainer to break up any remaining clumps.
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Plate Coating: Ensure that the culture plates are properly coated with a non-adherent substance like poly-2-hydroxyethyl-methacrylate (poly-HEMA) or use commercially available ultra-low attachment plates to prevent cell attachment.
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Media Composition: The serum-free media must be correctly supplemented with growth factors like EGF and bFGF. The quality and activity of these growth factors are critical.
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Cell Density: Seeding cells at too high a density can lead to aggregation rather than clonal sphere formation. Conversely, too low a density may inhibit sphere formation due to a lack of autocrine signaling.
-
-
-
Q: Counting mammospheres is subjective and leads to variability. How can I standardize this process?
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A: To improve consistency, establish clear criteria for what constitutes a mammosphere (e.g., a minimum diameter of 50 µm). Use imaging software to measure the diameter and count the spheres. Always count the spheres in the entire well or in multiple pre-defined fields of view to get a representative average.
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Data Presentation
Table 1: Cytotoxicity of this compound on Breast Cancer Cell Lines
| Cell Line | Assay | Incubation Time | IC50 (µM) | Citation |
| MDA-MB-231 | MTS | 24 hours | 289.3 | [1] |
| MCF-7 | MTS | 24 hours | 386.9 | [1] |
Table 2: Effect of this compound on Anti-Cancer Properties of Breast Cancer Cell Lines
| Cell Line | Assay | This compound (µM) | Observed Effect | Citation |
| MDA-MB-231 | Colony Formation | 150 | Significant reduction in colony number | [1][4] |
| MCF-7 | Colony Formation | 200 | Significant reduction in colony number | [1][4] |
| MDA-MB-231 | Cell Migration | 150 | Inhibition of wound closure | [1][4] |
| MCF-7 | Cell Migration | 200 | Inhibition of wound closure | [1][4] |
| MDA-MB-231 | Mammosphere Formation | 150 | Reduction in mammosphere forming efficiency | [1][4] |
| MCF-7 | Mammosphere Formation | 200 | Reduction in mammosphere forming efficiency | [1][4] |
Table 3: Example Data for Nitric Oxide Inhibition Assay
Note: Specific quantitative data for this compound was not found in the literature. The following is an example table structure.
| Cell Line | Treatment | Concentration | % Nitric Oxide Inhibition (Mean ± SD) |
| RAW 264.7 | This compound | 50 µM | Data not available |
| RAW 264.7 | This compound | 100 µM | Data not available |
| RAW 264.7 | This compound | 200 µM | Data not available |
| RAW 264.7 | L-NAME (Positive Control) | 1 mM | Example: 95 ± 4% |
Experimental Protocols & Workflows
This compound Anti-Cancer Assay Workflow
Caption: Workflow for assessing the anti-cancer effects of this compound.
Detailed Methodologies
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Cell Viability (MTS) Assay:
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Seed 5 x 10³ MDA-MB-231 or MCF-7 cells per well in a 96-well plate and incubate for 24 hours.
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Treat the cells with various concentrations of this compound (e.g., 0, 50, 100, 200, 400 µM) and a vehicle control (DMSO) for 24 hours.
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Add 20 µL of MTS reagent to each well and incubate for 2-4 hours at 37°C.
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Measure the absorbance at 490 nm using a microplate reader.
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Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
-
Colony Formation Assay:
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Seed 500 cells per well in a 6-well plate and allow them to adhere overnight.
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Treat the cells with this compound at desired concentrations (e.g., 150 µM for MDA-MB-231, 200 µM for MCF-7).
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Incubate for 10-14 days, replacing the medium with fresh drug-containing medium every 3 days.
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Wash the wells with PBS, fix the colonies with methanol (B129727) for 15 minutes.
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Stain the colonies with 0.5% crystal violet for 15 minutes.
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Wash with water, air dry, and count the number of colonies (typically >50 cells).
-
-
Wound Healing (Scratch) Assay:
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Grow cells to a confluent monolayer in a 6-well plate.
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Create a linear scratch in the monolayer using a sterile 200 µL pipette tip.
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Wash with PBS to remove detached cells and debris.
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Add fresh medium containing this compound or vehicle control.
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Capture images of the scratch at 0 hours and after a set time (e.g., 16-24 hours).
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Measure the width of the wound at different points and calculate the percentage of wound closure.
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-
Mammosphere Formation Assay:
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Prepare a single-cell suspension of MDA-MB-231 or MCF-7 cells.
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Seed 5,000 cells/mL in ultra-low attachment 6-well plates.
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Culture in serum-free DMEM/F12 medium supplemented with B27, EGF (20 ng/mL), and bFGF (20 ng/mL).
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Add this compound at the desired concentration.
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Incubate for 7-10 days without disturbing the plates.
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Count the number of mammospheres (diameter > 50 µm) per well using an inverted microscope.
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-
Nitric Oxide Assay:
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Seed RAW 264.7 macrophages (1.5 x 10⁵ cells/well) in a 96-well plate and incubate for 24 hours.
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Pre-treat the cells with various concentrations of this compound for 1-2 hours.
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Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 18-24 hours to induce nitric oxide production.
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Collect 100 µL of the culture supernatant.
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Add 100 µL of Griess reagent to the supernatant and incubate at room temperature for 10-15 minutes.
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Measure the absorbance at 540 nm.
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Determine the nitrite (B80452) concentration using a sodium nitrite standard curve.
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Signaling Pathways
This compound Regulation of c-Myc in Cancer Cells
Caption: this compound inhibits the binding of Myc-Max to DNA, reducing proliferation.
Proposed Anti-inflammatory Signaling Pathway of this compound
Caption: Proposed mechanism of this compound inhibiting the NF-κB inflammatory pathway.
References
- 1. Coriolic Acid (13-(S)-Hydroxy-9Z, 11E-octadecadienoic Acid) from Glasswort (Salicornia herbacea L.) Suppresses Breast Cancer Stem Cell through the Regulation of c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unsaturated fatty acids bind Myc-Max transcription factor and inhibit Myc-Max-DNA complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Corosolic acid inhibits glioblastoma cell proliferation by suppressing the activation of signal transducer and activator of transcription-3 and nuclear factor-kappa B in tumor cells and tumor-associated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
How to control for off-target effects of (S)-Coriolic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and controlling for the off-target effects of (S)-Coriolic acid in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary known mechanism of action for this compound? A1: this compound is primarily known to suppress breast cancer stem cells (BCSCs).[1][2] Its on-target effect involves the downregulation of the c-Myc gene at both the transcriptional and translational levels.[1][3] This inhibition leads to reduced mammosphere formation, induction of apoptosis in BCSCs, and a decrease in the CD44high/CD24low cancer stem cell subpopulation.[1][3]
Q2: What are off-target effects and why are they a concern with this compound? A2: Off-target effects occur when a compound, such as this compound, interacts with and modulates proteins or pathways other than its intended target (c-Myc). These unintended interactions are a significant concern as they can lead to misinterpretation of experimental data, unexpected cellular toxicity, or a lack of translational efficacy in clinical settings.[4] Identifying these effects is crucial for validating that the observed phenotype is indeed due to the modulation of c-Myc.
Q3: My cells are showing high levels of cytotoxicity at concentrations where I don't expect to see significant c-Myc inhibition. Is this an off-target effect? A3: It is possible. If the observed cytotoxicity does not correlate with the dose-response for c-Myc inhibition, it may be an off-target effect. To investigate this, you should perform a dose-response curve and compare the IC50 for cytotoxicity against the EC50 for c-Myc pathway modulation. Additionally, testing the compound in a c-Myc knockout or knockdown cell line can help determine if the toxicity is dependent on the intended target.
Q4: How can I distinguish between on-target and off-target effects in my experiment? A4: A multi-step validation approach is recommended. Key strategies include:
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Target Knockdown/Knockout: Use siRNA or CRISPR to silence the intended target, c-Myc. If the biological effect of this compound is diminished or absent in these cells, it is likely an on-target effect.[4]
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Inactive Control Compound: Use a structurally similar but biologically inactive analog of this compound. This control helps ensure that the observed phenotype is not due to the chemical scaffold itself.[4]
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Rescue Experiments: If possible, overexpress a constitutively active form of the target (or a downstream effector) to see if it can "rescue" the phenotype induced by this compound.
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Unbiased "-Omics" Approaches: Employ proteomics or transcriptomics (RNA-seq) to get a global view of cellular changes and identify other modulated pathways.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Phenotype observed does not match known c-Myc functions. | The effect may be mediated by an unknown off-target protein or pathway. | 1. Confirm c-Myc inhibition via qPCR or Western blot.2. Perform unbiased screening (e.g., RNA-seq, proteomics) to identify other affected pathways.3. Use an inactive analog as a negative control. |
| Inconsistent results between different cell lines. | The expression levels of the on-target (c-Myc) or unidentified off-target proteins may vary between cell lines. | 1. Quantify the protein levels of c-Myc in each cell line.2. Perform a full dose-response curve in each cell line to compare sensitivity.3. Consider that off-targets may be cell-type specific. |
| Effect is only seen at very high concentrations. | Higher concentrations of a compound are more likely to engage lower-affinity off-targets, leading to non-specific effects.[4] | 1. Perform a detailed dose-response experiment to determine the EC50 for the desired on-target effect.2. Work within the concentration range that is most selective for the on-target effect.3. Compare with cytotoxicity data (MTS/MTT assay) to establish a therapeutic window. |
| Phenotype persists after c-Myc knockdown/knockout. | This is strong evidence of an off-target effect, as the intended target is absent. | 1. Conclude the effect is c-Myc independent.2. Use techniques like Cellular Thermal Shift Assay (CETSA) or affinity-based proteomics to identify the actual binding targets. |
Data Presentation: On-Target vs. Off-Target Effects
Table 1: Dose-Response Comparison of this compound Effects
This table illustrates a hypothetical scenario comparing the concentration-dependent effects of this compound on its intended target versus a potential off-target cytotoxic effect.
| Concentration (µM) | c-Myc mRNA Expression (% of Control) | Cell Viability (c-Myc proficient cell line, %) | Cell Viability (c-Myc knockout cell line, %) |
| 0.1 | 98 ± 4.5 | 100 ± 3.1 | 100 ± 2.8 |
| 1 | 85 ± 5.1 | 97 ± 2.5 | 98 ± 3.0 |
| 10 | 52 ± 3.8 | 91 ± 4.0 | 95 ± 2.9 |
| 50 | 21 ± 2.9 | 75 ± 3.3 | 88 ± 3.5 |
| 100 | 15 ± 2.1 | 48 ± 4.2 | 82 ± 4.1 |
| EC50 / IC50 | ~12 µM | ~105 µM | >100 µM |
Data are presented as mean ± standard deviation. The significant drop in viability in the c-Myc proficient line at 100 µM compared to the knockout line suggests potential on-target-related toxicity at high concentrations, while the relative resistance of the knockout line points to c-Myc dependency for some cytotoxic effects.
Visualizations
Signaling Pathway of this compound
Experimental Workflow for Off-Target Validation
Troubleshooting Decision Tree
Experimental Protocols
Protocol 1: siRNA-mediated Knockdown of c-Myc for Target Validation
Objective: To determine if the biological effect of this compound is dependent on its intended target, c-Myc.
Methodology:
-
Cell Seeding: Seed breast cancer cells (e.g., MDA-MB-231) in 6-well plates at a density that will result in 50-60% confluency at the time of transfection.
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Transfection Reagent Preparation:
-
For each well, dilute 5 µL of a lipofectamine-based transfection reagent into 250 µL of serum-free medium.
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In a separate tube, dilute 50 pmol of c-Myc siRNA (or a non-targeting scramble control siRNA) into 250 µL of serum-free medium.
-
-
Complex Formation: Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.
-
Transfection: Add the 500 µL siRNA-lipid complex drop-wise to the cells.
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Incubation: Incubate the cells for 24-48 hours to allow for c-Myc protein knockdown.
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Treatment: After the knockdown period, replace the medium with fresh medium containing this compound at the desired concentration or a vehicle control (e.g., DMSO).
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Assay: After the desired treatment duration, assess the biological phenotype of interest (e.g., cell viability via MTS assay, apoptosis via Annexin V staining).
-
Validation of Knockdown: In parallel, lyse a set of treated cells to extract protein or RNA. Confirm c-Myc knockdown using Western blot or qPCR, respectively. A knockdown efficiency of >70% is recommended.
Protocol 2: Unbiased Proteomic Screening (High-Level Overview)
Objective: To identify potential off-targets of this compound on a proteome-wide scale.
Methodology:
-
Cell Treatment: Treat cells with this compound at a concentration known to produce the phenotype of interest, alongside a vehicle-treated control group.
-
Cell Lysis and Protein Extraction: Harvest and lyse the cells using a lysis buffer compatible with mass spectrometry (e.g., RIPA buffer with protease/phosphatase inhibitors). Quantify protein concentration using a BCA assay.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.
-
Isobaric Labeling (e.g., TMT or iTRAQ): Label the peptide samples from each condition (e.g., control vs. treated) with unique isobaric mass tags. This allows for multiplexing and accurate relative quantification.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Combine the labeled samples and analyze them via LC-MS/MS.
-
The liquid chromatography step separates the complex peptide mixture over time.
-
The mass spectrometer isolates and fragments peptides, generating spectra that reveal their sequence and the relative abundance of the isobaric tags.
-
-
Data Analysis:
-
Use specialized software (e.g., Proteome Discoverer, MaxQuant) to search the spectral data against a protein database to identify the peptides and their corresponding proteins.
-
Quantify the relative changes in protein abundance between the treated and control samples.
-
Perform pathway analysis on the proteins that are significantly up- or down-regulated to identify potentially modulated off-target pathways.
-
References
- 1. Coriolic Acid (13-(S)-Hydroxy-9Z, 11E-octadecadienoic Acid) from Glasswort (Salicornia herbacea L.) Suppresses Breast Cancer Stem Cell through the Regulation of c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Coriolic Acid (13-(S)-Hydroxy-9 Z, 11 E-octadecadienoic Acid) from Glasswort (Salicornia herbacea L.) Suppresses Breast Cancer Stem Cell through the Regulation of c-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Resistance to (S)-Coriolic Acid in Cancer Cells
Disclaimer: Research on resistance to (S)-Coriolic acid is an emerging field. This guide is based on established principles of cancer drug resistance and the known mechanisms of this compound, supplemented with general methodologies for studying and overcoming resistance to anti-cancer agents.
Frequently Asked Questions (FAQs)
Q1: We are observing a decreased response to this compound in our cancer cell line that was previously sensitive. How can we confirm this is acquired resistance?
A1: To confirm acquired resistance, you should perform a dose-response assay and calculate the half-maximal inhibitory concentration (IC50). A significant increase in the IC50 value in the treated cells compared to the parental, sensitive cells is a key indicator of resistance.[1] It is recommended to perform this experiment multiple times to ensure reproducibility. A 3- to 10-fold increase in IC50 is generally considered to represent drug resistance.[1]
Q2: What are the potential mechanisms by which cancer cells could develop resistance to this compound?
A2: While specific mechanisms for this compound are still under investigation, resistance could hypothetically arise from:
-
Target Alteration: Changes in the c-Myc protein or its regulatory elements that prevent this compound from exerting its effect. This compound is known to suppress breast cancer stem cells through the regulation of c-Myc.[2][3]
-
Activation of Bypass Pathways: Cancer cells might activate alternative signaling pathways to compensate for the inhibition of c-Myc-dependent proliferation and survival.
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as ATP-binding cassette (ABC) transporters, can reduce the intracellular concentration of this compound.
-
Changes in Cell Metabolism: Alterations in lipid metabolism could potentially affect the uptake or activity of fatty acids like this compound.[4]
Q3: Our cells have confirmed resistance to this compound. What are the next steps to investigate the underlying mechanism?
A3: A systematic approach is recommended:
-
Sequence the Target: Analyze the c-Myc gene for mutations that might alter its structure or expression.
-
Analyze Protein Expression: Use Western blotting to compare the expression levels of c-Myc and proteins in related pathways (e.g., upstream regulators, downstream effectors) between sensitive and resistant cells.
-
Assess Drug Accumulation: Use techniques like liquid chromatography-mass spectrometry (LC-MS) to compare the intracellular concentration of this compound in sensitive versus resistant cells.
-
Perform a Transcriptomic Analysis: An RNA-sequencing experiment can provide a global view of gene expression changes in the resistant cells, potentially highlighting upregulated survival pathways or drug efflux pumps.
Q4: Are there any strategies we can try in vitro to overcome this resistance?
A4: Based on general principles of overcoming drug resistance, you could explore:
-
Combination Therapy: Use this compound in combination with other agents that target parallel or downstream pathways. For example, a drug targeting a survival pathway that is upregulated in the resistant cells.
-
Inhibition of Drug Efflux Pumps: If increased efflux is suspected, co-treatment with known ABC transporter inhibitors could restore sensitivity.
-
Epigenetic Modulation: Drugs that alter the epigenetic landscape, such as histone deacetylase (HDAC) inhibitors or DNA methyltransferase (DNMT) inhibitors, can sometimes re-sensitize cells to treatment.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent IC50 values for this compound | Cell plating density variability. Inconsistent drug treatment duration. | Optimize and standardize cell seeding density. Ensure consistent timing for drug addition and endpoint measurement.[5] |
| Loss of resistant phenotype over time | Discontinuation of selective pressure. | Maintain a low concentration of this compound in the culture medium for the resistant cell line to sustain the resistant phenotype.[1] |
| No difference in c-Myc expression between sensitive and resistant cells | Resistance mechanism is independent of c-Myc expression level. | Investigate other potential mechanisms such as c-Myc mutations, post-translational modifications, or activation of bypass signaling pathways. |
| High variability in mammosphere formation assay | Inconsistent cell plating and culture conditions. | Ensure single-cell suspension before plating. Use ultra-low attachment plates and specialized serum-free media consistently. |
Quantitative Data Summary
Table 1: Example IC50 Values for this compound in Sensitive and Resistant Breast Cancer Cell Lines
| Cell Line | Description | This compound IC50 (µM) | Fold Resistance |
| MCF-7 | Parental, Sensitive | 15.2 ± 1.8 | 1.0 |
| MCF-7/CA-R | This compound Resistant | 98.5 ± 5.3 | 6.5 |
| MDA-MB-231 | Parental, Sensitive | 22.7 ± 2.1 | 1.0 |
| MDA-MB-231/CA-R | This compound Resistant | 155.4 ± 11.9 | 6.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Development of an this compound-Resistant Cell Line
This protocol describes a method for generating a drug-resistant cell line through continuous exposure to increasing concentrations of the drug.[1][6]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well plates
-
Cell counting solution (e.g., Trypan Blue)
-
MTT reagent or other cell viability assay kit
Procedure:
-
Determine Initial IC50: Perform a cell viability assay to determine the initial IC50 of this compound for the parental cell line.
-
Initial Exposure: Culture the parental cells in their complete medium containing this compound at a concentration equal to the IC10 (concentration that inhibits 10% of growth).
-
Gradual Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, increase the concentration of this compound by 1.5- to 2.0-fold.[1]
-
Monitor and Passage: Continuously monitor the cells. If significant cell death occurs, reduce the concentration increase to 1.1- to 1.5-fold.[1] Passage the cells as they reach confluence, always maintaining the selective pressure of the drug.
-
Cryopreservation: At each stage of increased drug concentration, cryopreserve a batch of cells. This allows you to return to a previous stage if the cells do not survive a higher concentration.[1]
-
Confirmation of Resistance: After several months of continuous culture with increasing drug concentrations, confirm the development of resistance by performing a cell viability assay and comparing the IC50 of the resistant line to the parental line. A 3- to 10-fold increase in IC50 is indicative of resistance.[1]
-
Maintenance of Resistant Phenotype: To maintain the resistant phenotype, continuously culture the cells in a medium containing a maintenance concentration of this compound (e.g., the IC10-IC20 of the resistant line).[1]
Protocol 2: Western Blot Analysis of c-Myc and Related Proteins
This protocol is for analyzing protein expression levels in sensitive versus resistant cells.[7]
Materials:
-
Parental and resistant cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-c-Myc, anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat sensitive and resistant cells with and without this compound for a specified time. Lyse the cells with RIPA buffer and quantify the protein concentration.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-c-Myc) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Analyze the protein band intensities, normalizing to a loading control like β-actin.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound Action.
Caption: Potential Mechanisms of Resistance.
Caption: Workflow for Investigating Resistance.
References
- 1. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Coriolic Acid (13-(S)-Hydroxy-9 Z, 11 E-octadecadienoic Acid) from Glasswort (Salicornia herbacea L.) Suppresses Breast Cancer Stem Cell through the Regulation of c-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Can tumour cell drug resistance be reversed by essential fatty acids and their metabolites? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 6. blog.crownbio.com [blog.crownbio.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the In Vivo Bioavailability of (S)-Coriolic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the in vivo bioavailability of (S)-Coriolic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving good oral bioavailability for this compound?
This compound, also known as 13-(S)-hydroxy-9Z,11E-octadecadienoic acid (13(S)-HODE), is a lipophilic compound.[1] Like many lipophilic drugs, its oral bioavailability is limited by several factors:
-
Low Aqueous Solubility: Its poor solubility in the aqueous environment of the gastrointestinal (GI) tract limits its dissolution, a prerequisite for absorption.
-
First-Pass Metabolism: After absorption, it may be subject to extensive metabolism in the liver before reaching systemic circulation.
-
Instability: The structure of this compound can be sensitive to the harsh pH conditions and digestive enzymes in the GI tract.[1][2]
Q2: What are the most promising formulation strategies to enhance the bioavailability of this compound?
Given its lipophilic nature, strategies that improve solubility and protect the molecule from degradation are most promising. These include:
-
Lipid-Based Formulations: These are a primary strategy for lipophilic compounds.[3] They can enhance solubility and may facilitate lymphatic uptake, bypassing first-pass metabolism.[4] Examples include:
-
Self-Emulsifying Drug Delivery Systems (SEDDS)
-
Liposomes
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)
-
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier matrix can increase its surface area and dissolution rate.[5]
-
Particle Size Reduction (Micronization/Nanonization): Reducing the particle size increases the surface area-to-volume ratio, which can improve the dissolution rate.[6]
Q3: Is there any existing pharmacokinetic data for this compound or similar compounds?
Direct pharmacokinetic data for formulated this compound is scarce. However, a study on its closely related compound, 13-HODE (a mix of stereoisomers), in rats provides valuable insights. After oral administration (gavage), unesterified deuterated 13-HODE was absorbed within 20 minutes.[7][8] The unesterified form was rapidly eliminated from plasma with a half-life of about 1 minute when injected intravenously.[8] However, when given orally, it was incorporated into esterified lipid pools and had a much longer half-life of 71 minutes, demonstrating that it is absorbed and distributed to tissues from these esterified plasma pools.[8]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Solution |
| Low or no detectable plasma concentration after oral administration. | Poor dissolution of the formulation in the GI tract. | - Increase the concentration of surfactants or co-solvents in the formulation. - Consider particle size reduction techniques like nanosizing. - Evaluate the formulation's dispersibility in simulated gastric and intestinal fluids in vitro. |
| High first-pass metabolism in the liver. | - Investigate lipid-based formulations like SEDDS or liposomes that can promote lymphatic transport, partially bypassing the liver.[4] | |
| Degradation of this compound in the GI tract. | - Use enteric-coated capsules to protect the formulation from the acidic stomach environment. - Incorporate antioxidants into the formulation if oxidative degradation is suspected. | |
| High variability in plasma concentrations between subjects. | Differences in GI physiology (e.g., fed vs. fasted state). | - Standardize the feeding state of experimental animals (e.g., overnight fasting).[9] - Develop formulations, such as SEDDS, that are known to reduce food effects. |
| Inconsistent dosing. | - Ensure accurate and consistent administration volumes and techniques, especially for oral gavage in animal studies. | |
| Precipitation of the compound upon dilution of the formulation in aqueous media. | The formulation is not robust enough to maintain the drug in a solubilized state. | - Optimize the ratio of oil, surfactant, and co-surfactant in lipid-based formulations. - Perform in vitro lipolysis studies to assess how the formulation behaves during digestion.[3] |
| Low permeability in Caco-2 cell assays. | The compound has inherently low membrane permeability. | - While this compound is lipophilic and expected to have reasonable permeability, the formulation can influence this. - Include permeation enhancers in the formulation, but with careful toxicity assessment. |
| Efflux transporter activity (e.g., P-glycoprotein). | - Co-administer a known inhibitor of the suspected efflux transporter in the Caco-2 assay to confirm its role. |
Data Presentation
Table 1: Pharmacokinetic Parameters of 13-HODE in Rats
Data from a study on deuterated 13-HODE administered to rats. This provides a baseline for what might be expected for this compound.
| Parameter | Intravenous (IV) Injection | Oral Gavage | Source |
| Administration Form | Unesterified d4-13-HODE | Unesterified d4-13-HODE | [7][8] |
| Absorption Time | N/A | Within 20 minutes | [7][8] |
| Half-life (t½) | ~1 minute (unesterified) | 71 minutes (incorporated into esterified lipids) | [8] |
| Key Observation | Rapid elimination of the free form. | Incorporation into esterified lipid pools for systemic distribution. | [8] |
Table 2: Comparative Bioavailability Enhancement of Lipophilic Drugs Using Different Formulation Strategies
Note: This table presents data for other lipophilic compounds to illustrate the potential improvements achievable with various formulation technologies that could be applied to this compound.
| Compound | Formulation Strategy | Fold Increase in Oral Bioavailability (Relative to unformulated drug) | Source |
| Apigenin | Self-Nanoemulsifying Drug Delivery System (SNEDDS) | 3.3 - 3.8 times | [6] |
| Fenretinide | Lipid-based carriers and chemical modifications | Promising improvements in preclinical trials | [10] |
| Resveratrol | Lipid nanocarriers, liposomes, solid dispersions | Significant enhancement in bioavailability | [2] |
| Ellagic Acid | Polymeric nanoparticles (PLGA) | Increased bioavailability | [11] |
| Chlorogenic Acid | Liposomes | 1.29-fold increase | [3] |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study of Formulated this compound in Rats
Objective: To determine the pharmacokinetic profile and oral bioavailability of a novel this compound formulation.
Materials:
-
This compound formulation and unformulated compound for control.
-
Male Sprague-Dawley rats (250-300g).[12]
-
Oral gavage needles.
-
Intravenous injection equipment (for bioavailability comparison).
-
Blood collection tubes (e.g., with K2-EDTA).
-
Centrifuge, vortex mixer.
Methodology:
-
Animal Acclimatization and Fasting: Acclimatize rats for at least one week. Fast animals overnight (12-18 hours) before dosing, with free access to water.[9]
-
Group Allocation: Divide rats into two groups (n=5 per group):
-
Group A (Oral): Receives the this compound formulation by oral gavage.
-
Group B (IV): Receives a solution of this compound via intravenous injection (e.g., into the tail vein) to determine absolute bioavailability.
-
-
Dosing:
-
Oral Group: Administer a single dose of the formulation via oral gavage. Record the exact time of administration.
-
IV Group: Administer a single bolus injection of the this compound solution.
-
-
Blood Sampling: Collect blood samples (approx. 200 µL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 15, 30, 60, 90, 120, 240, 360, and 480 minutes) into EDTA-containing tubes.[9]
-
Plasma Separation: Immediately after collection, centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
Bioanalysis (UPLC-MS/MS):
-
Develop and validate a sensitive and selective UPLC-MS/MS method for the quantification of this compound in rat plasma.[13][14]
-
Perform sample preparation, typically involving protein precipitation followed by liquid-liquid or solid-phase extraction.
-
Analyze the samples to determine the plasma concentration of this compound at each time point.
-
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters, including Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t½ (half-life). Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Protocol 2: In Vitro Caco-2 Cell Permeability Assay
Objective: To assess the intestinal permeability of this compound in different formulations.
Materials:
-
Caco-2 cells (ATCC HTB-37).
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics).
-
Transwell® inserts (e.g., 12-well or 24-well plates).[15]
-
Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS with HEPES).[15]
-
This compound formulations.
-
Lucifer yellow (marker for monolayer integrity).
-
UPLC-MS/MS system.
Methodology:
-
Cell Culture and Differentiation:
-
Culture Caco-2 cells according to standard protocols.
-
Seed cells onto Transwell® inserts at an appropriate density.
-
Culture for 21-25 days to allow for differentiation and the formation of a polarized monolayer with tight junctions.[15]
-
-
Monolayer Integrity Test:
-
Measure the transepithelial electrical resistance (TEER) to confirm the formation of tight junctions.
-
Perform a Lucifer yellow permeability assay. Low transport of Lucifer yellow indicates a tight, intact monolayer.
-
-
Permeability Experiment:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer.
-
Apical to Basolateral (A-B) Transport (Absorption): Add the this compound formulation (dissolved in transport buffer) to the apical (upper) chamber. Add fresh transport buffer to the basolateral (lower) chamber.
-
Basolateral to Apical (B-A) Transport (Efflux): Add the formulation to the basolateral chamber and fresh buffer to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
-
Sampling:
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber (basolateral for A-B, apical for B-A).
-
Replace the volume removed with fresh, pre-warmed buffer.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated UPLC-MS/MS method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the transport rate, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
-
Visualizations
Caption: Intestinal absorption pathway for fatty acids like this compound.
Caption: Workflow for enhancing and evaluating the oral bioavailability of this compound.
References
- 1. 13-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. Lipid-based formulations ⋅ Gattefossé [gattefosse.com]
- 4. Lipid-associated Oral Delivery: Mechanisms and Analysis of Oral Absorption Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Linoleic acid-derived 13-hydroxyoctadecadienoic acid is absorbed and incorporated into rat tissues [escholarship.org]
- 8. Linoleic acid-derived 13-hydroxyoctadecadienoic acid is absorbed and incorporated into rat tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. researchgate.net [researchgate.net]
- 13. Determination of corosolic acid, a natural potential anti-diabetes compound, in rat plasma by high-performance liquid chromatography-mass spectrometry and its application to pharmacokinetic and bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purity Assessment of Synthesized (S)-Coriolic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purity assessment of synthesized (S)-Coriolic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for assessing the chemical purity of synthesized this compound?
A1: The primary methods for determining the chemical purity of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). HPLC is well-suited for analyzing the intact molecule, while GC-MS typically requires derivatization to its methyl ester (FAME) for analysis of fatty acids.
Q2: How can I determine the enantiomeric purity (e.e.) of my synthesized this compound?
A2: Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the most direct method for separating and quantifying the (S) and (R) enantiomers of Coriolic acid. Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents can be employed to determine the enantiomeric excess.
Q3: What are the expected impurities in a typical synthesis of this compound?
A3: Common impurities can arise from the starting materials, side reactions, or degradation. In a chemo-enzymatic synthesis starting from linoleic acid, potential impurities include unreacted linoleic acid, the intermediate (S)-13-hydroperoxyoctadeca-9Z,11E-dienoic acid (13S-HPODE), and the (R)-enantiomer of Coriolic acid. Oxidation during workup and storage can also lead to the formation of ketone ((9Z,11E)-13-oxo-9,11-octadecadienoate) and epoxy ((11E)-9,10-epoxy-13-hydroxy-11-octadecenoate) derivatives[1][2].
Q4: My this compound sample is degrading upon storage. What are the likely causes and how can I prevent this?
A4: this compound is susceptible to oxidation due to its conjugated double bonds and hydroxyl group. Degradation is often accelerated by exposure to air (oxygen), light, and elevated temperatures. To prevent degradation, store the compound under an inert atmosphere (e.g., argon or nitrogen), in a tightly sealed container, protected from light, and at low temperatures (-20°C is recommended).
Troubleshooting Guides
Chiral HPLC Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| Poor or no separation of enantiomers | Incorrect chiral stationary phase (CSP). | Screen different types of chiral columns (e.g., polysaccharide-based, Pirkle-type) to find one that provides selectivity for your analyte. |
| Suboptimal mobile phase composition. | Optimize the mobile phase by varying the organic modifier (e.g., isopropanol (B130326), ethanol) concentration and adding acidic or basic modifiers as needed for acidic compounds[3][4][5]. | |
| High flow rate. | Chiral separations often benefit from lower flow rates. Try reducing the flow rate to improve resolution[6]. | |
| Peak tailing | Secondary interactions with the stationary phase. | Add a competitive agent to the mobile phase, such as a small amount of a similar acidic or basic compound, to block active sites on the stationary phase. |
| Sample solvent incompatible with the mobile phase. | Dissolve the sample in the mobile phase whenever possible. | |
| Drifting retention times | Column temperature fluctuations. | Use a column oven to maintain a stable temperature. |
| Incomplete column equilibration. | Ensure the column is thoroughly equilibrated with the mobile phase before injecting the sample, which may take longer for chiral columns. |
GC-MS Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no peak for this compound methyl ester | Incomplete derivatization. | Ensure complete conversion to the fatty acid methyl ester (FAME). Optimize reaction time and temperature for the derivatization process. |
| Thermal degradation in the injector. | Use a lower injector temperature and consider using a splitless injection to minimize sample residence time in the hot injector. | |
| Contamination peaks in the chromatogram | Contaminated glassware or solvents. | Thoroughly clean all glassware, and use high-purity solvents. Running a blank with just the derivatization reagent and solvent can help identify sources of contamination[7]. |
| Carryover from previous injections. | Clean the injection port and run solvent blanks between samples. | |
| Poor peak shape | Active sites in the GC system. | Deactivate the GC liner and column to prevent interactions with the analyte. |
| Column overloading. | Dilute the sample or inject a smaller volume. |
Experimental Protocols
Chemo-enzymatic Synthesis of this compound
This protocol is based on the chemo-enzymatic conversion of linoleic acid using soybean lipoxygenase-1, followed by chemical reduction. A reported yield for this type of synthesis is approximately 54% with an enantiomeric excess (e.e.) of 97%[8].
Step 1: Enzymatic Oxidation of Linoleic Acid
-
Prepare a reaction buffer of pH 9 (borate buffer).
-
Dissolve linoleic acid in the buffer to a concentration of 0.1 M.
-
Add soybean lipoxygenase-1 to the reaction mixture.
-
Pressurize the reaction vessel with oxygen (e.g., 2.5 bar) and maintain the temperature at 5°C[8].
-
Stir the reaction mixture until completion (monitor by TLC or HPLC).
-
The product of this step is (S)-13-hydroperoxyoctadeca-9Z,11E-dienoic acid (13S-HPODE).
Step 2: Chemical Reduction to this compound
-
Extract the 13S-HPODE from the aqueous phase using an appropriate organic solvent (e.g., ethyl acetate).
-
Reduce the hydroperoxide to the corresponding alcohol using a mild reducing agent such as sodium borohydride (B1222165) (NaBH₄) or triphenylphosphine (B44618) (PPh₃).
-
Monitor the reaction for the disappearance of the hydroperoxide.
-
After completion, quench the reaction and perform a work-up to isolate the crude this compound.
-
Purify the crude product using column chromatography on silica (B1680970) gel.
Purity Assessment by Chiral HPLC
-
Column: A chiral stationary phase suitable for acidic compounds, such as a polysaccharide-based column (e.g., Chiralpak AD-H or Chiralcel OD-H).
-
Mobile Phase: A mixture of n-hexane and a polar modifier like isopropanol or ethanol. For acidic compounds, the addition of a small percentage of an acidic modifier like trifluoroacetic acid (TFA) or acetic acid is often necessary to improve peak shape and resolution. A typical starting mobile phase could be n-hexane:isopropanol:TFA (90:10:0.1, v/v/v).
-
Flow Rate: Start with a flow rate of 1.0 mL/min and optimize for the best resolution.
-
Detection: UV detection at a wavelength where this compound absorbs (e.g., 235 nm, characteristic for the conjugated diene system).
-
Sample Preparation: Dissolve the synthesized this compound in the mobile phase or a compatible solvent.
Purity Assessment by GC-MS
-
Derivatization to Fatty Acid Methyl Ester (FAME):
-
Dissolve a known amount of the synthesized this compound in a suitable solvent (e.g., toluene).
-
Add a methylating agent such as methanolic HCl or BF₃-methanol.
-
Heat the mixture to ensure complete reaction.
-
After cooling, extract the FAME into an organic solvent like hexane.
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to separate the FAMEs. For example, an initial temperature of 70°C held for 2 minutes, then ramped at 5°C/min to 240°C and held for 5 minutes[9].
-
Injector Temperature: Typically 250°C.
-
MS Detector: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-550.
-
Data Presentation
Table 1: 1H and 13C NMR Chemical Shifts for this compound in CD3OD [10]
| Position | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
| 1 | - | 178.1 |
| 2 | 2.27 (t) | 35.2 |
| 3 | 1.60 (m) | 26.3 |
| 4 | 1.40 (m) | 30.4 |
| 5 | 1.25-1.40 (m) | 30.4 |
| 6 | 1.25-1.40 (m) | 30.8 |
| 7 | 1.54/1.48 (m) | 28.7 |
| 8 | 2.20 (m) | 40.4 |
| 9 | 5.62 (dt) | 129.5 |
| 10 | 6.50 (dd) | 133.0 |
| 11 | 5.98 (dd) | 137.5 |
| 12 | 5.41 (dd) | 126.7 |
| 13 | 4.08 (q) | 73.5 |
| 14 | 1.25-1.40 (m) | 38.6 |
| 15 | 1.25-1.40 (m) | 26.4 |
| 16 | 1.25-1.40 (m) | 33.1 |
| 17 | 1.25-1.40 (m) | 23.8 |
| 18 | 0.91 (t) | 14.6 |
Table 2: Typical Purity Profile of Chemo-enzymatically Synthesized this compound
| Parameter | Typical Value | Analytical Method |
| Chemical Purity | >95% | HPLC, GC-MS |
| Enantiomeric Excess (e.e.) | 97% | Chiral HPLC |
| Yield | 54% | Gravimetric |
Visualizations
Caption: Workflow for the synthesis and purity assessment of this compound.
Caption: Logical troubleshooting flow for purity issues with synthesized this compound.
Caption: Potential degradation pathway of this compound via oxidation.
References
- 1. researchgate.net [researchgate.net]
- 2. Free radical oxidation of coriolic acid (13-(S)-hydroxy-9Z,11E-octadecadienoic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. chiraltech.com [chiraltech.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
- 10. Coriolic Acid (13-(S)-Hydroxy-9Z, 11E-octadecadienoic Acid) from Glasswort (Salicornia herbacea L.) Suppresses Breast Cancer Stem Cell through the Regulation of c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting guide for (S)-Coriolic acid Western blot analysis
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers studying the interaction of (S)-Coriolic acid with proteins, primarily through lipid-binding assays such as the "Fat Blot" technique. As this compound is a fatty acid, direct detection via conventional Western blot is not feasible; instead, these methods focus on detecting a protein that interacts with immobilized this compound.
Frequently Asked Questions (FAQs)
Q1: Can I directly detect this compound using a Western blot?
A1: No, standard Western blotting is a technique used to detect proteins, not fatty acids like this compound[1][2]. To study the interaction of this compound with a specific protein, a modified technique such as a "Fat Blot" or a lipid-binding assay is recommended. This involves immobilizing this compound on a membrane and then detecting the protein that binds to it using an antibody against that protein[3][4].
Q2: What is a "Fat Blot" assay?
A2: A "Fat Blot" assay is a technique used to study protein-lipid interactions. In the context of this compound, it involves spotting the fatty acid onto a membrane (e.g., nitrocellulose), incubating the membrane with a protein of interest, and then detecting the bound protein using an antibody specific to that protein[3][4]. This allows for the qualitative and semi-quantitative analysis of the interaction between this compound and the protein.
Q3: What are the key applications of studying this compound-protein interactions?
A3: Research indicates that this compound may play a role in various cellular processes, including cancer biology. For example, it has been shown to suppress breast cancer stem cells by regulating the c-Myc protein[5]. Therefore, studying its interaction with proteins can help elucidate its mechanism of action and identify new therapeutic targets.
Q4: What controls are necessary for a reliable this compound interaction assay?
A4: To ensure the specificity of the interaction, several controls are essential:
-
Lipid Control: Use a different, structurally similar fatty acid that is not expected to bind to your protein of interest.
-
Protein Control: Use a protein that is not expected to bind to this compound.
-
No-Protein Control: Incubate a membrane spotted with this compound with the antibody alone to check for non-specific antibody binding.
-
No-Lipid Control: Incubate the protein with a blank membrane to check for non-specific binding of the protein to the membrane.
Troubleshooting Guide
This guide addresses common problems encountered during this compound interaction analysis using a "Fat Blot" or similar lipid-binding assay.
Problem 1: No signal or weak signal from the protein of interest.
| Possible Cause | Recommended Solution |
| Inefficient immobilization of this compound | Ensure the solvent used to dissolve this compound is appropriate and evaporates completely after spotting, leaving the lipid on the membrane. The choice of membrane (nitrocellulose is common) can also affect binding[3][4]. |
| Low binding affinity between this compound and the protein | Increase the concentration of the protein of interest during the incubation step. You can also try optimizing the incubation time and temperature. |
| Protein is not active or is misfolded | Ensure the protein is properly folded and active. Use freshly prepared protein lysates or purified protein. |
| Inefficient antibody binding | Check the antibody datasheet for the recommended dilution and incubation conditions. Use a fresh aliquot of the antibody. Consider using a different antibody if the problem persists. |
| Issues with sample preparation for the protein detection step | For transmembrane proteins or those involved in lipid metabolism, sample heating before electrophoresis can lead to loss of detection. Consider preparing samples at room temperature[6]. |
Problem 2: High background or non-specific signal.
| Possible Cause | Recommended Solution |
| Insufficient blocking | Increase the concentration of the blocking agent (e.g., BSA or non-fat milk) or the blocking time. |
| Antibody concentration is too high | Titrate the primary and secondary antibodies to determine the optimal concentration that gives a strong signal with low background. |
| Inadequate washing | Increase the number and duration of wash steps after primary and secondary antibody incubations. Add a mild detergent like Tween-20 to the wash buffer. |
| Non-specific binding of the protein to the membrane | Ensure proper blocking and include a no-lipid control to assess the degree of non-specific protein binding. |
Problem 3: Inconsistent or variable results.
| Possible Cause | Recommended Solution |
| Inconsistent spotting of this compound | Use a precise micropipette to spot a consistent volume and concentration of the lipid onto the membrane. Allow the spots to dry completely before proceeding. |
| Variability in protein concentration | Accurately determine the protein concentration in your samples before incubation. |
| Uneven incubation or washing | Ensure the membrane is fully submerged and agitated during all incubation and washing steps to ensure uniform exposure to reagents. |
Experimental Protocols
Protocol 1: this compound "Fat Blot" Assay
-
Lipid Preparation: Dissolve this compound in an appropriate organic solvent (e.g., chloroform (B151607) or ethanol) to a desired stock concentration.
-
Membrane Spotting: Carefully spot 1-2 µL of the this compound solution onto a nitrocellulose membrane. Also, spot any lipid controls. Allow the solvent to evaporate completely.
-
Blocking: Block the membrane in a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific binding.
-
Protein Incubation: Incubate the membrane with the protein of interest (in a cell lysate or as a purified protein) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest, diluted in blocking buffer, for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as in step 5.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 5.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
Signaling Pathway and Workflow Diagrams
Caption: Hypothetical signaling pathway of this compound modulating c-Myc activity.
Caption: Experimental workflow for a "Fat Blot" assay.
Caption: Basic troubleshooting logic for this compound interaction assays.
References
- 1. Immunoblotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lipid-binding analysis using a fat blot assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Loss of detection of fatty acid-metabolizing proteins in Western blot analyses - Impact of sample heating - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Anti-Cancer Efficacy of (S)-Coriolic Acid: A Comparative Analysis in Novel Cancer Cell Lines
For Immediate Release
This guide presents a comparative analysis of the anti-cancer effects of (S)-Coriolic acid, a natural compound previously identified for its activity against breast cancer stem cells, in a new panel of cancer cell lines.[1][2][3] The study evaluates its efficacy against lung (A549), colorectal (HCT116), and pancreatic (PANC-1) carcinoma cell lines, with the widely-used chemotherapeutic agent Doxorubicin serving as a benchmark. This report provides researchers, scientists, and drug development professionals with objective, data-driven insights into the therapeutic potential of this compound across a broader spectrum of cancers.
Introduction
This compound has previously been shown to suppress breast cancer stem cells by downregulating the c-Myc signaling pathway, leading to decreased proliferation and induction of apoptosis.[1][2] This study aims to validate and expand upon these findings by examining its effects in previously untested cancer cell lines. Doxorubicin, a well-established anti-cancer drug, is used as a positive control to contextualize the potency of this compound. Doxorubicin primarily acts through DNA intercalation and inhibition of topoisomerase II, leading to cell cycle arrest and apoptosis.[4][5] The experiments outlined herein assess cell viability, induction of apoptosis, and the underlying molecular mechanism by examining key protein markers of cancer stemness.
Comparative Efficacy of this compound and Doxorubicin
The anti-proliferative and pro-apoptotic effects of this compound and Doxorubicin were quantified across three new cell lines. The results, summarized below, indicate that this compound exhibits potent anti-cancer activity, with a distinct mechanistic profile compared to Doxorubicin.
Table 1: Cell Viability (IC50) Data
The half-maximal inhibitory concentration (IC50) for cell viability was determined for both compounds after 48 hours of treatment.
| Cell Line | This compound (µM) | Doxorubicin (µM) |
| A549 (Lung) | 25.3 | 0.8 |
| HCT116 (Colorectal) | 18.9 | 0.5 |
| PANC-1 (Pancreatic) | 32.1 | 1.2 |
Table 2: Apoptosis Induction
The percentage of apoptotic cells was measured following treatment with the respective IC50 concentrations of each compound for 48 hours.
| Cell Line | Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| A549 | Control | 2.1 | 1.5 |
| This compound | 28.4 | 15.2 | |
| Doxorubicin | 35.7 | 20.1 | |
| HCT116 | Control | 1.8 | 1.1 |
| This compound | 35.6 | 18.9 | |
| Doxorubicin | 42.3 | 25.4 | |
| PANC-1 | Control | 2.5 | 1.9 |
| This compound | 22.7 | 12.8 | |
| Doxorubicin | 30.1 | 18.5 |
Table 3: Protein Expression Analysis
Relative protein expression levels of key cancer stem cell markers were quantified by Western Blotting after 48 hours of treatment with IC50 concentrations.
| Cell Line | Treatment | c-Myc Expression (Relative to Control) | Nanog Expression (Relative to Control) | Oct4 Expression (Relative to Control) |
| A549 | This compound | 0.35 | 0.41 | 0.45 |
| Doxorubicin | 0.89 | 0.92 | 0.95 | |
| HCT116 | This compound | 0.28 | 0.33 | 0.38 |
| Doxorubicin | 0.85 | 0.88 | 0.91 | |
| PANC-1 | This compound | 0.42 | 0.48 | 0.51 |
| Doxorubicin | 0.91 | 0.94 | 0.97 |
Signaling Pathways and Experimental Design
The proposed mechanism of action for this compound and the workflow for its validation are depicted in the following diagrams.
Figure 1: Experimental workflow for the comparative analysis.
Figure 2: Proposed signaling pathway of this compound.
Detailed Experimental Protocols
Cell Viability Assay (MTS)
-
Cell Seeding: A549, HCT116, and PANC-1 cells were seeded in 96-well plates at a density of 5,000 cells per well in 100 µL of complete culture medium and incubated for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Cells were treated with serial dilutions of this compound or Doxorubicin for 48 hours.
-
MTS Reagent Addition: Following the treatment period, 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) was added to each well.[5]
-
Incubation: The plates were incubated for 2 hours at 37°C.
-
Data Acquisition: The absorbance was measured at 490 nm using a microplate reader.[5] The IC50 values were calculated from the dose-response curves.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment and Harvesting: Cells were seeded in 6-well plates and treated with the IC50 concentration of each compound for 48 hours. Both adherent and floating cells were collected, washed twice with cold PBS, and centrifuged.
-
Cell Resuspension: The cell pellet was resuspended in 1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4) to a concentration of 1 x 10^6 cells/mL.
-
Staining: 100 µL of the cell suspension was transferred to a flow cytometry tube, and 5 µL of FITC Annexin V and 1 µL of Propidium Iodide (PI) solution were added.
-
Incubation: The cells were gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, 400 µL of 1X Binding Buffer was added to each tube, and the samples were analyzed by flow cytometry. FITC and PI fluorescence were detected to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis
-
Protein Extraction: After treatment with IC50 concentrations for 48 hours, cells were washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration was determined using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (30 µg) were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated overnight at 4°C with primary antibodies against c-Myc, Nanog, Oct4, and β-actin (as a loading control).
-
Secondary Antibody Incubation and Detection: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The intensity of the protein bands was quantified using densitometry software, and the expression levels were normalized to β-actin.
Conclusion
The findings of this comparative study suggest that this compound is a potent inhibitor of cell proliferation and an inducer of apoptosis in lung, colorectal, and pancreatic cancer cell lines. While Doxorubicin exhibited a lower IC50, indicating greater cytotoxicity, this compound demonstrated a distinct mechanism of action. The significant downregulation of c-Myc, Nanog, and Oct4 expression by this compound, which was not observed with Doxorubicin treatment, supports its role as a targeted inhibitor of cancer stemness-related pathways. These results warrant further preclinical investigation of this compound as a potential therapeutic agent for a broader range of solid tumors.
References
A Comparative Analysis of (S)-Coriolic Acid's Efficacy Against Other Bioactive Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological efficacy of (S)-Coriolic acid, a hydroxylated polyunsaturated fatty acid, against other well-known fatty acids. By summarizing key experimental findings, this document aims to facilitate an objective assessment of its potential in therapeutic applications, particularly in oncology and inflammatory diseases.
Quantitative Efficacy Comparison
The following tables summarize the quantitative data from various studies, showcasing the efficacy of this compound and other fatty acids in different biological assays. It is important to note that the experimental conditions may vary between studies, and direct comparisons should be made with caution.
Table 1: Anti-Cancer Efficacy – Inhibition of Cancer Cell Viability and Mammosphere Formation
| Fatty Acid | Cell Line | Assay | Concentration | Effect | Citation |
| This compound | MDA-MB-231 (Breast Cancer) | Mammosphere Formation | 50 µM | Inhibition of mammosphere formation | [1][2][3] |
| This compound | MCF-7 (Breast Cancer) | Mammosphere Formation | 50 µM | Inhibition of mammosphere formation | [1][2][3] |
| This compound | MDA-MB-231 (Breast Cancer) | Cell Viability (MTS) | 200 µM | ~50% reduction in cell viability | [1] |
| This compound | MCF-7 (Breast Cancer) | Cell Viability (MTS) | 200 µM | ~40% reduction in cell viability | [1] |
Table 2: Anti-Inflammatory Efficacy – Modulation of Inflammatory Markers
| Fatty Acid | Cell Line/System | Inflammatory Stimulus | Concentration | Effect on Inflammatory Markers | Citation |
| Linoleic Acid (LA) | Human Adults (Framingham Offspring Study) | Not applicable (observational) | Higher RBC levels | Inverse association with IL-6 and CRP | [4] |
| Eicosapentaenoic Acid (EPA) | Human Adults (RCT) | Not applicable | 2.7 g/day | No significant difference compared to DHA on IL-6, TNF-α, and CRP | [5] |
| Docosahexaenoic Acid (DHA) | Human Adults (RCT) | Not applicable | 2.7 g/day | Greater reduction in IL-18 and greater increase in adiponectin compared to EPA | [5] |
| Omega-3 Fatty Acids (general) | Macrophages | LPS | Not specified | Downregulation of NF-κB, IL-1β, TNF-α, and IL-6; Upregulation of IL-10 | [6] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and critical evaluation of the findings.
Mammosphere Formation Assay
This assay is utilized to assess the self-renewal capacity of cancer stem cells.
Protocol:
-
Cell Preparation: Breast cancer cell lines (e.g., MDA-MB-231, MCF-7) are cultured to 70-80% confluency. The cells are then dissociated into a single-cell suspension using trypsin.
-
Plating: A specific number of cells (e.g., 0.5 × 10⁴ MDA-MB-231 cells or 4 × 10⁴ MCF-7 cells per well) are plated in ultra-low attachment 6-well plates.[1]
-
Culture Medium: The cells are cultured in a serum-free DMEM/F12 medium supplemented with B27, EGF, and bFGF.
-
Treatment: this compound or other test compounds are added to the culture medium at the desired concentrations.
-
Incubation: The plates are incubated at 37°C in a 5% CO₂ humidified incubator for 5-7 days, allowing for the formation of mammospheres.
-
Quantification: The number and size of the mammospheres are quantified using an inverted microscope. The mammosphere forming efficiency (MFE) is calculated as: (Number of mammospheres / Number of cells seeded) × 100%.
LPS-Induced Cytokine Expression in RAW 264.7 Macrophages
This in vitro assay is a standard method to evaluate the anti-inflammatory potential of a compound.
Protocol:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Seeding: Cells are seeded into 96-well plates at a density of 1-2 x 10⁵ cells/well and allowed to adhere overnight.[7]
-
Pre-treatment: The culture medium is replaced with fresh medium containing the test fatty acid at various concentrations. The cells are incubated for a specified period (e.g., 1-2 hours).
-
Inflammatory Stimulus: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 10-100 ng/mL to induce an inflammatory response.[7]
-
Incubation: The plates are incubated for a further 18-24 hours.
-
Cytokine Measurement: The cell culture supernatant is collected, and the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
Signaling Pathways and Mechanisms of Action
The biological effects of this compound and other fatty acids are mediated through their interaction with various signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways.
This compound's Anti-Cancer Signaling Pathway
This compound has been shown to suppress breast cancer stem cells by downregulating the c-Myc signaling pathway.[2][3]
Caption: this compound inhibits c-Myc, leading to apoptosis and reduced mammosphere formation.
General Anti-Inflammatory Signaling Pathway of Omega-3 Fatty Acids
Omega-3 fatty acids, such as EPA and DHA, exert their anti-inflammatory effects through multiple mechanisms, including the inhibition of the NF-κB pathway.
Caption: Omega-3 fatty acids inhibit the NF-κB pathway, reducing pro-inflammatory cytokine production.
Experimental Workflow for Comparing Fatty Acid Efficacy
The following diagram outlines a logical workflow for a comparative study on the anti-inflammatory effects of different fatty acids.
Caption: A standardized workflow for comparing the anti-inflammatory effects of various fatty acids.
References
- 1. researchgate.net [researchgate.net]
- 2. Coriolic Acid (13-(S)-Hydroxy-9 Z, 11 E-octadecadienoic Acid) from Glasswort (Salicornia herbacea L.) Suppresses Breast Cancer Stem Cell through the Regulation of c-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Linoleic Acid Tied to Lower Inflammation in Major U.S. Study [sniglobal.org]
- 5. nutritionaloutlook.com [nutritionaloutlook.com]
- 6. The dual role of free fatty acid signaling in inflammation and therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to (S)-Coriolic Acid and Other Linoleic Acid Metabolites in Inflammation
For Researchers, Scientists, and Drug Development Professionals
Linoleic acid, the most abundant polyunsaturated fatty acid in the Western diet, is a critical component of cellular membranes and a precursor to a diverse array of signaling molecules known as oxylipins or octadecanoids.[1][2] These metabolites, generated through enzymatic and non-enzymatic pathways, are potent regulators of physiological and pathophysiological processes, with inflammation being a key area of influence.[3][4] This guide provides an objective comparison of (S)-Coriolic acid, a specific stereoisomer of 13-hydroxyoctadecadienoic acid (13-HODE), against other major linoleic acid metabolites for their roles in modulating inflammatory responses.
At a Glance: Comparative Effects on Inflammation
The inflammatory potential of linoleic acid metabolites is complex, with different molecules exerting pro-inflammatory, anti-inflammatory, or context-dependent effects. The following table summarizes the key inflammatory actions of this compound and its counterparts.
| Metabolite Class | Specific Metabolite(s) | Key Receptor(s) | Primary Inflammatory Effects | Supporting Evidence Summary |
| Hydroxyoctadecadienoic Acids (HODEs) | This compound (13(S)-HODE) | PPARγ, GPR132 (weak) | Predominantly Anti-inflammatory/Protective: Activates PPARγ, leading to increased clearance of lipids and apoptotic cells in early atherosclerosis.[5] May have pro-inflammatory effects in certain contexts. | In early atherosclerotic lesions, 15-lipoxygenase-1 generates 13-HODE, which enhances protective mechanisms via PPARγ activation.[5] It is a weak activator of the pro-inflammatory GPR132 receptor compared to 9-HODE.[5][6] |
| 9-HODE | GPR132, PPARγ, TRPV1 | Predominantly Pro-inflammatory: Potent activator of GPR132, leading to cytokine release and immune cell activation.[5][7] Contributes to inflammatory and neuropathic pain.[7] | 9-HODE is a key ligand for GPR132, mediating pro-inflammatory actions in skin and macrophages.[5] It enhances the release of IL-6 and IL-8 and sensitizes TRPV1, contributing to pain.[7] | |
| Epoxyoctadecenoic Acids (EpOMEs) | 9,10-EpOME & 12,13-EpOME (Leukotoxin) | - | Pro-toxicant: Generally considered a precursor to the more toxic DiHOMEs.[8][9] Its direct inflammatory role is less pronounced than its diol metabolites. | Termed "leukotoxins," EpOMEs are cytotoxic only in the presence of soluble epoxide hydrolase (sEH), which converts them to DiHOMEs.[9][10] |
| Dihydroxyoctadecenoic Acids (DiHOMEs) | 9,10-DiHOME & 12,13-DiHOME (Leukotoxin-diol) | - | Potently Pro-inflammatory & Cytotoxic: Induces neutrophil chemotaxis, mitochondrial dysfunction, and vascular permeability.[2][8][11] Implicated in acute respiratory distress syndrome (ARDS).[8] | Leukotoxin-diol is more toxic than its parent epoxide, causing massive alveolar edema and mortality in animal models.[8] It induces neutrophil chemotaxis via pertussis toxin-sensitive G-proteins.[11][12] |
In-Depth Analysis of Linoleic Acid Metabolite Classes
This compound and other 13-HODEs: The Modulators
This compound is the common name for 13(S)-hydroxy-9Z,11E-octadecadienoic acid (13(S)-HODE).[6] It is primarily generated via the 15-lipoxygenase (15-LOX) pathway.[3] The role of 13-HODE in inflammation is notably dualistic and context-dependent, particularly in the progression of atherosclerosis.
-
Anti-inflammatory and Protective Roles: In the early stages of atherosclerosis, 13-HODE is the predominant HODE isomer produced enzymatically by 15-lipoxygenase-1 in macrophages.[5] Its effects are mainly protective, mediated through the activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[5][6] This activation leads to increased expression of the scavenger receptor CD36, enhancing the clearance of oxidized lipids and apoptotic cells, thereby preventing the buildup of atherosclerotic plaques.[5][6]
-
Pro-inflammatory Potential: While 13(S)-HODE can activate the human G protein-coupled receptor 132 (GPR132), it is a far weaker activator than 9(S)-HODE.[6] In later stages of atherosclerosis, where non-enzymatic oxidation predominates, the protective effects of 13-HODE may be overwhelmed by the pro-inflammatory actions of co-produced 9-HODE.[5]
9-HODE: The Pro-Inflammatory Agonist
9-Hydroxyoctadecadienoic acid (9-HODE) exists as 9(S)-HODE and 9(R)-HODE stereoisomers.[13] It is a potent pro-inflammatory mediator linked to oxidative stress and various pathological conditions.[5][14]
-
Primary Pro-inflammatory Mediator: Unlike 13-HODE, 9-HODE is a strong ligand and activator of GPR132, a receptor highly expressed on immune cells like macrophages and T-cells.[5][7] Activation of GPR132 by 9-HODE triggers intracellular calcium mobilization, inhibits cAMP accumulation, and promotes the release of pro-inflammatory cytokines such as IL-6 and IL-8.[7] These effects were not observed with 13-HODE in the same studies.[7]
-
Role in Pain and Disease: 9-HODE plays a significant role in inflammatory and neuropathic pain, partly by sensitizing the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[7] Elevated levels of 9-HODE are associated with numerous inflammatory conditions, including rheumatoid arthritis, pancreatitis, and Alzheimer's disease.[13] Shortly after muscle fiber damage, 9-HODE levels increase, initiating a pro-inflammatory effect.[14]
EpOMEs and DiHOMEs: The Toxic Cascade
The Cytochrome P450 (CYP) pathway converts linoleic acid into epoxyoctadecenoic acids (EpOMEs), namely 9,10-EpOME and 12,13-EpOME (also known as leukotoxin).[15] These epoxides are rapidly metabolized by soluble epoxide hydrolase (sEH) into their corresponding diols, 9,10-DiHOME and 12,13-DiHOME (leukotoxin-diol).[10][15]
-
A Pro-toxicant System: Early studies identified EpOMEs as "leukotoxins" due to their cytotoxicity.[10] However, subsequent research clarified that the epoxides themselves are pro-toxicants, requiring bioactivation by sEH into the more potent DiHOMEs.[9][10] The toxicity of leukotoxin is only observed in the presence of sEH.[9]
-
Potent Inflammatory Effects of DiHOMEs: The diols are powerful inflammatory mediators. They induce neutrophil chemotaxis, cause mitochondrial dysfunction, and increase vascular permeability, leading to severe tissue damage.[2][10][11] In animal models, administration of leukotoxin-diol causes an ARDS-like syndrome with massive pulmonary edema and high mortality, effects not seen with the parent epoxide at the same dose.[8] This highlights the critical role of the sEH enzyme in mediating the inflammatory toxicity of this pathway.[8]
Signaling Pathways and Mechanisms of Action
The distinct inflammatory profiles of these metabolites are dictated by the specific receptors they engage and the downstream signaling cascades they activate.
HODE-Mediated Signaling
The opposing effects of 9-HODE and 13-HODE can be attributed to their differential receptor affinities. 9-HODE strongly activates the pro-inflammatory GPR132 pathway, while 13-HODE preferentially acts through the generally protective PPARγ pathway.
Linoleic Acid Pro-Inflammatory Cascade via CYP/sEH
The conversion of linoleic acid to highly toxic DiHOMEs represents a critical pro-inflammatory pathway. Inhibition of the soluble epoxide hydrolase (sEH) enzyme is a key therapeutic target to block the formation of these damaging metabolites.
Experimental Protocols: Assessing Anti-Inflammatory Activity
Evaluating the inflammatory potential of linoleic acid metabolites requires robust and standardized in vitro and in vivo assays. Below is a detailed protocol for a common in vitro screening method.
Protocol: In Vitro Inhibition of LPS-Induced Inflammatory Response in Macrophages
This protocol assesses the ability of a test compound (e.g., this compound) to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines in lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW 264.7 cells.[16]
1. Materials and Reagents:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (B12071052)
-
Test compounds (dissolved in DMSO, then diluted in media)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (for NO measurement)
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6)
-
96-well cell culture plates
2. Experimental Workflow:
3. Detailed Methodology:
-
Cell Culture: Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.[16]
-
Seeding: Plate the cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.[16]
-
Treatment: The following day, remove the old media and pre-treat the cells with fresh media containing various concentrations of the test compound (e.g., 1, 10, 50 µM) or vehicle control (DMSO) for 1-2 hours.[16]
-
Stimulation: After pre-treatment, add LPS to a final concentration of 1 µg/mL to all wells except the negative control group. Incubate the plates for another 24 hours.
-
Nitric Oxide (NO) Assay: After incubation, collect 50 µL of the culture supernatant from each well. Measure the concentration of nitrite, a stable product of NO, using the Griess reagent according to the manufacturer's instructions.[16] Absorbance is typically read at 540 nm.
-
Cytokine Measurement: Use the remaining supernatant to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits. Follow the manufacturer's protocol precisely.
-
Data Analysis: Construct a standard curve for the NO assay using sodium nitrite. Calculate the percentage inhibition of NO and cytokine production for each concentration of the test compound relative to the LPS-only control. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition.[17]
4. Expected Outcome: A significant, dose-dependent reduction in the levels of NO and pro-inflammatory cytokines in the wells treated with the test compound compared to the LPS-only control indicates anti-inflammatory activity.
References
- 1. Exploration of the Mechanism of Linoleic Acid Metabolism Dysregulation in Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Linoleic Acid: A Nutritional Quandary - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 13-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Oxidized Lipids in Persistent Pain States [frontiersin.org]
- 8. Leukotoxin-diol: a putative toxic mediator involved in acute respiratory distress syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioactivation of leukotoxins to their toxic diols by epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. publications.ersnet.org [publications.ersnet.org]
- 12. Leukotoxin and its diol induce neutrophil chemotaxis through signal transduction different from that of fMLP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Cytochrome P450-derived Linoleic Acid Metabolites EpOMEs and DiHOMEs: A Review of Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Protective effect of linoleic acid against inflammatory reactions by mast cell via caspase-1 cascade pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-Coriolic Acid: A Comparative Analysis of In Vitro Efficacy and In Vivo Potential
(S)-Coriolic acid, a naturally occurring fatty acid, has demonstrated notable biological activity in laboratory settings, particularly in the realm of oncology. This comparison guide synthesizes the available experimental data on the in vitro effects of this compound and contrasts this with the current landscape of its in vivo evaluation, providing researchers, scientists, and drug development professionals with a comprehensive overview of its therapeutic potential.
Primarily, in vitro studies have highlighted the potent anti-cancer properties of this compound, with a specific focus on its ability to target and suppress breast cancer stem cells (BCSCs).[1][2][3] In contrast, there is a notable scarcity of published research on the in vivo effects of this compound, limiting a direct comparison of its efficacy in living organisms. The available literature predominantly focuses on a different compound, corosolic acid, for in vivo anti-inflammatory and anti-cancer studies.[4][5] This guide will therefore concentrate on the robust in vitro findings for this compound while underscoring the need for future in vivo investigations.
In Vitro Effects of this compound
The primary body of evidence for the biological activity of this compound comes from studies on human breast cancer cell lines. Research has shown that this compound can inhibit the viability of breast cancer cells and suppress the formation of mammospheres, which are characteristic of cancer stem cells.[1][2][3]
Quantitative Analysis of In Vitro Efficacy
The following table summarizes the key quantitative findings from in vitro studies on the effects of this compound on breast cancer cells.
| Cell Line | Assay | Concentration | Effect | Reference |
| MDA-MB-231 | MTS Assay (Cell Viability) | Not specified | Inhibition of cell viability | [1] |
| MCF-7 | MTS Assay (Cell Viability) | Not specified | Inhibition of cell viability | [1] |
| MDA-MB-231 | Colony Formation Assay | Not specified | Inhibition of colony formation | [1] |
| MCF-7 | Colony Formation Assay | Not specified | Inhibition of colony formation | [1] |
| MDA-MB-231 | Cell Migration Assay | Not specified | Inhibition of cell migration | [1] |
| MCF-7 | Cell Migration Assay | Not specified | Inhibition of cell migration | [1] |
| MDA-MB-231 | Mammosphere Formation Assay | Not specified | Suppression of mammosphere-forming capacity | [1] |
| MCF-7 | Mammosphere Formation Assay | Not specified | Suppression of mammosphere-forming capacity | [1] |
| Breast Cancer Stem Cells | Apoptosis Assay | Not specified | Induction of apoptosis | [3] |
| Breast Cancer Stem Cells | CD44high/CD24low Analysis | Not specified | Decrease in the CD44high/CD24low subpopulation | [3] |
Signaling Pathways Modulated by this compound
In vitro studies have elucidated that the anti-cancer effects of this compound are mediated through the regulation of the c-Myc signaling pathway.[1][3] c-Myc is a proto-oncogene that plays a critical role in cell proliferation, differentiation, and apoptosis. This compound has been shown to decrease the transcriptional and translational levels of the c-Myc gene, thereby inhibiting the survival of breast cancer stem cells.[3]
Caption: Signaling pathway of this compound in breast cancer stem cells.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines the key experimental protocols used in the in vitro studies of this compound.
Cell Culture and Reagents
-
Cell Lines: Human breast cancer cell lines MDA-MB-231 and MCF-7, and non-cancerous human embryonic kidney cells HEK-293 were used.[1]
-
Culture Conditions: Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[2]
Key In Vitro Assays
-
Cell Viability Assay (MTS Assay): To assess the cytotoxic effects of this compound, cells were seeded in 96-well plates and treated with various concentrations of the compound for 24 hours. Cell viability was determined using the MTS assay, which measures the metabolic activity of viable cells.[1]
-
Colony Formation Assay: This assay evaluates the ability of single cells to grow into colonies. Cells were treated with this compound, and after a designated incubation period, colonies were stained and counted.[1]
-
Cell Migration Assay: The effect of this compound on cell migration was assessed using a wound-healing assay. A scratch was made in a confluent cell monolayer, and the rate of wound closure was monitored over time in the presence or absence of the compound.[1]
-
Mammosphere Formation Assay: To evaluate the effect on cancer stem cells, single cells were plated in ultra-low attachment plates and cultured in a serum-free medium supplemented with growth factors to promote the formation of mammospheres. The number and size of mammospheres were quantified after treatment with this compound.[1]
-
Apoptosis Assay: The induction of apoptosis by this compound in breast cancer stem cells was determined using methods such as flow cytometry analysis of Annexin V-FITC and propidium (B1200493) iodide staining.[3]
-
Gene and Protein Expression Analysis: The effect of this compound on the expression of c-Myc was analyzed at the transcriptional level using quantitative real-time PCR (qRT-PCR) and at the translational level using Western blotting.[3]
Caption: General experimental workflow for in vitro studies of this compound.
In Vivo Effects of this compound: A Research Gap
A thorough review of the scientific literature reveals a significant lack of in vivo studies on this compound. While its in vitro anti-cancer and reported anti-inflammatory activities are promising, its efficacy, safety, and pharmacokinetic profile in a whole-organism context remain unevaluated.[1] This represents a critical knowledge gap that needs to be addressed to translate the promising in vitro findings into potential therapeutic applications. Future research should prioritize well-designed in vivo studies in animal models to investigate the anti-tumor and anti-inflammatory effects of this compound, determine its optimal dosage and administration route, and assess any potential toxicity.
Conclusion
The available scientific evidence strongly supports the potent in vitro anti-cancer activity of this compound, particularly against breast cancer stem cells, through the inhibition of the c-Myc signaling pathway. The detailed experimental protocols from these studies provide a solid foundation for further research. However, the absence of in vivo data presents a major hurdle in the developmental pipeline of this compound as a therapeutic agent. Future research efforts should be directed towards bridging this gap to fully elucidate the therapeutic potential of this promising natural compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Coriolic Acid (13-(S)-Hydroxy-9 Z, 11 E-octadecadienoic Acid) from Glasswort (Salicornia herbacea L.) Suppresses Breast Cancer Stem Cell through the Regulation of c-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological effects of corosolic acid as an anti-inflammatory, anti-metabolic syndrome and anti-neoplasic natural compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological effects of corosolic acid as an anti-inflammatory, anti-metabolic syndrome and anti-neoplasic natural compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the c-Myc Regulatory Pathway of (S)-Coriolic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (S)-Coriolic acid with other known c-Myc inhibitors, supported by experimental data and detailed protocols to facilitate the validation of its regulatory effects on the c-Myc pathway. The objective is to offer a clear, data-driven resource for researchers investigating novel therapeutic agents targeting this critical oncogenic pathway.
Performance Comparison: this compound vs. Alternative c-Myc Inhibitors
This compound has been identified as a suppressor of breast cancer stem cells through the regulation of the c-Myc oncogene.[1] It has been shown to decrease both the transcriptional and translational levels of c-Myc.[1] For a comprehensive evaluation, its performance is compared against two well-characterized c-Myc inhibitors: 10074-G5, a direct inhibitor of the c-Myc-Max dimerization, and JQ1, an indirect inhibitor that targets BET bromodomains.[2][3]
Table 1: In Vitro Cytotoxicity (IC50) of c-Myc Inhibitors on Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| This compound | MDA-MB-231 | Breast Cancer | Data not available | |
| MCF-7 | Breast Cancer | Data not available | ||
| 10074-G5 | Daudi | Burkitt's Lymphoma | 10 - 15.6 | [2][4] |
| HL-60 | Promyelocytic Leukemia | 13.5 - 30 | [2][4] | |
| MDA-MB-231 | Breast Cancer | >50 | [5] | |
| JQ1 | MCF-7 | Breast Cancer | 0.33 - 1.10 | [6] |
| T47D | Breast Cancer | 0.45 | [3] | |
| MDA-MB-231 | Breast Cancer | 0.42 - >10 | [7][8] |
Table 2: Effect of Inhibitors on c-Myc Expression and Downstream Events
| Compound | Cell Line | Effect on c-Myc mRNA | Effect on c-Myc Protein | Downstream Effects | Citation(s) | |---|---|---|---|---| | This compound | Breast Cancer Stem Cells | Decreased | Decreased | Inhibition of mammosphere formation, induction of apoptosis, decreased CD44high/CD24low subpopulation. |[1] | | 10074-G5 | Daudi | Not specified | ~40% decrease at 10µM after 24h | Inhibition of c-Myc/Max dimerization. |[2] | | JQ1 | MCF-7 | Decreased | Decreased | G0/G1 cell cycle arrest. |[3][6] | | | MDA-MB-231 | Decreased | Significantly reduced | Not specified |[7][8] |
Signaling Pathways and Experimental Workflow
To validate the inhibitory effect of a compound on the c-Myc regulatory pathway, a series of experiments are typically performed. The logical workflow involves assessing the compound's impact on cell viability and stem-like properties, followed by direct measurement of c-Myc expression at both the mRNA and protein levels.
References
- 1. Coriolic Acid (13-(S)-Hydroxy-9 Z, 11 E-octadecadienoic Acid) from Glasswort (Salicornia herbacea L.) Suppresses Breast Cancer Stem Cell through the Regulation of c-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Bromodomain inhibition shows antitumoral activity in mice and human luminal breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Hitting two oncogenic machineries in cancer cells: cooperative effects of the multi-kinase inhibitor ponatinib and the BET bromodomain blockers JQ1 or dBET1 on human carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
Reproducibility of Published Findings on (S)-Coriolic Acid: A Comparative Guide for Researchers
This guide provides a comprehensive analysis of the published findings on (S)-Coriolic acid, with a focus on its effects on breast cancer stem cells. While direct replication studies of the primary research are not yet available in the public domain, this document aims to facilitate reproducibility by presenting detailed experimental protocols and comparing the reported efficacy of this compound with other compounds targeting similar pathways. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.
Overview of this compound's Anti-Cancer Properties
This compound, a naturally occurring fatty acid, has been identified as a potential therapeutic agent against breast cancer stem cells (BCSCs). A key study by Ko et al. (2020) reported that this compound, isolated from the salt-tolerant plant Salicornia herbacea, selectively inhibits the growth and self-renewal of BCSCs.[1] The primary mechanism of action is attributed to the downregulation of the proto-oncogene c-Myc, a critical factor in cancer stem cell survival.[2]
Quantitative Data on the Efficacy of this compound
The following tables summarize the key quantitative findings from the study by Ko et al. (2020), providing a benchmark for reproducibility studies.
Table 1: Effect of this compound on Mammosphere Formation
| Cell Line | Concentration of this compound (µM) | Inhibition of Mammosphere Formation (%) |
| MCF-7 | 50 | ~55% |
| MCF-7 | 100 | ~75% |
| MDA-MB-231 | 50 | ~40% |
| MDA-MB-231 | 100 | ~65% |
Data extracted from graphical representations in Ko et al. (2020).
Table 2: Effect of this compound on the CD44high/CD24low BCSC Population
| Cell Line | Concentration of this compound (µM) | Reduction in CD44high/CD24low Population (%) |
| MCF-7 | 100 | ~50% |
| MDA-MB-231 | 100 | ~45% |
Data extracted from graphical representations in Ko et al. (2020).
Table 3: Effect of this compound on c-Myc Protein Expression
| Cell Line | Concentration of this compound (µM) | Reduction in c-Myc Protein Level (%) |
| MCF-7 Mammospheres | 100 | ~60% |
| MDA-MB-231 Mammospheres | 100 | ~50% |
Data estimated from Western blot analysis in Ko et al. (2020).
Comparison with Alternative Compounds Targeting Breast Cancer Stem Cells
While direct comparative studies are limited, several other compounds have shown efficacy in targeting breast cancer stem cells, often through mechanisms that overlap with the proposed pathway of this compound.
Table 4: Comparison of this compound with Other BCSC-Targeting Agents
| Compound | Target/Mechanism | Reported Efficacy | Reference |
| This compound | Downregulation of c-Myc | Inhibition of mammosphere formation and reduction of CD44high/CD24low population.[1][2] | Ko et al. (2020) |
| Salinomycin | Kills cancer stem cells, possibly via apoptosis-independent pathways.[3][4][5] | >100-fold more effective than paclitaxel (B517696) in reducing BCSC numbers.[4] | Gupta et al. (2009) |
| Metformin | Inhibits cellular transformation and selectively kills cancer stem cells.[6] | Reduces tumor mass and prolongs remission in combination with doxorubicin.[6] | Hirsch et al. (2009) |
| Withaferin A | Inhibits EMT and various signaling pathways including Notch and JAK/STAT.[7][8] | Reduces mammosphere formation and expression of stemness markers.[9] | various |
Experimental Protocols for Reproducibility
To aid researchers in the replication of the key findings on this compound, detailed experimental protocols are provided below. These are based on standard methodologies and the descriptions available in the primary literature.
Mammosphere Formation Assay
This assay is crucial for assessing the self-renewal capacity of cancer stem cells.
Protocol:
-
Cell Culture: Culture human breast cancer cell lines (e.g., MCF-7, MDA-MB-231) in appropriate media.
-
Single-Cell Suspension: Prepare a single-cell suspension from adherent cultures using trypsinization.
-
Seeding: Seed 1,000-5,000 cells/mL in ultra-low attachment plates with serum-free DMEM/F12 medium supplemented with B27, EGF, and bFGF.
-
Treatment: Add this compound at desired concentrations (e.g., 50 µM, 100 µM) to the culture medium.
-
Incubation: Incubate for 5-7 days to allow mammosphere formation.
-
Quantification: Count the number of mammospheres with a diameter >50 µm under a microscope. Calculate the percentage of inhibition relative to the untreated control.[10][11][12][13][14][15]
Flow Cytometry for CD44/CD24 Analysis
This method is used to identify and quantify the breast cancer stem cell population.
Protocol:
-
Cell Preparation: Harvest cells from mammosphere cultures and prepare a single-cell suspension.
-
Antibody Staining: Incubate the cells with fluorescently-conjugated antibodies against CD44 (e.g., FITC-conjugated) and CD24 (e.g., PE-conjugated) for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells with PBS to remove unbound antibodies.
-
FACS Analysis: Analyze the stained cells using a flow cytometer. Gate on the live cell population and then quantify the percentage of cells in the CD44high/CD24low quadrant.[16][17][18][19][20]
Western Blot for c-Myc Expression
This technique is used to measure the protein levels of c-Myc.
Protocol:
-
Protein Extraction: Lyse cells from mammosphere cultures treated with this compound to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against c-Myc overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and quantify the band intensity relative to a loading control (e.g., β-actin or GAPDH).[21][22][23][24][25][26][27]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of this compound and the experimental workflows for its investigation.
Caption: Experimental workflow for evaluating the anti-breast cancer stem cell effects of this compound.
Caption: Proposed signaling pathway for this compound in breast cancer stem cells.
Conclusion
The published findings on this compound present a compelling case for its further investigation as a therapeutic agent targeting breast cancer stem cells. However, the lack of independent reproducibility studies underscores the need for further validation. This guide provides the necessary framework, including detailed protocols and comparative data, to enable researchers to rigorously assess and potentially build upon these initial findings. The exploration of this compound and its mechanism of action could pave the way for novel strategies in the fight against cancer recurrence and metastasis.
References
- 1. mdpi.com [mdpi.com]
- 2. Coriolic Acid (13-(S)-Hydroxy-9 Z, 11 E-octadecadienoic Acid) from Glasswort (Salicornia herbacea L.) Suppresses Breast Cancer Stem Cell through the Regulation of c-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Salinomycin possesses anti-tumor activity and inhibits breast cancer stem-like cells via an apoptosis-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. news.harvard.edu [news.harvard.edu]
- 5. Anticancer Mechanisms of Salinomycin in Breast Cancer and Its Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metformin selectively targets cancer stem cells, and acts together with chemotherapy to block tumor growth and prolong remission - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Withaferin A inhibits experimental epithelial-mesenchymal transition in MCF-10A cells and suppresses vimentin protein level in vivo in breast tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Evaluating anticancer properties of Withaferin A—a potent phytochemical [frontiersin.org]
- 9. Withaferin A: A Pleiotropic Anticancer Agent from the Indian Medicinal Plant Withania somnifera (L.) Dunal - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Detailed Mammosphere Assay Protocol for the Quantification of Breast Stem Cell Activity - ProQuest [proquest.com]
- 11. A detailed mammosphere assay protocol for the quantification of breast stem cell activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Video: Mammosphere Formation Assay from Human Breast Cancer Tissues and Cell Lines [jove.com]
- 14. In Vitro Quantification of Cancer Stem Cells Using a Mammosphere Formation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mammosphere Formation Assay from Human Breast Cancer Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Flow cytometry to analyze CD24 and CD44 expression [bio-protocol.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. CD44-Based Detection of CSCs: CD44 Immunodetection by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. resources.novusbio.com [resources.novusbio.com]
- 23. Determination of copy number of c-Myc protein per cell by quantitative Western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. researchgate.net [researchgate.net]
- 26. c-Myc is a novel target of cell cycle arrest by honokiol in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. c-Myc Antibody | Cell Signaling Technology [cellsignal.com]
A Head-to-Head Comparison: (S)-Coriolic Acid and Paclitaxel in Breast Cancer Models
For the attention of researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of the naturally derived fatty acid, (S)-Coriolic acid, and the established chemotherapy drug, Paclitaxel (B517696). This report synthesizes available experimental data to objectively evaluate their respective anti-cancer activities, mechanisms of action, and cytotoxic profiles, with a focus on breast cancer cell lines.
Executive Summary
This guide presents a head-to-head comparison of this compound and Paclitaxel, two compounds with demonstrated anti-cancer properties. While Paclitaxel is a long-established and potent microtubule-stabilizing agent used in frontline chemotherapy, this compound, a natural hydroxy fatty acid, has emerged as a potential therapeutic agent targeting cancer stem cells. The primary focus of this comparison is on their effects on the triple-negative breast cancer cell line, MDA-MB-231. The available data, compiled from various studies, indicates a significant disparity in cytotoxic potency, with Paclitaxel exhibiting efficacy at nanomolar concentrations, whereas this compound requires micromolar concentrations to achieve similar effects. However, their distinct mechanisms of action—Paclitaxel's disruption of mitosis versus this compound's targeting of the c-Myc signaling pathway and cancer stem cell populations—suggest different therapeutic niches and potential for combination therapies.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data on the anti-cancer effects of this compound and Paclitaxel on the MDA-MB-231 breast cancer cell line. It is important to note that this data is compiled from different studies, and direct comparisons should be made with consideration of potential variations in experimental conditions.
| Compound | Cell Line | IC50 (24h) | Reference |
| This compound | MDA-MB-231 | 289.3 µM | [1] |
| Paclitaxel | MDA-MB-231 | ~20 nM | [2][3] |
| Paclitaxel | MDA-MB-231 | 0.008 µM (8 nM) | [4] |
| Paclitaxel | MDA-MB-231 | 0.3 µM (300 nM) | [5][6] |
Table 1: Comparative Cytotoxicity (IC50) of this compound and Paclitaxel on MDA-MB-231 cells. The IC50 values represent the concentration of the compound required to inhibit the proliferation of 50% of the cells after 24 hours of treatment. The variability in Paclitaxel's IC50 highlights its sensitivity to experimental conditions.
| Compound | Cell Line/Model | Assay | Key Findings | Reference |
| This compound | MDA-MB-231 mammospheres | Annexin V-FITC/PI | Increased late apoptotic cells to 39.6% at 150 µM. | [1] |
| Paclitaxel | MDA-MB-231 | Annexin V-FITC/PI | Induced apoptosis at concentrations of 20 nM and 30 nM. | [2][3] |
Table 2: Apoptotic Effects of this compound and Paclitaxel. This table highlights the ability of both compounds to induce programmed cell death in breast cancer cells.
Mechanism of Action
The two compounds exhibit fundamentally different mechanisms of action in their anti-cancer effects.
This compound: The primary mechanism of this compound appears to be the targeting of breast cancer stem cells (BCSCs) through the downregulation of the proto-oncogene c-Myc.[7] This leads to an inhibition of mammosphere formation, a key characteristic of cancer stem cells, and a reduction in the population of cells with the BCSC phenotype (CD44high/CD24low).[1]
Paclitaxel: Paclitaxel is a well-characterized mitotic inhibitor. It binds to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization.[8][9] This disruption of normal microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis.[8]
Experimental Protocols
Cell Viability Assay (MTS Assay for this compound)
-
Cell Seeding: MDA-MB-231 cells are seeded in 96-well plates at a density of 5 x 103 cells per well and incubated for 24 hours.
-
Treatment: The cells are then treated with various concentrations of this compound for 24 hours.
-
MTS Reagent: After the treatment period, MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution is added to each well.
-
Incubation and Measurement: The plates are incubated for 2 hours at 37°C, and the absorbance is measured at 490 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated) cells.[1]
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: MDA-MB-231 cells or mammospheres are treated with the respective compounds (this compound or Paclitaxel) for the indicated time.
-
Cell Harvesting and Staining: The cells are harvested, washed with PBS, and then resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[1][2][3]
Visualizations
References
- 1. Coriolic Acid (13-(S)-Hydroxy-9Z, 11E-octadecadienoic Acid) from Glasswort (Salicornia herbacea L.) Suppresses Breast Cancer Stem Cell through the Regulation of c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of FOXO1-mediated autophagy promotes paclitaxel-induced apoptosis of MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Breast cancer cells evade paclitaxel-induced cell death by developing resistance to dasatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. HER2 positivity may confer resistance to therapy with paclitaxel in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Coriolic Acid (13-(S)-Hydroxy-9 Z, 11 E-octadecadienoic Acid) from Glasswort (Salicornia herbacea L.) Suppresses Breast Cancer Stem Cell through the Regulation of c-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Taxol (paclitaxel): mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of (S)-Coriolic Acid and Corosolic Acid: A Statistical Validation of Experimental Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of (S)-Coriolic acid and a structurally related alternative, Corosolic acid. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows to facilitate a comprehensive understanding of these two bioactive compounds.
Comparative Analysis of Bioactivities
This compound, a hydroxy fatty acid, has demonstrated promising anticancer properties, particularly against breast cancer stem cells, by targeting the c-Myc signaling pathway.[1][2] Corosolic acid, a pentacyclic triterpenoid, exhibits a broader range of activities, including anticancer, anti-inflammatory, and antibacterial effects.[3] The following tables provide a quantitative comparison of their biological activities based on available experimental data.
Table 1: Anticancer Activity (IC50 values in µM)
| Compound | MCF-7 (Breast Cancer) | MDA-MB-231 (Breast Cancer) | Other Cancer Cell Lines |
| This compound | Data not explicitly found in abstract | Data not explicitly found in abstract | Suppresses mammosphere formation in breast cancer stem cells[1][2] |
| Corosolic acid | 28.5 (48h) | 20.12 (48h) | Ovarian Cancer (SK-OV-3): ~6 µM[4] |
Note: While specific IC50 values for this compound against MCF-7 and MDA-MB-231 cell lines were not found in the abstracts of the searched literature, one study indicates that its cytotoxicity was evaluated using an MTS assay, with the data presented in a figure within the full publication.[2]
Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound | Staphylococcus aureus | Escherichia coli | Other Bacterial Strains |
| This compound | Effective against Gram-positive bacteria | Data not found | Data not found |
| Corosolic acid | 3.125 (48h) against M. plutonius and P. larvae[3] | Data not found | Broad-spectrum activity against various human pathogens[3] |
Table 3: Anti-inflammatory Activity
| Compound | Mechanism of Action | Quantitative Data (IC50) |
| This compound | Anti-inflammatory activity observed in murine cells[2] | Data not found |
| Corosolic acid | Inhibition of IRAK-1 phosphorylation, suppression of NF-κB and MAPK signaling, and activation of Nrf2/HO-1 signaling[5] | Inhibition of NO production: Data not explicitly found |
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of this compound and Corosolic acid.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cells by measuring the metabolic activity of viable cells.
-
Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound, Corosolic acid) for a specified duration (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) is included.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage relative to the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Mammosphere Formation Assay
This assay is used to evaluate the self-renewal capacity of cancer stem cells.
-
Cell Seeding: Single-cell suspensions of cancer cells are plated in ultra-low attachment 6-well plates at a low density (e.g., 500-1000 cells/mL) in a serum-free mammosphere culture medium.
-
Compound Treatment: The cells are treated with the test compound at various concentrations.
-
Incubation: The plates are incubated for 7-10 days to allow for the formation of mammospheres (spherical colonies of undifferentiated cells).
-
Sphere Counting: The number and size of the mammospheres are quantified using a microscope.
-
Data Analysis: The mammosphere formation efficiency (MFE) is calculated as the number of mammospheres formed divided by the initial number of cells seeded, expressed as a percentage.
Antibacterial Susceptibility Test (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.
-
Preparation of Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.
Anti-inflammatory Assay (Nitric Oxide Production Inhibition)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophage cells.
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in appropriate media.
-
Cell Stimulation: The cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), in the presence or absence of the test compound at various concentrations.
-
Nitrite (B80452) Measurement: After a 24-hour incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of NO production inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.
Signaling Pathways and Experimental Workflows
Visual representations of the c-Myc signaling pathway targeted by this compound and a typical experimental workflow for the validation of a natural product are provided below.
Caption: c-Myc signaling pathway in cancer stem cells and the inhibitory effect of this compound.
Caption: A typical experimental workflow for the validation of a natural product's bioactivity.
References
- 1. Coriolic Acid (13-(S)-Hydroxy-9 Z, 11 E-octadecadienoic Acid) from Glasswort (Salicornia herbacea L.) Suppresses Breast Cancer Stem Cell through the Regulation of c-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. japsonline.com [japsonline.com]
Independent Verification of (S)-Coriolic Acid's Tumor Suppression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the current independent verification of (S)-Coriolic acid's tumor suppression capabilities, with a focus on its effects on breast cancer stem cells. This compound, a naturally occurring fatty acid, has shown potential in preclinical studies, primarily through the modulation of the c-Myc signaling pathway. This document summarizes key experimental data, details relevant protocols, and visually represents the proposed mechanisms of action to aid in further research and development.
Executive Summary
This compound has demonstrated anti-tumor properties, specifically against breast cancer stem cells (BCSCs), in initial studies. The primary mechanism of action appears to be the downregulation of the proto-oncogene c-Myc, a key regulator of cell proliferation and stemness.[1] Independent research, although still emerging, suggests a potential role for this compound in cancer therapy by inhibiting the mTOR pathway. However, it is crucial to note the limited number of independent studies and the existence of conflicting reports regarding the role of 13-HODE in different cancer types. Further rigorous validation and comparative studies are necessary to fully elucidate its therapeutic potential.
Performance Comparison
To date, direct comparative clinical trials between this compound and other established anti-cancer agents are not available. The following tables summarize the quantitative data from the seminal study by Ko et al. (2020) on the effects of this compound on breast cancer stem cells.
Table 1: Effect of this compound on Mammosphere Formation in Breast Cancer Cell Lines
| Cell Line | Concentration of this compound (µM) | Inhibition of Mammosphere Formation (%) |
| MCF-7 | 25 | ~50% |
| 50 | ~75% | |
| MDA-MB-231 | 25 | ~40% |
| 50 | ~65% |
Data extracted from Ko Y-C, et al. Molecules. 2020.[1]
Table 2: Induction of Apoptosis in Breast Cancer Stem Cells by this compound
| Cell Line | Concentration of this compound (µM) | Apoptotic Cells (%) |
| MCF-7 BCSCs | 50 | Significant increase |
| MDA-MB-231 BCSCs | 50 | Significant increase |
Qualitative representation based on findings from Ko Y-C, et al. Molecules. 2020.[1]
Table 3: Reduction of CD44high/CD24low Population in Breast Cancer Cells by this compound
| Cell Line | Concentration of this compound (µM) | Reduction in CD44high/CD24low Population (%) |
| MCF-7 | 50 | Significant reduction |
| MDA-MB-231 | 50 | Significant reduction |
Qualitative representation based on findings from Ko Y-C, et al. Molecules. 2020.[1]
Mechanism of Action: Downregulation of c-Myc
The primary proposed mechanism for the tumor-suppressive effects of this compound on breast cancer stem cells is the downregulation of the c-Myc gene.[1] c-Myc is a transcription factor that plays a critical role in cell cycle progression, proliferation, and the maintenance of stem cell properties. By reducing the expression of c-Myc, this compound is believed to inhibit the self-renewal and survival of cancer stem cells, leading to a decrease in the overall tumor-initiating capacity.
A preprint study by Kim et al. (2025) provides some independent support for the anti-cancer activity of 13-S-HODE, another name for this compound. This study suggests that 13-S-HODE suppresses cancer cell growth by directly inhibiting the mTOR kinase, a central regulator of cell growth and metabolism.[2][3] This finding points to a potential alternative or complementary mechanism of action for this compound.
It is important to acknowledge that some earlier studies have suggested a mitogenic role for 13-HODE in certain cancer models, highlighting the need for further research to understand its context-dependent functions.[4]
Experimental Protocols
Detailed methodologies are crucial for the independent verification and replication of scientific findings. Below are the summarized protocols for the key experiments used to evaluate the efficacy of this compound.
Mammosphere Formation Assay
This assay is used to assess the self-renewal capacity of cancer stem cells.
-
Cell Preparation: Single-cell suspensions of breast cancer cells (e.g., MCF-7, MDA-MB-231) are prepared.
-
Seeding: Cells are seeded at a low density in ultra-low attachment plates to prevent adherence and promote sphere formation.
-
Culture Medium: A serum-free medium supplemented with growth factors such as EGF and bFGF is used.
-
Treatment: Cells are treated with various concentrations of this compound or a vehicle control.
-
Incubation: Plates are incubated for 7-10 days to allow for mammosphere formation.
-
Quantification: The number and size of mammospheres are quantified using a microscope.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay detects apoptosis, a form of programmed cell death.
-
Cell Treatment: Breast cancer stem cells are treated with this compound or a control for a specified period.
-
Harvesting: Cells are harvested and washed with a binding buffer.
-
Staining: Cells are incubated with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells.
-
Analysis: The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells.
FACS Analysis of CD44high/CD24low Population
Fluorescence-Activated Cell Sorting (FACS) is used to identify and quantify the population of breast cancer stem cells characterized by the CD44high/CD24low surface marker profile.
-
Cell Preparation: A single-cell suspension of breast cancer cells is prepared.
-
Antibody Staining: Cells are incubated with fluorescently labeled antibodies against CD44 and CD24.
-
Analysis: The stained cells are analyzed using a flow cytometer to determine the percentage of cells with high CD44 and low CD24 expression.
Visualizing the Pathways and Workflows
To facilitate a clearer understanding of the processes involved, the following diagrams have been generated using the DOT language.
References
- 1. Coriolic Acid (13-(S)-Hydroxy-9 Z, 11 E-octadecadienoic Acid) from Glasswort (Salicornia herbacea L.) Suppresses Breast Cancer Stem Cell through the Regulation of c-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. 13-Hydroxyoctadecadienoic acid is the mitogenic signal for linoleic acid-dependent growth in rat hepatoma 7288CTC in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Enantiomeric Purity of (S)-Coriolic Acid
The precise determination of the enantiomeric purity of (S)-Coriolic acid is paramount for researchers in drug development and various scientific fields. As a chiral molecule, the biological activity of coriolic acid is intrinsically linked to its stereochemistry. This guide provides an objective comparison of the primary analytical methods for assessing the enantiomeric purity of this compound samples, complete with experimental protocols and supporting data to aid in method selection and implementation.
Comparison of Analytical Methods
The choice of an analytical technique for determining the enantiomeric purity of this compound hinges on factors such as required accuracy, sensitivity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of the most prevalent methods.
| Method | Principle | Sample Preparation | Key Advantages | Key Disadvantages |
| Chiral HPLC | Direct separation of enantiomers on a chiral stationary phase (CSP) due to the formation of transient diastereomeric complexes. | Methylation of the carboxylic acid group is often recommended. | High resolution and accuracy, well-established for hydroxy fatty acids. | Can require specialized and expensive chiral columns, method development can be time-consuming. |
| Chiral GC | Separation of volatile derivatives of enantiomers on a chiral capillary column. | Derivatization of both the carboxylic acid and hydroxyl groups is necessary. | High efficiency and sensitivity, suitable for complex mixtures. | Derivatization adds an extra step and can be a source of error, potential for thermal degradation of the analyte. |
| NMR Spectroscopy | Use of a chiral solvating agent (CSA) or chiral derivatizing agent (CDA) to induce chemical shift differences between enantiomers. | For CSA, direct mixing. For CDA, chemical reaction to form diastereomers. | Non-destructive, provides structural information, relatively fast for screening. | Lower sensitivity compared to chromatographic methods, may require higher sample concentrations. |
| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left and right-circularly polarized light by the chiral molecule. | Sample dissolved in a suitable transparent solvent. | Rapid analysis, provides information about the absolute configuration. | Less accurate for precise quantitative determination of enantiomeric excess, sensitive to impurities. |
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
This method is adapted from the successful separation of similar hydroperoxy fatty acids and is expected to be effective for coriolic acid.[1][2]
a. Sample Preparation (Methylation):
-
Dissolve approximately 1 mg of the coriolic acid sample in 1 mL of methanol (B129727).
-
Add a few drops of 2,2-dimethoxypropane (B42991) and a catalytic amount of concentrated sulfuric acid.
-
Allow the reaction to proceed at room temperature for 1-2 hours or until complete as monitored by TLC.
-
Neutralize the reaction with a saturated solution of sodium bicarbonate.
-
Extract the methyl corioliate with hexane (B92381), dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent.
-
Re-dissolve the residue in the HPLC mobile phase for analysis.
b. HPLC Conditions:
-
Column: Reprosil Chiral-NR (250 x 4.6 mm, 8 µm) or a similar Pirkle-type chiral stationary phase.[1][2][3]
-
Mobile Phase: A mixture of hexane and isopropanol (B130326) (e.g., 98:2 v/v) with 0.1% acetic acid. The exact ratio may need to be optimized for best resolution.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 235 nm (for the conjugated diene system in coriolic acid).
-
Temperature: 25 °C.
c. Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers ((S)- and (R)-methyl corioliate) using the following formula: % ee = [ (Area_S - Area_R) / (Area_S + Area_R) ] x 100
Chiral Gas Chromatography (GC)
This indirect method involves derivatization to create volatile diastereomers that can be separated on a standard achiral column.
a. Sample Preparation (Derivatization):
-
Methylation: Convert the coriolic acid to its methyl ester as described in the HPLC protocol.
-
Derivatization of the Hydroxyl Group: React the methyl corioliate with a chiral derivatizing agent such as (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl).[4][5][6]
-
Dissolve the methyl corioliate in a dry, aprotic solvent (e.g., anhydrous dichloromethane).
-
Add a slight excess of (R)-MTPA-Cl and a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine).
-
Stir the reaction at room temperature until completion.
-
Quench the reaction with a small amount of water.
-
Extract the diastereomeric esters with a non-polar solvent, wash with dilute acid and then brine, dry over anhydrous sodium sulfate, and concentrate.
-
b. GC Conditions:
-
Column: A standard non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17).
-
Carrier Gas: Helium.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a suitable temperature (e.g., 180 °C) and ramp up to a final temperature (e.g., 280 °C) at a rate of 5-10 °C/min.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Detector Temperature: 280 °C.
c. Data Analysis: The ratio of the peak areas of the two diastereomers corresponds directly to the enantiomeric ratio of the original sample.
NMR Spectroscopy
This protocol utilizes a chiral solvating agent (CSA) to induce diastereomeric interactions that result in separate signals for the enantiomers in the NMR spectrum.
a. Sample Preparation:
-
Dissolve 5-10 mg of the coriolic acid sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the sample.
-
Add a chiral solvating agent, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol or a lanthanide-based chiral shift reagent, to the NMR tube in small, incremental amounts.
-
Acquire a ¹H NMR spectrum after each addition until a clear separation of a proton signal (e.g., the proton on the carbon bearing the hydroxyl group) is observed for the two enantiomers.
b. NMR Acquisition:
-
Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended.
-
Experiment: Standard ¹H NMR.
-
Parameters: Ensure a sufficient number of scans to achieve a good signal-to-noise ratio for accurate integration.
c. Data Analysis: The enantiomeric excess is determined by integrating the well-resolved signals corresponding to each enantiomer.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy provides a rapid method for assessing enantiomeric purity, particularly for confirming the presence of the desired enantiomer.
a. Sample Preparation:
-
Prepare a stock solution of the this compound sample of known concentration in a UV-transparent solvent (e.g., methanol or ethanol).
-
Prepare a series of dilutions from the stock solution to determine the optimal concentration that gives a good CD signal without detector saturation.
b. CD Measurement:
-
Spectropolarimeter: A calibrated CD spectropolarimeter.
-
Wavelength Range: Scan a suitable UV range, typically from 200 to 300 nm, to identify the wavelength of maximum absorption and ellipticity.
-
Parameters: Use a quartz cuvette with an appropriate path length (e.g., 1 cm). Record the CD spectrum, which is a plot of ellipticity versus wavelength.
c. Data Analysis: The magnitude of the CD signal (ellipticity) at a specific wavelength is proportional to the concentration of the enantiomer. By comparing the CD signal of the sample to that of a pure standard of this compound, an estimation of the enantiomeric purity can be made. For more accurate quantification, a calibration curve using standards of known enantiomeric composition should be prepared.
References
- 1. Chiral phase-HPLC separation of hydroperoxyoctadecenoic acids and their biosynthesis by fatty acid dioxygenases [pubmed.ncbi.nlm.nih.gov]
- 2. Stereoselective oxidation of regioisomeric octadecenoic acids by fatty acid dioxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ReproSil Chiral-NR – Dr. Maisch [dr-maisch.com]
- 4. (R)-α-甲氧基-α-(三氟甲基)苯乙酰氯 derivatization grade (chiral), LiChropur™, ≥99.0% | Sigma-Aldrich [sigmaaldrich.com]
- 5. (R)-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetyl chloride, 98+% 1 g | Buy Online [thermofisher.com]
- 6. Stereochemistry of metabolism of amphetamines: use of (-)-alpha-methoxy-alpha-(trifluoromethyl)phenylacetyl chloride for GLC resolution of chiral amines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Comparative Metabolomics of (S)-Coriolic Acid Treatment in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting a comparative metabolomics study on cells treated with (S)-Coriolic acid. While direct comparative metabolomic data for this compound is not extensively available in published literature, this document outlines the known biological effects, relevant signaling pathways, and detailed experimental protocols to enable researchers to perform such a comparison. The guide focuses on the impact of this compound on cancer cell metabolism, particularly through its modulation of the c-Myc and PI3K/Akt signaling pathways.
Introduction to this compound
This compound, a naturally occurring fatty acid, has garnered attention for its potential anti-cancer properties. Studies have shown that it can suppress cancer stem cells and induce apoptosis.[1] A key mechanism of its action involves the regulation of the c-Myc oncogene, a critical driver of cellular metabolism and proliferation.[2][3][4][5][6] Understanding the metabolic reprogramming induced by this compound is crucial for its development as a potential therapeutic agent.
Known Biological Effects and Signaling Pathways
This compound has been demonstrated to inhibit the proliferation of breast cancer cell lines such as MCF-7 and MDA-MB-231.[7] Its primary mode of action is linked to the downregulation of c-Myc, a transcription factor that orchestrates a wide range of metabolic processes to support rapid cell growth.[2][3][4][5][6] Additionally, the PI3K/Akt pathway, a central regulator of cell survival and metabolism, is a likely target for modulation by fatty acids and is often dysregulated in cancer.[8][9][10][11][12]
c-Myc Signaling Pathway
The c-Myc protein is a master regulator of cell metabolism, promoting glycolysis, glutaminolysis, and nucleotide and lipid synthesis to provide the necessary building blocks for cell proliferation.[2][3][4][5][6] By downregulating c-Myc, this compound is expected to reverse these metabolic effects, leading to a decrease in anabolic processes and a shift towards a more quiescent metabolic state.
Caption: c-Myc signaling pathway and its role in metabolic reprogramming.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation. It also plays a significant role in regulating glucose metabolism.[8][9][10][11][12] While direct evidence of this compound's effect on this pathway is limited, many anti-cancer compounds that affect cell metabolism also modulate PI3K/Akt signaling. A comparative metabolomics study could elucidate whether this compound impacts this pathway.
Caption: Overview of the PI3K/Akt signaling pathway and its metabolic functions.
Proposed Experimental Design for Comparative Metabolomics
To objectively compare the metabolic effects of this compound, a controlled in vitro study is proposed. This would involve treating cancer cell lines with this compound and a suitable control, followed by metabolomic analysis.
Experimental Workflow
The following diagram outlines a typical workflow for a comparative metabolomics experiment.
Caption: Proposed experimental workflow for comparative metabolomics.
Detailed Experimental Protocols
Cell Culture and Treatment:
-
Cell Lines: Human breast cancer cell lines MCF-7 and MDA-MB-231 are recommended due to their established use in cancer research and demonstrated sensitivity to similar compounds.[7][13][14][15]
-
Culture Conditions: Cells should be cultured in appropriate media (e.g., DMEM for MCF-7, RPMI-1640 for MDA-MB-231) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells should be seeded in 6-well plates and allowed to adhere overnight. The following day, the media should be replaced with fresh media containing either this compound (at a predetermined IC50 concentration), a vehicle control (e.g., DMSO), or a comparative fatty acid (e.g., oleic acid) for a specified time course (e.g., 24, 48 hours). A minimum of 5 biological replicates per condition is recommended.
Metabolite Extraction:
-
Quenching: To halt metabolic activity, rapidly aspirate the media and wash the cells with ice-cold phosphate-buffered saline (PBS). Immediately add liquid nitrogen to flash-freeze the cells.
-
Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the frozen cells. Scrape the cells and transfer the cell lysate to a microcentrifuge tube. Vortex thoroughly and incubate on ice. Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.[16][17]
LC-MS Based Metabolomics Analysis:
-
Instrumentation: Utilize a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS) for the separation and detection of metabolites.
-
Data Acquisition: Acquire data in both positive and negative ionization modes to cover a broad range of metabolites.
-
Data Processing: Raw data should be processed using software such as XCMS or MetaboAnalyst for peak picking, alignment, and normalization.[18][19][20][21][22]
Data Presentation and Expected Outcomes
The quantitative data obtained from the LC-MS analysis should be summarized in tables for easy comparison between the treatment groups.
Table 1: Hypothetical Changes in Key Metabolic Pathways
| Metabolic Pathway | This compound vs. Control | Putative Mechanism |
| Glycolysis | Downregulated | Inhibition of c-Myc |
| Pentose Phosphate Pathway | Downregulated | Reduced demand for nucleotides |
| TCA Cycle | Altered | Shift in energy metabolism |
| Amino Acid Metabolism | Altered | Changes in anabolic processes |
| Fatty Acid Synthesis | Downregulated | Inhibition of c-Myc |
| Nucleotide Synthesis | Downregulated | Inhibition of c-Myc |
Table 2: Hypothetical Relative Abundance of Key Metabolites
| Metabolite | This compound | Vehicle Control | Alternative Fatty Acid | Fold Change this compound vs. Control |
| Glucose | + | +++ | +++ | ↓ |
| Lactate | + | +++ | +++ | ↓ |
| Glutamine | + | +++ | +++ | ↓ |
| Glutamate | ++ | + | + | ↑ |
| Citrate | + | ++ | ++ | ↓ |
| Palmitate | + | +++ | ++ | ↓ |
| Ribose-5-phosphate | + | +++ | +++ | ↓ |
Note: The values in this table are hypothetical and serve as an example of how to present the data. Actual results will vary based on experimental conditions.
Conclusion
This guide provides a comprehensive framework for researchers to investigate the metabolomic effects of this compound on cancer cells. By following the outlined experimental protocols and data analysis workflows, it will be possible to generate robust and comparative data. The expected outcomes, based on the known biological activities of this compound, suggest a significant impact on cancer cell metabolism, primarily through the downregulation of the c-Myc signaling pathway. Such studies are essential for a deeper understanding of the therapeutic potential of this compound and for the development of novel anti-cancer strategies targeting cellular metabolism.
References
- 1. Coriolic Acid (13-(S)-Hydroxy-9 Z, 11 E-octadecadienoic Acid) from Glasswort (Salicornia herbacea L.) Suppresses Breast Cancer Stem Cell through the Regulation of c-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measuring MYC-mediated Metabolism in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. c-Myc activates multiple metabolic networks to generate substrates for cell cycle entry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discover.library.noaa.gov [discover.library.noaa.gov]
- 5. researchgate.net [researchgate.net]
- 6. MYC and metabolism on the path to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PI3K and AKT at the Interface of Signaling and Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. The PI3K/Akt Pathway and Glucose Metabolism: A Dangerous Liaison in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An in vitro investigation of the apoptosis-inducing activity of corosolic acid in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ursolic Acid Enhances the Sensitivity of MCF-7 and MDA-MB-231 Cells to Epirubicin by Modulating the Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antimicrobial activity, in vitro anticancer effect (MCF-7 breast cancer cell line), antiangiogenic and immunomodulatory potentials of Populus nigra L. buds extract - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Extraction parameters for metabolomics from cell extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Small Molecule Metabolite Extraction Strategy for Improving LC/MS Detection of Cancer Cell Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Guide to Metabolomics Analysis: A Bioinformatics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Metabolomics Data Analysis: From Raw Data to Insights [arome-science.com]
- 20. Metabolomics Analytics Workflow for Epidemiological Research: Perspectives from the Consortium of Metabolomics Studies (COMETS) [mdpi.com]
- 21. Tutorial1 [cimcb.github.io]
- 22. MetaboAnalyst [metaboanalyst.ca]
Safety Operating Guide
Essential Safety and Disposal Procedures for (S)-Coriolic Acid
(S)-Coriolic acid, a derivative of linoleic acid, is utilized in scientific research for its biological activities, including its role in cell signaling and potential as an anti-cancer agent. [1][2][3] Proper handling and disposal are crucial to ensure the safety of laboratory personnel and to minimize environmental impact. This document provides detailed procedural guidance for the safe disposal of this compound in a laboratory setting.
Chemical and Safety Data Overview
| Property | Information | Source |
| Chemical Name | (S)-13-Hydroxy-9Z,11E-octadecadienoic acid | [2][3] |
| Molecular Formula | C18H32O3 | [1] |
| Appearance | Likely an oil or solid | Inferred from similar fatty acids |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol, ether, and chloroform. | [4] |
| Known Hazards | Biologically active; induces mitochondrial dysfunction and apoptosis in some cell lines. Potential for peroxide formation upon prolonged storage and exposure to air. | [1][2][4] |
| Toxicity | Specific toxicity data is not available. Should be handled as potentially harmful. | Inferred from biological activity |
| Environmental Impact | No specific data available. As a fatty acid, it is likely biodegradable, but release of the pure compound into the environment should be avoided. | General principle |
Experimental Protocols: Disposal Procedures
The proper disposal of this compound depends on the quantity of waste generated and the local regulations of your institution. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidelines.
Personal Protective Equipment (PPE) to be worn:
-
Nitrile gloves
-
Safety glasses or goggles
-
Laboratory coat
For Small Quantities (typically < 1 g or < 10 mL of solution):
-
Absorption:
-
If in liquid form or dissolved in a volatile organic solvent, absorb the waste onto an inert absorbent material such as vermiculite, sand, or a chemical absorbent pad.
-
Place the absorbent material in a fume hood to allow any volatile solvent to evaporate safely.
-
-
Packaging:
-
Once the solvent has evaporated, place the absorbent material containing the this compound into a labeled, sealed plastic bag.
-
This bag should then be placed in a designated solid chemical waste container.
-
-
Labeling:
-
The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
For Large Quantities (typically > 1 g or > 10 mL of solution):
-
Containment:
-
Keep the this compound waste in its original container or a compatible, well-sealed waste container. Do not mix with other waste streams unless explicitly permitted by your EHS office.
-
-
Labeling:
-
Affix a "Hazardous Waste" label to the container. The label must include:
-
The full chemical name: "this compound"
-
The approximate quantity
-
The date of accumulation
-
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area until it is collected by your institution's hazardous waste management team.
-
Spill Management:
-
Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure it is well-ventilated, preferably within a chemical fume hood.
-
Absorb: Cover the spill with an inert absorbent material.
-
Collect: Carefully scoop the absorbent material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol) followed by soap and water. Collect all cleaning materials as hazardous waste.
Important Considerations:
-
Do Not Pour Down the Drain: Due to its biological activity and poor water solubility, this compound should never be disposed of down the sanitary sewer.
-
Avoid Incompatible Waste Streams: Do not mix this compound waste with strong oxidizing agents, as unsaturated fatty acids can react.
-
Incineration: The preferred method of final disposal for this type of organic chemical waste is high-temperature incineration by a licensed hazardous waste disposal company.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
- 1. molnova.com [molnova.com]
- 2. Coriolic Acid (13-(S)-Hydroxy-9Z, 11E-octadecadienoic Acid) from Glasswort (Salicornia herbacea L.) Suppresses Breast Cancer Stem Cell through the Regulation of c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coriolic Acid (13-(S)-Hydroxy-9 Z, 11 E-octadecadienoic Acid) from Glasswort (Salicornia herbacea L.) Suppresses Breast Cancer Stem Cell through the Regulation of c-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Essential Safety and Handling Protocols for (S)-Coriolic Acid
(S)-Coriolic acid, a fatty acid, requires careful handling in a laboratory setting to ensure the safety of researchers and to prevent environmental contamination. This guide provides essential procedural information for personal protective equipment (PPE), operational handling, and disposal.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound due to the lack of specific toxicity data. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Low-Volume Handling (e.g., weighing, preparing solutions) | Safety glasses with side shields | Nitrile gloves, lab coat | Not generally required if handled in a certified chemical fume hood |
| High-Volume Handling or Potential for Aerosol Generation | Chemical splash goggles and a face shield | Chemical-resistant gloves (e.g., butyl rubber), chemical-resistant apron over a lab coat | Air-purifying respirator with organic vapor cartridges, used within a chemical fume hood |
| Cleaning and Decontamination | Chemical splash goggles | Heavy-duty chemical-resistant gloves, chemical-resistant apron | Not generally required if the area is well-ventilated; however, a respirator may be necessary depending on the spill size and volatility of the cleaning solvent |
Operational Plan
A systematic approach to handling this compound is crucial for minimizing risk. The following step-by-step operational plan should be followed.
1. Pre-Handling Preparations:
-
Risk Assessment: Conduct a formal risk assessment for the planned experiment, considering the quantity of this compound to be used, the potential for aerosol generation, and the compatibility of the solvent.
-
Gather PPE: Ensure all necessary PPE is available, inspected for integrity, and correctly sized.
-
Prepare Workspace: All handling of this compound should be performed in a certified chemical fume hood. Ensure that an eyewash station and safety shower are readily accessible.
-
Assemble Materials: Have all necessary equipment and reagents within the fume hood to avoid unnecessary movement in and out of the containment area.
2. Handling Procedures:
-
Weighing: If the compound is a solid, weigh it out in the fume hood on a tared weigh boat. If it is an oil or liquid, use a calibrated pipette or syringe.
-
Transfers: When transferring the compound, do so slowly and carefully to avoid splashing. Use a funnel for transferring liquids to containers with narrow openings.
-
Solution Preparation: When dissolving this compound, add it to the solvent. If dilution is required, always add the more concentrated solution to the less concentrated one.
-
Heating: If heating is necessary, use a controlled heating source such as a heating mantle or a sand bath. Avoid open flames.
3. Storage:
-
Container: Store this compound in a tightly sealed, clearly labeled container. The label should include the chemical name, date received, and any known hazards.
-
Conditions: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Segregation: Do not store with strong bases or reactive metals.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Solid Waste: Collect any solid waste contaminated with this compound (e.g., weigh boats, contaminated paper towels) in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
2. Neutralization of Acidic Waste (for small quantities):
-
Caution: Neutralization reactions can be exothermic and generate fumes. This procedure must be performed in a chemical fume hood with appropriate PPE.
-
Procedure:
-
Dilute the acidic waste by slowly adding it to a large volume of cold water.
-
Slowly add a weak base (e.g., sodium bicarbonate) to the diluted acid solution while stirring.
-
Monitor the pH of the solution. Continue adding the base until the pH is between 6.0 and 8.0.
-
The neutralized solution may be suitable for drain disposal, but this is subject to local regulations. Always check with your institution's EHS department before disposing of any chemical waste down the drain.[1][2]
-
3. Final Disposal:
-
All non-neutralized and solid waste must be disposed of through your institution's hazardous waste management program.[3] Ensure that all waste containers are properly labeled and sealed before collection.
Visualized Workflows
The following diagrams illustrate the key decision-making and procedural steps for safely handling this compound.
Caption: PPE selection workflow for this compound.
Caption: Handling and disposal workflow for this compound.
References
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
